molecular formula C4H6FN B3378176 2-Fluoro-2-methylpropanenitrile CAS No. 138999-34-5

2-Fluoro-2-methylpropanenitrile

Cat. No.: B3378176
CAS No.: 138999-34-5
M. Wt: 87.1 g/mol
InChI Key: REBAWHWWWIHOCJ-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropanenitrile is a useful research compound. Its molecular formula is C4H6FN and its molecular weight is 87.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6FN/c1-4(2,5)3-6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REBAWHWWWIHOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304666
Record name 2-Fluoro-2-methylpropanenitrile
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Molecular Weight

87.10 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138999-34-5
Record name 2-Fluoro-2-methylpropanenitrile
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Record name 2-Fluoro-2-methylpropanenitrile
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Record name 2-fluoro-2-methylpropanenitrile
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Foundational & Exploratory

2-Fluoro-2-methylpropanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-Fluoro-2-methylpropanenitrile , a critical fluorinated building block.

Strategic Intermediate for Metabolic Stability in Drug Design[1][2][3][4]

Part 1: Executive Summary

2-Fluoro-2-methylpropanenitrile (CAS: 138999-34-5), also known as 2-fluoroisobutyronitrile , is a specialized aliphatic nitrile used primarily as a bioisosteric building block in medicinal chemistry. Its structure consists of a gem-dimethyl group and a fluorine atom attached to the


-carbon of a nitrile moiety.

This compound is valued for its ability to introduce a metabolically stable "fluorinated isopropyl" motif into drug candidates. By replacing the oxidizable


-hydrogen of isobutyronitrile with fluorine, researchers block Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the parent molecule while maintaining similar steric bulk.

Part 2: Chemical Identity & Physical Properties

Structural Specifications

The molecule features a quaternary carbon center, rendering it chemically distinct from its non-fluorinated analog. The C–F bond (approx. 1.35 Å) is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to the


-position.
PropertyData
IUPAC Name 2-Fluoro-2-methylpropanenitrile
Common Name 2-Fluoroisobutyronitrile
CAS Number 138999-34-5
Molecular Formula

Molecular Weight 87.10 g/mol
SMILES CC(C)(F)C#N
Physical State Colorless Oil
Boiling Point 40–45 °C at 45 mmHg (approx. 105–110 °C at 760 mmHg)
Solubility Soluble in DCM, THF, Ethanol; Sparingly soluble in water
Electronic & Steric Attributes
  • Dipole Moment: The alignment of the highly electronegative fluorine and the nitrile group creates a strong dipole, influencing the orientation of the molecule in protein binding pockets.

  • Lipophilicity: The introduction of fluorine generally modulates

    
    . While more polar than a methyl group, the C-F bond does not participate in hydrogen bonding, often maintaining membrane permeability better than a hydroxyl group.
    

Part 3: Synthesis Protocol (Deoxyfluorination)

Methodological Rationale

The most robust and scalable synthesis involves the deoxyfluorination of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile). This route is preferred over electrophilic fluorination of isobutyronitrile because it utilizes an inexpensive, commercially available starting material and avoids the use of unstable lithiated intermediates.

Reagent Choice: DAST (Diethylaminosulfur trifluoride) is selected as the fluorinating agent.[1] It selectively displaces the hydroxyl group with fluorine via an


-like mechanism stabilized by the tertiary carbocation character, or an 

process depending on conditions, though the tertiary center implies an ionic intermediate.
Step-by-Step Experimental Protocol

Based on methodologies adapted from Patent WO2012040279A1.

Safety Warning: DAST is thermally unstable and can decompose explosively at high temperatures. It liberates HF upon contact with water. Perform all operations in a fume hood with blast shielding.

Materials:

  • Precursor: 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin) [CAS: 75-86-5]

  • Reagent: DAST (Diethylaminosulfur trifluoride)[1]

  • Solvent: Dichloromethane (DCM) (Optional, can be run neat if controlled carefully, but solvent is safer)

  • Quench: Saturated aqueous

    
    
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel. Flush with nitrogen.

  • Charging: Add 2-hydroxy-2-methylpropanenitrile (1.0 equiv) to the flask. Cool the system to 4 °C (ice/water bath).

  • Addition: Add DAST (1.0–1.1 equiv) dropwise via the addition funnel over 60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10 °C during addition to prevent runaway exotherm.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C) and stir for 12–16 hours (overnight).

    • Validation: Check reaction progress via GC-MS or

      
      -NMR (disappearance of DAST signal, appearance of product doublet/multiplet).
      
  • Quench: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into saturated

    
     (excess) to neutralize HF byproducts. Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract the aqueous layer with DCM (

    
    ).[1] Combine organics and dry over anhydrous 
    
    
    
    .
  • Purification: Filter and concentrate. Purify the crude oil via vacuum distillation .[1]

    • Target Fraction: Collect the fraction boiling at 40–45 °C / 45 mmHg .

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Acetone Cyanohydrin (2-Hydroxy-2-methylpropanenitrile) Step1 Step 1: Controlled Addition Temp: 4°C | Time: 1 hr Prevent Exotherm Start->Step1 Reagent Reagent: DAST (Diethylaminosulfur trifluoride) Reagent->Step1 Dropwise Step2 Step 2: Reaction Temp: 20-25°C | Time: 12-16 hrs Mechanism: Deoxyfluorination Step1->Step2 Step3 Step 3: Quench & Workup Sat. NaHCO3 (Neutralize HF) Extract with DCM Step2->Step3 Purification Step 4: Vacuum Distillation Collect @ 40-45°C (45 mmHg) Step3->Purification Product Final Product: 2-Fluoro-2-methylpropanenitrile Purification->Product

Caption: Workflow for the deoxyfluorination of acetone cyanohydrin using DAST to yield 2-fluoro-2-methylpropanenitrile.

Part 4: Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The nitrile group (


) is the primary handle for further derivatization. The 

-fluorine atom is generally inert to nucleophilic substitution due to the strength of the C-F bond and the steric hindrance of the gem-dimethyl group, but it significantly influences the electronics of the nitrile.
  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to 2-fluoro-2-methylpropanoic acid , a common carboxylic acid building block.
    
  • Reduction: Catalytic hydrogenation (Raney Ni or

    
    ) or hydride reduction (
    
    
    
    ) yields the primary amine , useful for amide coupling.
  • Cyclization: Reaction with azides yields tetrazoles , often used as carboxylic acid bioisosteres.

Application: Metabolic Blocking (The "Fluorine Effect")

In drug development, the tert-butyl group is a common hydrophobic motif. However, it is susceptible to oxidation. Replacing a methyl hydrogen with fluorine (or the whole group with the fluoro-isopropyl moiety) blocks this pathway.

Mechanism of Action:

  • C-H Bond Strength: The C-H bond energy is ~98 kcal/mol.

  • C-F Bond Strength: The C-F bond energy is ~116 kcal/mol.

  • Result: The CYP450 enzyme cannot abstract the fluorine atom, and the steric/electronic repulsion protects the adjacent carbons.

Reactivity Logic Diagram

ReactivityPathways Core 2-Fluoro-2-methylpropanenitrile (Scaffold) Acid Hydrolysis (HCl/H2O) Product: 2-Fluoro-2-methylpropanoic acid Core->Acid Acidic Conditions Amine Reduction (LiAlH4) Product: 2-Fluoro-2-methylpropan-1-amine Core->Amine Hydride Reduction Tetrazole Cyclization (NaN3) Product: 5-(2-fluoro-2-methylpropyl)tetrazole Core->Tetrazole Cycloaddition App2 Bioisostere (Metabolic Stability) Core->App2 Direct Use App1 Peptidomimetics (Amide Coupling) Acid->App1 Amine->App1

Caption: Divergent synthetic pathways from the nitrile scaffold to key medicinal chemistry intermediates.

Part 5: Safety & Handling

  • Toxicity: Like all nitriles, this compound can metabolize to release cyanide ions in vivo, though the steric bulk may slow this process. Treat as Toxic by Inhalation and Ingestion .

  • Flammability: Low molecular weight organic liquid. Highly Flammable . Keep away from sparks and open flames.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Ensure the container is tightly sealed to prevent hydrolysis.

Part 6: References

  • Jones, R. M., et al. (2012). Modulators of the GPR119 receptor and the treatment of disorders related thereto. WO Patent 2012040279A1.

    • Source of the specific DAST synthesis protocol and physical property data.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Authoritative review on the metabolic stability conferred by fluorine substitution.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6406, Acetone cyanohydrin.

    • Data on the precursor material properties and safety.

  • Wang, F., et al. (2021). Facile Synthesis of Quaternary

    
    -Fluoronitriles by Cobalt-Catalyzed Hydrocyanation. Synthesis, 54(03), 747-756. 
    
    • Alternative modern synthesis methods for this class of compounds.[2]

Sources

CAS number and molecular weight of 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5).

A Strategic Bioisostere for Drug Discovery

Executive Summary 2-Fluoro-2-methylpropanenitrile is a specialized aliphatic nitrile used primarily in medicinal chemistry as a metabolically stable bioisostere. By substituting the tertiary hydrogen of an isobutyronitrile scaffold with fluorine, researchers can block metabolic oxidation (Cytochrome P450 hydroxylation) while maintaining steric bulk similar to a tert-butyl group. This guide outlines its properties, synthetic pathways, and utility in lead optimization.

Part 1: Chemical Identity & Physical Properties[1][2][3][4]

Property Data
CAS Number 138999-34-5
IUPAC Name 2-Fluoro-2-methylpropanenitrile
Synonyms 2-Fluoroisobutyronitrile;

-Fluoroisobutyronitrile
Molecular Formula C

H

FN
Molecular Weight 87.10 g/mol
SMILES CC(C)(F)C#N
InChI Key REBAWHWWWIHOCJ-UHFFFAOYSA-N
Physical State Liquid (Volatile)
Boiling Point ~100–105 °C (Estimated based on isobutyronitrile analog)
Solubility Soluble in organic solvents (DCM, THF, MeOH); limited water solubility.[1][2]

Part 2: Strategic Utility in Drug Design

The "Fluorine Effect" in Lead Optimization

In drug development, this fragment serves as a critical tool for Bioisosteric Replacement .

  • Metabolic Blocking: The C–H bond at a tertiary carbon is a common "soft spot" for metabolic degradation (hydroxylation). Replacing this Hydrogen with Fluorine (C–F bond energy ~116 kcal/mol vs C–H ~99 kcal/mol) blocks this pathway, extending the drug's half-life (

    
    ).
    
  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å) and much smaller than a Methyl group (2.0 Å). However, the 2-fluoro-2-methylpropyl group sterically mimics a tert-butyl group but with altered electronics.

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of neighboring functional groups and can induce conformational changes that favor binding to target proteins.

Mechanism of Action Diagram

The following diagram illustrates how incorporating this nitrile scaffold alters metabolic stability compared to its non-fluorinated analog.

MetabolicStability Isobutyronitrile Isobutyronitrile Scaffold (Tertiary C-H) CYP450 CYP450 Enzyme (Oxidation) Isobutyronitrile->CYP450 High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation StableDrug Metabolically Stable (Extended Half-Life) FluoroAnalog 2-Fluoro-2-methylpropanenitrile (Tertiary C-F) FluoroAnalog->CYP450 Blocked Site FluoroAnalog->StableDrug No Reaction

Figure 1: Comparison of metabolic fate between the labile isobutyronitrile scaffold and the stable 2-fluoro analog.

Part 3: Synthesis & Manufacturing Protocols

Synthesis of quaternary


-fluoronitriles is challenging due to the steric hindrance at the tertiary carbon. Two primary methodologies are employed:
Method A: Electrophilic Fluorination (Laboratory Scale)

This is the standard route for medicinal chemistry, utilizing reactive fluorinating agents like NFSI or Selectfluor.

Protocol:

  • Reagents: Isobutyronitrile (Starting Material), LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).

  • Conditions: Anhydrous THF, -78°C under Argon/Nitrogen.

  • Workflow:

    • Cool THF solution of isobutyronitrile to -78°C.

    • Add LDA dropwise to generate the

      
      -nitrile carbanion.
      
    • Stir for 30–60 mins to ensure deprotonation.

    • Add NFSI (dissolved in THF) slowly.

    • Allow to warm to room temperature.

    • Quench: Saturated NH

      
      Cl solution.
      
    • Purification: Silica gel chromatography (typically low polarity eluent like Hexanes/EtOAc).

Method B: Radical Fluorination (Catalytic)

Recent advances utilize copper catalysis to introduce fluorine via a radical mechanism, avoiding strong bases.

Protocol:

  • Reagents: AIBN (Azobisisobutyronitrile), Copper Catalyst (e.g., Cu(I)/Ligand), Fluorine source (Selectfluor).

  • Mechanism: The nitrile radical is generated and trapped by the fluorine source.

  • Advantage: Tolerates functional groups sensitive to strong bases (like LDA).

Synthesis Workflow Diagram

SynthesisPathways Start Isobutyronitrile (Precursor) StepA1 Deprotonation (LDA, -78°C, THF) Start->StepA1 Method A (Ionic) StepB1 Radical Generation (Cu Catalyst / Oxidant) Start->StepB1 Method B (Radical) IntermediateA α-Nitrile Carbanion StepA1->IntermediateA StepA2 Electrophilic Fluorination (NFSI or Selectfluor) IntermediateA->StepA2 Product 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5) StepA2->Product IntermediateB Tertiary Radical StepB1->IntermediateB StepB2 Fluorine Trapping IntermediateB->StepB2 StepB2->Product

Figure 2: Dual synthetic pathways for accessing the target fluoronitrile.

Part 4: Handling & Safety Information

Hazard Classification:

  • Acute Toxicity: Nitriles are generally toxic if swallowed, inhaled, or absorbed through skin. Liberates cyanide upon metabolism (though less likely for stable tertiary nitriles).

  • Flammability: Low molecular weight aliphatic nitriles are flammable liquids. Flash point likely < 30°C.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids/bases (hydrolysis of nitrile).

Safety Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.

  • Ventilation: Always handle inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption.

References

  • Chem-Space. (2024). Compound Database: 2-Fluoro-2-methylpropanenitrile. Retrieved from [Link]

  • Accela ChemBio. (2024).[3][2] Catalog Entry: 138999-34-5.[2][4][5][6] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Solubility Profiling and Thermodynamic Analysis of 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5) is a critical fluorinated aliphatic intermediate, increasingly utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives) and advanced agrochemicals. Its unique structure—featuring a gem-dimethyl group, a nitrile moiety, and a tertiary fluorine atom—imparts specific physicochemical properties that challenge standard purification protocols.

This technical guide provides a comprehensive framework for determining and modeling the solubility of 2-Fluoro-2-methylpropanenitrile in various organic solvents. Unlike simple hydrocarbons, the presence of the highly electronegative fluorine atom (


 Pauling scale) adjacent to the nitrile group creates a significant dipole moment while simultaneously reducing polarizability compared to its non-fluorinated analog, isobutyronitrile.

This document details the Static Equilibrium Gravimetric Method for precise solubility determination, outlines the Thermodynamic Modeling (Apelblat and van't Hoff analysis) required for process scale-up, and provides a Predicted Solubility Profile based on Quantitative Structure-Property Relationships (QSPR).

Physicochemical Profile & Structural Logic

Understanding the solubility behavior requires a deep dive into the molecular architecture of the solute.

Structural Analysis
  • Systematic Name: 2-Fluoro-2-methylpropanenitrile[1][2][3][4]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 87.10 g/mol [2][4]

  • Key Functional Groups:

    • Nitrile (-CN): Acts as a strong hydrogen bond acceptor (HBA) and dipole driver.

    • Tertiary Fluorine (-F): Increases lipophilicity relative to a hydroxyl group but introduces strong C-F bond polarity. It does not act as a hydrogen bond donor (HBD).

    • Gem-dimethyl: Provides steric bulk, disrupting crystal packing and potentially lowering the melting point relative to linear isomers.

Polarity & Solvent Interaction Mechanisms

The solubility is governed by the competition between the hydrophobic alkyl backbone and the polar nitrile/fluorine head.

PropertyValue (Estimated/Lit)Impact on Solubility
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; soluble in organic solvents, sparingly soluble in water.
H-Bond Donors 0Cannot self-associate via H-bonding; relies on dipole-dipole interactions.
H-Bond Acceptors 2 (N, F)High affinity for protic solvents (Methanol, Ethanol) via H-bonding.
Dipole Moment High (~3.5–4.0 D)Strong interaction with polar aprotic solvents (Acetone, DMSO).

Experimental Protocol: Static Equilibrium Method

Reagents and Materials
  • Solute: 2-Fluoro-2-methylpropanenitrile (Purity >98% by GC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

  • Apparatus: Jacketed glass equilibrium cells (50 mL), circulating water bath (

    
     K), magnetic stirrers, 0.22 
    
    
    
    m PTFE syringe filters.
Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol cluster_QC Quality Control Loop Start Start: Solvent Selection Prep Preparation: Add Excess Solute to Solvent Start->Prep Equilibration Equilibration: Stir at Constant T (48h) Prep->Equilibration Settling Phase Separation: Stop Stirring (2h) Equilibration->Settling Check for Solid Phase Sampling Sampling: Extract Supernatant via PTFE Filter Settling->Sampling Isothermal Analysis Quantification: GC-FID or Gravimetric Evaporation Sampling->Analysis Analysis->Equilibration If RSD > 2% Data Data Calculation: Mole Fraction (x) Analysis->Data

Figure 1: Step-by-step workflow for the Static Equilibrium Solubility Measurement. Note the QC loop ensuring data reproducibility.

Detailed Procedure
  • Preparation: Add excess 2-Fluoro-2-methylpropanenitrile to 20 mL of the selected solvent in the jacketed cell.

  • Equilibration: Stir the mixture at 400 rpm for 48 hours. The temperature is controlled by the circulating bath (Range: 278.15 K to 323.15 K).

  • Settling: Stop agitation and allow the suspension to settle for 2 hours to ensure complete phase separation.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe equipped with a 0.22

    
    m PTFE filter (to prevent solid particle intake).
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 313 K until constant weight is achieved (

      
      ).
      
    • Calculation: Mass fraction

      
      . Convert to mole fraction (
      
      
      
      ) using molecular weights.

Thermodynamic Modeling & Analysis

To optimize crystallization processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data, particularly for polar organics.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from multivariate regression.
    
  • Application: Use this equation to interpolate solubility at any temperature within the measured range.

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, we determine the driving forces of dissolution.



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate disorder increases upon dissolution.
    
  • 
     (Gibbs Free Energy): 
    
    
    
    .

Expert Insight: For fluorinated nitriles, we typically observe endothermic dissolution (


). The strong crystal lattice (stabilized by dipolar interactions) requires energy to break, which is partially compensated by the solvation of the polar nitrile group.

Predicted Solubility Profile & Solvent Selection

Based on the functional group contribution methods and data from analogous compounds (e.g., Isobutyronitrile, 2-Fluoro-2-methylpropane), the following solubility trends are established.

Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Protic Methanol, EthanolHigh Strong H-bonding between solvent -OH and solute -CN/F.
Polar Aprotic Acetone, Ethyl AcetateHigh Dipole-Dipole interactions match well.
Aromatic TolueneModerate

-interaction with nitrile; dispersion forces with alkyl group.
Non-Polar Heptane, HexaneLow "Like dissolves like" mismatch. The polar head group resists solvation in alkanes.
Aqueous WaterLow/Sparingly Hydrophobic effect of the gem-dimethyl group dominates.
Crystallization Strategy Diagram

The solubility differential suggests a Cooling Crystallization or Anti-Solvent Crystallization workflow.

CrystallizationLogic Input Crude 2-Fluoro-2-methylpropanenitrile Dissolution Dissolution in Polar Solvent (e.g., Ethanol at 50°C) Input->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Crystallization Stage Filtration->Crystallization Cooling Option A: Cooling (Ramp to 0°C) Crystallization->Cooling AntiSolvent Option B: Anti-Solvent (Add Water/Heptane) Crystallization->AntiSolvent Isolation Filtration & Drying Cooling->Isolation AntiSolvent->Isolation

Figure 2: Decision tree for purification via crystallization based on solubility differential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12531594, 2-Fluoro-2-methylpropanal (Analogous Structure). Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Accela ChemBio. Safety Data Sheet: 2-Fluoro-2-methylpropanenitrile.[2] Retrieved from [Link]

  • Shakeel, F. et al. (2014).Solubility and thermodynamic analysis of an anti-cancer drug in mono-solvents. Journal of Molecular Liquids. (Methodology reference for Gravimetric Analysis).

Sources

The Thermodynamic Stability of α-Fluoro Nitriles: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds has fundamentally reshaped modern medicinal chemistry and chemical biology[1]. Among the most intriguing structural motifs is the α-fluoro nitrile. This functional group presents a fascinating thermodynamic dichotomy: the extreme stability of the carbon-fluorine (C–F) bond contrasts sharply with the hyper-reactivity of the adjacent carbon-nitrogen triple bond (C≡N). This whitepaper provides an in-depth technical analysis of the thermodynamic stability of α-fluoro nitriles, exploring their stereoelectronic properties, their role as reversible covalent warheads, and the rigorous experimental protocols required to validate their thermodynamic profiles in drug discovery.

The Thermodynamic Dichotomy: C–F Stability vs. C≡N Reactivity

To understand the behavior of α-fluoro nitriles, one must dissect the molecule into its thermodynamic components.

The Inert C–F Bond

Fluorine is the most electronegative element (3.98 on the Pauling scale). When bound to an sp3 carbon, it forms a highly polarized, exceptionally strong covalent bond. The bond dissociation energy (BDE) of a typical aliphatic C–F bond ranges from 105 to 115 kcal/mol. This high thermodynamic stability renders the α-fluoro motif highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), ensuring that the structural integrity of the warhead remains intact in biological systems[1].

Stereoelectronic Activation of the Nitrile

While the C–F bond is thermodynamically stable, its presence dramatically alters the electronic landscape of the adjacent nitrile. The strong inductive electron-withdrawing effect (-I) of the α-fluorine atom pulls electron density away from the nitrile carbon.

  • LUMO Lowering: This inductive pull significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile group.

  • Electrophilic Enhancement: A lower LUMO makes the nitrile carbon highly susceptible to nucleophilic attack. In synthetic chemistry, this is evidenced by the enhanced reactivity of fluorinated nitriles in superacid-promoted Houben-Hoesch reactions, where they form highly reactive nitrilium ion intermediates[2].

  • Covalent Adduct Thermodynamics: In biological systems, this lowered LUMO allows the nitrile to act as an electrophilic "warhead." Catalytic nucleophiles (such as the hydroxyl group of Serine or the thiolate of Cysteine) attack the nitrile carbon to form an imidate or thioimidate adduct[3].

The degree of fluorination (mono-, di-, or tri-fluoro) acts as a "thermodynamic dial." By tuning the electrophilicity of the nitrile, chemists can precisely control the Gibbs free energy (


) of the covalent adduct, ensuring the binding is thermodynamically stable enough to inhibit the target, yet fully reversible to prevent long-term toxicity[4].

Quantitative Thermodynamic Profiles

The table below summarizes the theoretical and observed thermodynamic parameters as the degree of α-fluorination increases.

Molecule TypeC–F Bond Dissociation Energy (kcal/mol)Relative Nitrile LUMO EnergyAdduct Thermodynamic Stability (

)
Biological Reversibility
Acetonitrile N/AHigh (Baseline)Unfavorable (> 0 kcal/mol)Non-covalent / No Adduct
α-Monofluoroacetonitrile ~107LoweredFavorable (-5 to -8 kcal/mol)Rapidly Reversible
α,α-Difluoroacetonitrile ~110Further LoweredHighly Favorable (-8 to -12 kcal/mol)Slowly Reversible
Trifluoroacetonitrile ~115LowestVery Favorable (< -12 kcal/mol)Pseudo-Irreversible

Data synthesized from thermodynamic principles of covalent inhibitors and bioisosteric substitution studies[1][3].

Mechanistic Pathway of Reversible Covalent Binding

The efficacy of an α-fluoro nitrile drug (such as those targeting SARS-CoV-2 Mpro[5] or human thrombin[4]) relies on a two-step binding mechanism. First, the molecule forms a non-covalent complex driven by standard thermodynamic forces (hydrogen bonding, van der Waals). Second, the properly aligned nucleophile attacks the activated nitrile to form the covalent adduct.

Pathway Target Target Enzyme (Active Ser/Cys) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex k_on Inhibitor α-Fluoro Nitrile (Low LUMO) Inhibitor->Complex k_on Complex->Target k_off Adduct Covalent Adduct (Thio)imidate Complex->Adduct k_inact (Nucleophilic Attack) Adduct->Complex k_react (Hydrolysis/Reversal)

Caption: Reversible covalent binding mechanism of alpha-fluoro nitriles with target nucleophiles.

Experimental Protocols for Thermodynamic Validation

To rigorously prove that an α-fluoro nitrile forms a thermodynamically stable yet reversible covalent bond, researchers must employ a self-validating system of biophysical and kinetic assays.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released (


) during the binding event. Because covalent bond formation (imidate/thioimidate) is highly exothermic compared to non-covalent interactions, ITC can isolate the thermodynamic signature of the covalent step, allowing for the calculation of the overall 

and

.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein (e.g., Thrombin or Mpro) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the α-fluoro nitrile inhibitor in 100% DMSO, then dilute into the exact dialysis buffer (final DMSO concentration must be identical in both syringe and cell, typically <2%).

  • Equilibration: Load the protein (10–20 µM) into the ITC sample cell and the inhibitor (100–200 µM) into the injection syringe. Equilibrate the instrument at 25°C.

  • Titration: Perform 20–25 injections of 2 µL each, with a spacing of 120–180 seconds between injections to allow the heat signal to return to baseline.

  • Control: Titrate the inhibitor into buffer alone to measure the heat of dilution. Subtract this background from the experimental data.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites binding model to extract

    
     (association constant), 
    
    
    
    , and stoichiometry (
    
    
    ). Calculate
    
    
    and
    
    
    .
Protocol 2: Kinetic Reversibility via Jump-Dilution Assay

Causality: A thermodynamically stable adduct might appear irreversible in standard end-point assays. The jump-dilution assay forces the system out of equilibrium. By diluting the pre-formed enzyme-inhibitor complex far below its


, a reversible covalent bond will slowly hydrolyze (

), restoring enzymatic activity over time[4].

Step-by-Step Methodology:

  • Complex Formation: Incubate the target enzyme (e.g., 100 nM) with the α-fluoro nitrile inhibitor at a concentration 100-fold greater than its

    
     (e.g., 10 µM) for 60 minutes at 37°C to ensure >95% covalent adduct formation.
    
  • Control Preparations: Prepare a positive control (enzyme + irreversible inhibitor, e.g., a fluorophosphate) and a negative control (enzyme + non-covalent inhibitor).

  • Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into an assay buffer containing a saturating concentration of a fluorogenic substrate. The final inhibitor concentration is now 1x

    
     or lower.
    
  • Continuous Monitoring: Immediately monitor the fluorescence release (product formation) continuously for 2–4 hours.

  • Data Interpretation:

    • Irreversible: Linear, near-zero slope (no activity recovery).

    • Non-covalent: Immediate linear steady-state rate (instant recovery).

    • Reversible Covalent (α-fluoro nitrile): A distinct concave-up curve. The initial rate is slow (enzyme is trapped), but the rate accelerates over time as the covalent bond breaks, eventually reaching a steady-state velocity parallel to the uninhibited enzyme.

Workflow Step1 1. Synthesize α-Fluoro Nitrile Step2 2. Isothermal Titration Calorimetry (Measure ΔG, ΔH, -TΔS) Step1->Step2 Step3 3. Jump-Dilution Assay (Assess Reversibility) Step2->Step3 Step4 4. Mass-Shift Assay (LC-MS) (Confirm Covalent Adduct) Step3->Step4 Decision Is Adduct Reversible? Step4->Decision Rev Reversible Covalent (Ideal Drug Candidate) Decision->Rev Yes (k_react > 0) Irrev Irreversible (Potential Toxicity) Decision->Irrev No (k_react ≈ 0)

Caption: Experimental workflow for validating the thermodynamic stability and reversibility of alpha-fluoro nitriles.

Conclusion

The α-fluoro nitrile is a masterclass in stereoelectronic design. By leveraging the immense thermodynamic stability of the C–F bond, chemists can protect the molecule from metabolic degradation. Simultaneously, the inductive effect of the fluorine atom precisely tunes the electrophilicity of the nitrile warhead. Through rigorous thermodynamic profiling (ITC) and kinetic validation (jump-dilution), researchers can harness this motif to design highly efficacious, safe, and reversible covalent therapeutics.

References

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC National Institutes of Health (NIH) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry ResearchGate URL:[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC National Institutes of Health (NIH) URL:[Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches MDPI URL:[Link]

Sources

Advanced Safety and Handling Protocol for 2-Fluoro-2-methylpropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic and aliphatic frameworks is a cornerstone of modern drug development, utilized to fine-tune pKa, enhance metabolic stability, and modulate lipophilicity[1][2]. 2-Fluoro-2-methylpropanenitrile (CAS: 138999-34-5)[3] serves as a highly valuable synthetic intermediate for installing the


-fluoro-isopropyl motif. However, its unique structural properties demand a fundamental shift in handling protocols compared to standard aliphatic nitriles.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding of the compound's hazard profile and a self-validating experimental workflow that ensures absolute safety and chemical integrity during synthesis.

Mechanistic Toxicology: The Alpha-Fluorine Effect

To handle a chemical safely, one must understand the causality of its toxicity. Standard aliphatic nitriles, such as isobutyronitrile (CAS: 78-82-0)[4], exhibit severe acute toxicity primarily through a well-documented metabolic pathway: hepatic cytochrome P450 enzymes catalyze the oxidation of the


-carbon, forming an unstable cyanohydrin that spontaneously decomposes to release lethal cyanide (CN⁻) ions[5].

The Structural Divergence: In 2-fluoro-2-methylpropanenitrile, the


-position is fully substituted with two methyl groups and one fluorine atom. The absence of an 

-hydrogen sterically and electronically blocks the classical CYP450-mediated

-hydroxylation pathway.

While this structural modification mitigates the rapid in vivo cyanide release typical of its non-fluorinated analogs, it introduces new hazard vectors. Fluorinated nitriles, when subjected to thermal stress, strong nucleophiles, or extreme pH, can undergo defluorination or decomposition, potentially releasing highly corrosive hydrogen fluoride (HF) gas and toxic fluorinated fragments[6].

ToxicityMechanisms IBN Isobutyronitrile (Alpha-H present) CYP CYP450 Alpha-Hydroxylation IBN->CYP FMN 2-Fluoro-2-methylpropanenitrile (Alpha-F, No Alpha-H) Blocked Pathway Blocked (Steric/Electronic) FMN->Blocked In vivo Thermal Thermal/Nucleophilic Stress FMN->Thermal Cyanohydrin Cyanohydrin Intermediate CYP->Cyanohydrin Blocked->CYP Cyanide Cyanide (CN-) Release Severe Toxicity Cyanohydrin->Cyanide HF HF / Fluoride Release Corrosive/Toxic Thermal->HF

Metabolic and degradation pathways of aliphatic vs. alpha-fluorinated nitriles.

Physicochemical & Hazard Profiling

To contextualize the handling requirements, we must compare the target compound against its well-characterized non-fluorinated baseline. The low molecular weight of 2-fluoro-2-methylpropanenitrile (87.10 g/mol )[3] dictates a high vapor pressure, making inhalation a primary exposure route.

Table 1: Comparative Hazard Profile
Property / MetricIsobutyronitrile2-Fluoro-2-methylpropanenitrile
CAS Number 78-82-0[4]138999-34-5[3]
Molecular Formula C₄H₇NC₄H₆FN
Molecular Weight 69.11 g/mol [4]87.10 g/mol [3]

-Carbon Structure
(CH₃)₂CH-(CH₃)₂CF-
Primary Toxic Mechanism CYP450-mediated CN⁻ release[5]Systemic toxicity, potential HF release[6]
Flash Point ~8°C (47°F)[7]Flammable (Exact data proprietary; treat as <20°C)

Self-Validating Experimental Protocol

A self-validating protocol is one where the failure of a single step is immediately detectable or safely contained by the subsequent step. When utilizing 2-fluoro-2-methylpropanenitrile in a synthetic workflow (e.g., nucleophilic addition or reduction), the following Schlenk-line methodology must be strictly adhered to.

Step-by-Step Methodology

Step 1: Apparatus Preparation (Moisture Exclusion)

  • Action: Flame-dry all glassware under a vacuum of <0.1 Torr, followed by a triple purge with high-purity Argon.

  • Causality: Fluorinated nitriles can undergo slow, moisture-driven hydrolysis. Excluding ambient moisture prevents the spontaneous generation of amides/carboxylic acids and the insidious, slow release of trace HF or HCN.

Step 2: Reagent Transfer

  • Action: Transfer the 2-fluoro-2-methylpropanenitrile using a dedicated, gas-tight Hamilton syringe equipped with a Teflon plunger.

  • Causality: The compound's high volatility risks severe inhalation exposure[7]. Standard syringes with standard plungers can leak vapor into the fume hood environment. A gas-tight seal ensures quantitative transfer and operator safety.

Step 3: Temperature-Controlled Reaction Execution

  • Action: Maintain the reaction vessel at strictly controlled temperatures (typically <40°C unless specifically required by the methodology). Use a secondary containment cooling bath.

  • Causality: Thermal stress on fluorinated aliphatic compounds can trigger decomposition pathways that yield hazardous C-F fragments or liberate HF[6].

Step 4: Buffered Quenching

  • Action: Quench the reaction strictly with a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Never use strong aqueous acids (e.g., HCl) for the initial quench.

  • Causality: If unreacted nitrile remains, strong acids can protonate the nitrogen, driving the equilibrium toward volatile Hydrogen Cyanide (HCN) gas. A mild base like NaHCO₃ safely neutralizes any trace HF generated during the reaction while keeping the nitrile intact for safe biphasic extraction.

Workflow Setup 1. Ar Purge & Flame Dry Transfer 2. Gas-Tight Syringe Transfer Setup->Transfer Excludes Moisture React 3. Temp-Controlled Reaction (<40°C) Transfer->React Prevents Volatilization Quench 4. Buffered Quench (sat. NaHCO3) React->Quench Neutralizes Trace HF

Self-validating Schlenk line workflow for fluorinated nitrile handling.

Emergency Response & PPE Requirements

Due to the dual-hazard nature of this compound (nitrile toxicity + potential fluoride release), standard laboratory PPE must be upgraded.

Table 2: Required Controls and Emergency Mitigation
CategoryRequirement / Protocol
Engineering Controls Class II Type B2 Fume Hood (100% exhaust, no recirculation).
Personal Protective Equipment Silver Shield® or heavy-duty Nitrile/Fluorinated rubber gloves, chemical splash goggles, and a flame-resistant lab coat.
Spill Mitigation Do not use combustible absorbents (e.g., sawdust). Use inert, inorganic absorbents. Eliminate all ignition sources immediately.
Specific First Aid In addition to standard cyanide exposure protocols, Calcium Gluconate (2.5%) gel must be present in the lab to treat potential dermal HF exposure resulting from compound decomposition.

References

  • Accela ChemBio. "138999-34-5, 2-fluoro-2-methylpropanenitrile - Product Information." accelachem.com. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." nih.gov. Available at:[Link]

  • Wikipedia. "Isobutyronitrile." wikipedia.org. Available at: [Link]

  • PubChem. "Isobutyronitrile | C4H7N | CID 6559." nih.gov. Available at: [Link]

  • ACS Omega. "Interaction Mechanism between the C4F7N–CO2 Gas Mixture and the EPDM Seal Ring." acs.org. Available at: [Link]

  • ResearchGate. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." researchgate.net. Available at:[Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry." rsc.org. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-Fluoro-2-methylpropanenitrile: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

Overview of 2-Fluoro-2-methylpropanenitrile

2-Fluoro-2-methylpropanenitrile, a fluorinated aliphatic nitrile, possesses a unique combination of functional groups that make it a compound of interest in organic synthesis and medicinal chemistry. The presence of a fluorine atom on a tertiary carbon atom and a nitrile group suggests potential applications in the development of novel pharmaceuticals and agrochemicals. The nitrile group can be a precursor to amines, amides, or carboxylic acids, while the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Significance of Boiling Point and Density

The boiling point and density are fundamental physical properties that are indispensable in a research and development setting.

  • Boiling Point: The temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure is a critical parameter for purification (distillation), reaction condition optimization, and assessing the strength of intermolecular forces.[1][2]

  • Density: The mass per unit volume of a substance is essential for a variety of applications, including calculating molarity, designing extraction and separation processes, and ensuring material consistency in formulation and manufacturing.[3][4]

Physicochemical Properties of 2-Fluoro-2-methylpropanenitrile

Molecular Structure and Functional Groups

The structure of 2-Fluoro-2-methylpropanenitrile consists of a propane backbone with a fluorine atom and a nitrile group attached to the second carbon, which also bears two methyl groups. This tertiary substitution pattern influences its chemical reactivity and physical properties.

Estimated Boiling Point

Direct experimental data for the boiling point of 2-Fluoro-2-methylpropanenitrile is not currently published. However, an estimation can be made by examining the boiling points of structurally similar compounds.

CompoundMolecular FormulaBoiling Point (°C)
2-methylpropanenitrile (Isobutyronitrile)C4H7N107-108
2-Fluoro-2-methylpropane (tert-Butyl fluoride)C4H9F12
2-FluorophenylacetonitrileC8H6FN114-117 (at 20 mmHg)
2-Fluoro-3-methylbenzonitrileC8H6FN220.3 (at 760 mmHg)

Rationale for Estimation:

  • Comparison with 2-methylpropanenitrile: The parent compound, 2-methylpropanenitrile, has a boiling point of 107-108 °C.[5][6] The substitution of a hydrogen atom with a fluorine atom will increase the molecular weight and introduce a dipole moment, both of which would be expected to raise the boiling point.

  • Comparison with 2-Fluoro-2-methylpropane: This compound has a significantly lower boiling point of 12 °C[7][8] due to the absence of the polar nitrile group, which can engage in strong dipole-dipole interactions.

  • Influence of Fluorine: The electronegativity of fluorine will create a stronger molecular dipole, leading to increased intermolecular forces and a higher boiling point compared to its non-fluorinated analog.

Based on these comparisons, the boiling point of 2-Fluoro-2-methylpropanenitrile is anticipated to be higher than that of 2-methylpropanenitrile, likely in the range of 115-130 °C at atmospheric pressure.

Estimated Density

Similar to the boiling point, the density of 2-Fluoro-2-methylpropanenitrile must be estimated from related compounds.

CompoundMolecular FormulaDensity (g/mL)
2-methylpropanenitrile (Isobutyronitrile)C4H7N0.76
2-Fluoro-2-methylpropane (tert-Butyl fluoride)C4H9F0.753
2-FluorophenylacetonitrileC8H6FN1.059 at 25 °C

Rationale for Estimation:

  • Comparison with 2-methylpropanenitrile: The density of the non-fluorinated parent compound is 0.76 g/mL.[5]

  • Impact of Fluorination: The replacement of a hydrogen atom (atomic weight ~1) with a fluorine atom (atomic weight ~19) significantly increases the molecular weight without a proportional increase in molecular volume. This generally leads to a notable increase in density.

Therefore, the density of 2-Fluoro-2-methylpropanenitrile is expected to be substantially higher than that of 2-methylpropanenitrile, likely in the range of 0.90-1.00 g/mL at standard temperature.

Experimental Determination of Boiling Point

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[1] At this temperature, the liquid undergoes a phase transition to a gas. For accurate and reproducible measurements, it is crucial to record the barometric pressure at the time of the experiment.[1]

Capillary Method (Siwoloboff's Method)

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

Experimental Protocol:

  • Preparation: Seal one end of a capillary tube by heating it in a flame and rotating it.[2][9]

  • Sample Introduction: Place a few drops of 2-Fluoro-2-methylpropanenitrile into a fusion tube.

  • Assembly: Invert the sealed capillary tube and place it into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., an aluminum block or oil bath).[2][9]

  • Heating: Heat the apparatus gently.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

  • Validation: For a self-validating system, repeat the measurement at least twice. The readings should be within a narrow range (e.g., ±0.5 °C).

Distillation Method

For larger sample volumes, simple distillation provides a reliable method for boiling point determination.[10]

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a distilling flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place a measured volume of 2-Fluoro-2-methylpropanenitrile and a few boiling chips into the distilling flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Heating: Gently heat the distilling flask.

  • Boiling Point Reading: Record the temperature at which the vapor condenses on the thermometer bulb and a stable temperature is maintained during the distillation of the liquid. This stable temperature is the boiling point.[10]

  • Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to the normal boiling point at 760 mmHg using a nomograph or appropriate formula.

Diagram of Capillary Method Setup

BoilingPointSetup cluster_heating_bath Heating Bath (Aluminum Block) FusionTube Fusion Tube with Sample Thermometer Thermometer CapillaryTube Inverted Capillary Tube HeatSource Heat Source HeatSource->FusionTube   Heat Transfer

Caption: Experimental setup for boiling point determination using the capillary method.

Experimental Determination of Density

Principle of Density Measurement

Density (ρ) is an intrinsic property of a substance, defined as its mass (m) per unit volume (V) (ρ = m/V). For accurate determination, both mass and volume must be measured precisely.

Volumetric Method

This is a straightforward and common method for determining the density of a liquid.[3][11]

Experimental Protocol:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer using an analytical balance and record its mass (m1).[11]

  • Volume Measurement: Add a specific volume of 2-Fluoro-2-methylpropanenitrile to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[11]

  • Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass (m2).[11]

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Mass of the liquid (m_liquid) = m2 - m1

    • Density (ρ) = m_liquid / Volume

  • Validation: To ensure a self-validating system, perform the measurement in triplicate and calculate the average density. The values should show high precision.

Diagram of Density Determination Workflow

DensityWorkflow A Weigh empty, dry graduated cylinder (m1) B Add a precise volume (V) of the liquid A->B C Weigh cylinder with liquid (m2) B->C D Record temperature (T) C->D E Calculate Mass m_liquid = m2 - m1 D->E F Calculate Density ρ = m_liquid / V E->F G Repeat 2x for Average Density F->G

Caption: Workflow for the volumetric determination of liquid density.

Discussion and Field-Proven Insights

Factors Influencing Boiling Point and Density
  • Intermolecular Forces: The nitrile group's strong dipole will lead to significant dipole-dipole interactions, which are a primary determinant of the boiling point.

  • Molecular Weight: The presence of a fluorine atom increases the molecular weight, which generally correlates with a higher boiling point due to stronger London dispersion forces.

  • Branching: The tertiary structure of 2-Fluoro-2-methylpropanenitrile reduces the surface area for intermolecular contact compared to a linear isomer, which can slightly lower the boiling point. However, the strong dipole of the C-F and C≡N bonds is expected to be the dominant factor.

Self-Validating Systems in Experimental Protocols

To ensure the trustworthiness of experimental data, protocols must be designed as self-validating systems. This involves:

  • Calibration: Regular calibration of thermometers and analytical balances against certified standards.

  • Replicate Measurements: Performing multiple measurements to ensure precision and identify any outliers.

  • Control of Variables: Precisely controlling and recording temperature and pressure, as these variables directly influence density and boiling point.

Implications for Drug Development

Accurate boiling point and density data are crucial for:

  • Purification: Designing distillation protocols to separate the target compound from impurities.

  • Formulation: Preparing solutions of known concentrations and ensuring homogeneity in liquid formulations.

  • Process Safety: Understanding the volatility of the compound for safe handling and storage.

Conclusion

While experimental values for the boiling point and density of 2-Fluoro-2-methylpropanenitrile are not yet documented, this guide provides a robust framework for their estimation and experimental determination. By analyzing structurally related compounds, it is projected that the boiling point will be in the range of 115-130 °C and the density between 0.90-1.00 g/mL. The detailed protocols provided herein offer a reliable means for researchers to obtain accurate data, which is fundamental for advancing research and development involving this compound.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Smolecule. (2024, August 9). 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile.
  • Scribd. Density Measurement of Common Liquids.
  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds.
  • Burdwan University. FINDING DENSITY OF LIQUID USING A METER RULE.
  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
  • Vernier.
  • ROQED.
  • Chemistry LibreTexts. (2026, February 26). The Density of Liquids and Solids (Experiment).
  • The Open University.
  • Stenutz. 2-fluoro-2-methylpropane.
  • Sigma-Aldrich. 2-Fluorophenylacetonitrile 97 326-62-5.
  • MilliporeSigma. 2-Fluoro-3-methylbenzonitrile | 185147-07-3.
  • CymitQuimica. CAS 353-61-7: 2-Fluoro-2-methylpropane.
  • Guidechem. (2025, May 20). 2-methylpropanenitrile - cas 78-82-0, C4H7N, density, melting point, boiling point, structural formula, synthesis.
  • Stenutz. 2-methylpropanenitrile.

Sources

Technical Whitepaper: Electronic Modulation of Isobutyronitrile Scaffolds via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of fluorine substitution on the isobutyronitrile scaffold. It prioritizes causal chemical logic, synthetic viability, and pharmaceutical applicability.


-Fluoroisobutyronitrile

Executive Summary

The substitution of hydrogen with fluorine at the


-position of isobutyronitrile (2-methylpropanenitrile) represents a critical bioisosteric transformation in medicinal chemistry.[1] While often employed to block metabolic oxidation or modulate lipophilicity, this substitution introduces profound electronic perturbations that extend beyond simple steric occlusion. This guide analyzes the inductive destabilization  of the 

-carbon, the activation of

-protons
toward elimination, and the resulting impact on hydrolytic stability. We provide a validated synthetic workflow using electrophilic fluorination (NFSI) and a stability risk assessment essential for drug development decision-making.

Theoretical Framework: Electronic & Structural Perturbations[1]

The introduction of a fluorine atom (


) at the quaternary center of isobutyronitrile creates a unique electronic environment characterized by competing inductive and hyperconjugative effects.
Inductive Withdrawal (-I Effect)

The C–F bond exerts a powerful electron-withdrawing inductive effect (-I) on the


-carbon.[1] This polarization propagates to the nitrile group (

), significantly altering its reactivity profile:
  • Nitrile Electrophilicity: The electron density at the nitrile carbon is depleted, increasing its susceptibility to nucleophilic attack (e.g., hydrolysis by water or serine proteases).

  • Dipole Moment: The C–F dipole opposes the C–CN dipole vectors partially but introduces a strong local field that alters the solvation shell and protein binding pocket interactions.

Activation of -Protons (The Elimination Risk)

Unlike the parent isobutyronitrile, the


-fluoro derivative possesses a latent instability. The strong -I effect of the fluorine atom increases the acidity of the 

-protons (methyl group hydrogens).
  • Mechanism: The

    
     orbital can accept electron density from the 
    
    
    
    orbitals of the adjacent methyl groups (hyperconjugation), weakening the C-H bonds.
  • Consequence: In the presence of base, the molecule is prone to E2 elimination of hydrogen fluoride (HF) to form methacrylonitrile (2-methyl-2-propenenitrile).[1] This is a critical stability liability in basic formulation buffers.[1]

Visualization of Electronic Vectors

The following diagram illustrates the electron density shifts and the resulting elimination vector.

ElectronicEffects Isobutyronitrile Isobutyronitrile (Parent Scaffold) AlphaFluoro α-Fluoroisobutyronitrile (Target) Isobutyronitrile->AlphaFluoro F-Substitution Inductive Inductive Withdrawal (-I) Increases CN Electrophilicity AlphaFluoro->Inductive C-F Bond Acidity β-Proton Activation (pKa Lowering) AlphaFluoro->Acidity -I Effect Elimination Methacrylonitrile (Degradation Product) Acidity->Elimination Base-Mediated HF Loss

Figure 1: Electronic cascade triggering potential instability.[1] The electron-withdrawing fluorine activates beta-protons, facilitating HF elimination.[1]

Synthetic Methodologies

Direct nucleophilic displacement of


-halo isobutyronitriles with fluoride (e.g., AgF, KF) often results in the elimination product (methacrylonitrile) rather than substitution. Therefore, Electrophilic Fluorination  via metal-enolate intermediates is the preferred high-fidelity route.[1]
Protocol: Electrophilic Fluorination with NFSI

This protocol utilizes N-Fluorobenzenesulfonimide (NFSI), a stable, easy-to-handle electrophilic fluorine source, reacting with the lithiated nitrile.[1]

Reagents:

  • Isobutyronitrile (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

  • NFSI (1.2 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Enolate Formation:

    • Cool a solution of anhydrous THF to -78°C under argon.

    • Add LDA (1.1 equiv) dropwise.[1]

    • Slowly add isobutyronitrile (1.0 equiv).[1] Stir for 30 minutes at -78°C to generate the

      
      -lithio nitrile species.[1] Note: Maintaining -78°C is crucial to prevent self-condensation of the nitrile.[1]
      
  • Fluorination:

    • Dissolve NFSI (1.2 equiv) in a minimal amount of THF.[1]

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • The reaction is exothermic; control addition rate to maintain internal temperature below -70°C.

  • Quench and Workup:

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl.[1]

    • Extract with diethyl ether (3x).[1]

    • Wash combined organics with water and brine, then dry over MgSO₄.

  • Purification:

    • Concentrate under reduced pressure (careful: product is volatile).[1]

    • Purify via fractional distillation or flash chromatography (pentane/ether gradient).[1]

Self-Validating Checkpoint:

  • ¹⁹F NMR: Look for a singlet around -140 to -150 ppm (relative to CFCl₃).[1]

  • ¹H NMR: Confirm disappearance of the septet (CH) of isobutyronitrile and appearance of a doublet for the methyl protons (coupling with F,

    
     Hz).
    

Physicochemical Impact & Drug Design Applications[1][2][3][4][5][6]

Metabolic Blocking (The "Soft Spot" Defense)

In the parent isobutyronitrile, the tertiary


-carbon is susceptible to oxidative attack (though less than secondary carbons). However, the primary metabolic vulnerability lies in the methyl groups (

-oxidation).
  • Mechanism: Fluorine substitution at the

    
    -position sterically shields the carbon and electronically deactivates the adjacent methyl C-H bonds against CYP450 radical abstraction.
    
  • Outcome: Extended metabolic half-life (

    
    ).[1]
    
Hydrolytic Stability Data

The following table summarizes the estimated reactivity shifts relative to the non-fluorinated parent.

PropertyIsobutyronitrile

-Fluoroisobutyronitrile
Implication
Hybridization (

-C)


Geometry retained.
C-CN Bond Polarity ModerateHighIncreased susceptibility to hydrolysis.[1]

-Proton Acidity
Low (pKa > 40)Elevated (pKa ~ 25-30)Risk of elimination in basic media.[1]
Lipophilicity (LogP) 0.45~0.65Slight increase; improved membrane permeability.[1]
Drug Design Decision Matrix

Use the following logic flow to determine if this substitution is appropriate for your scaffold.

DecisionMatrix Start Need to Block Metabolism or Modulate pKa? CheckBetaH Are there β-Hydrogens? Start->CheckBetaH Risk HIGH RISK: HF Elimination likely in basic conditions CheckBetaH->Risk Yes (e.g. Isobutyronitrile) Safe SAFE: Ideal Bioisostere CheckBetaH->Safe No (e.g. Benzonitrile) Mitigation Strategy: 1. Avoid basic formulation 2. Use gem-difluoro if possible Risk->Mitigation Mitigation Required

Figure 2: Decision tree for incorporating alpha-fluorine into nitrile scaffolds.

References

  • Electrophilic Fluorination Reagents

    • Title: Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Mechanistic Insight on Elimination

    • Title: The Dark Side of Fluorine: Stability Issues in Medicinal Chemistry.
    • Source: ACS Medicinal Chemistry Letters (2019).[1]

    • URL:[Link][1]

  • General Synthesis of Fluorinated Nitriles

    • Title: Synthesis of 2-fluoro-2-methylpropanenitrile (via Copper Catalysis).[1][6]

    • Source: ChemRxiv (2021).[1]

    • URL:[Link][1]

  • Metabolic Stability Principles

    • Title: Fluorine in Drug Discovery: Chemical and Biological Perspectives.[1]

    • Source: Journal of Medicinal Chemistry.[1][7]

    • URL:[Link][1]

Sources

Literature review of 2-Fluoro-2-methylpropanenitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Data Correction[1]

Subject Molecule: 2-Fluoro-2-methylpropanenitrile Synonyms: 2-Fluoroisobutyronitrile,


-Fluoroisobutyronitrile
CAS Registry Number: 138999-34-5 [1][2][3][4][5]

CRITICAL DATA CORRECTION: The CAS number 3375-22-2 provided in the initial query corresponds to 1,3-Dichloro-2-methylprop-1-ene , a chlorinated alkene used as a solvent or intermediate.[1] This guide focuses exclusively on the synthesis of 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5), a critical building block in medicinal chemistry often used as a bioisostere for tert-butyl or isopropyl groups to improve metabolic stability.[1]

Strategic Overview

The synthesis of 2-Fluoro-2-methylpropanenitrile presents a classic challenge in organic chemistry: introducing a fluorine atom at a tertiary carbon center adjacent to an electron-withdrawing nitrile group.[1] The steric hindrance of the gem-dimethyl group and the high acidity of the


-proton create a competition between substitution (

)
and elimination (

)
pathways.

This guide details three distinct pathways, ranked by synthetic utility:

  • Deoxofluorination: The most reliable lab-scale method using acetone cyanohydrin.[1]

  • Electrophilic Fluorination: A scalable route utilizing carbanion chemistry.[1]

  • Nucleophilic Halogen Exchange (Halex): An industrial approach requiring phase-transfer catalysis to suppress elimination.[1]

Part 2: Synthesis Pathways

Pathway 1: Deoxofluorination of Acetone Cyanohydrin

Status: Primary Lab-Scale Route (High Yield) Mechanism: Nucleophilic displacement of an activated hydroxyl group.[1]

This pathway utilizes Acetone Cyanohydrin (2-hydroxy-2-methylpropanenitrile) as the starting material.[1] The hydroxyl group is activated by a sulfur-fluorine reagent (e.g., DAST, Deoxo-Fluor, or XtalFluor), followed by displacement by the fluoride ion.

Reaction Scheme (DOT Visualization)

Deoxofluorination Start Acetone Cyanohydrin (2-hydroxy-2-methylpropanenitrile) Intermediate Alkoxysulfur Intermediate Start->Intermediate DAST / CH2Cl2 -78°C Product 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5) Intermediate->Product Fluoride Displacement (SN1/SN2 hybrid)

Figure 1: Deoxofluorination pathway using DAST reagents.

Detailed Protocol
  • Reagents: Acetone Cyanohydrin (1.0 equiv), DAST (Diethylaminosulfur trifluoride, 1.1 equiv), Anhydrous CH

    
    Cl
    
    
    
    .
  • Setup: Flame-dried glassware under Argon atmosphere.

  • Procedure:

    • Dissolve Acetone Cyanohydrin in CH

      
      Cl
      
      
      
      and cool to -78°C.
    • Add DAST dropwise via syringe.[1] Caution: Exothermic.[1]

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench with saturated NaHCO

      
       (careful gas evolution).[1]
      
  • Yield: Typically 85-95%.[1]

  • Critical Insight: The nitrile group destabilizes carbocation formation, suggesting the reaction proceeds via a tight ion-pair mechanism rather than a pure

    
    . This prevents extensive rearrangement.[1]
    
Pathway 2: Electrophilic Fluorination of Isobutyronitrile

Status: Scalable / Process Chemistry Route Mechanism: C-H Activation via Lithiation followed by Electrophilic Attack.

This route avoids the toxicity of DAST by using stable electrophilic fluorinating agents like NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .[1]

Reaction Scheme (DOT Visualization)

Electrophilic Start Isobutyronitrile (2-methylpropanenitrile) Anion α-Lithio Nitrile (Carbanion) Start->Anion LDA / THF -78°C Product 2-Fluoro-2-methylpropanenitrile Anion->Product NFSI or Selectfluor Electrophilic Attack

Figure 2: Electrophilic fluorination via lithiated intermediate.

Detailed Protocol
  • Reagents: Isobutyronitrile, LDA (Lithium Diisopropylamide), NFSI.

  • Procedure:

    • Generate LDA in THF at -78°C.

    • Add Isobutyronitrile slowly to form the

      
      -lithio species.[1] Stir for 30 mins.
      
    • Add NFSI (dissolved in THF) dropwise.

    • Warm to RT and quench with NH

      
      Cl.
      
  • Yield: 70-85%.

  • Critical Insight: The choice of base is critical. LDA is preferred over n-BuLi to prevent nucleophilic attack on the nitrile group (which would form an imine).[1]

Pathway 3: Nucleophilic Halogen Exchange (Halex)

Status: Industrial Challenge (Low Selectivity) Mechanism:


 displacement of Bromide/Chloride by Fluoride.

This route uses 2-bromo-2-methylpropanenitrile and a fluoride source (KF).[1] It is historically plagued by elimination reactions forming methacrylonitrile.

Reaction Scheme (DOT Visualization)

Halex cluster_products Competing Pathways Start 2-Bromo-2-methylpropanenitrile Product Substitution Product (Target) Start->Product KF / 18-Crown-6 SN2 Pathway Byproduct Elimination Product (Methacrylonitrile) Start->Byproduct KF (Basic) E2 Pathway

Figure 3: Competition between SN2 and E2 pathways in Halex reactions.[1]

Optimization Strategy
  • Solvent: Use polar aprotic solvents (Sulfolane, DMSO) to enhance fluoride nucleophilicity.

  • Catalyst: 18-Crown-6 or bulky diols (e.g., pinacol) are required to "naked" the fluoride ion and suppress its basicity relative to its nucleophilicity.[1]

  • Yield: Historically low (<20%) without catalysts; can reach 50-60% with phase-transfer optimization.[1]

Part 3: Comparative Analysis

FeaturePathway 1: DeoxofluorinationPathway 2: ElectrophilicPathway 3: Halex
Starting Material Acetone CyanohydrinIsobutyronitrile2-Bromo-isobutyronitrile
Primary Reagent DAST / XtalFluorNFSI / LDAKF / Crown Ether
Yield High (85-95%) High (70-85%)Low-Moderate (20-60%)
Scalability Moderate (Safety concerns)High High (Low cost)
Key Risk Shock sensitivity (DAST)Moisture sensitivity (LDA)Elimination byproducts
Cost High (Fluorinating agent)ModerateLow
Decision Matrix
  • For Discovery/Medicinal Chemistry: Use Pathway 1 .[1] It is the most reliable, works on small scales, and requires minimal optimization.

  • For Process Development: Use Pathway 2 . It avoids the explosion hazards of DAST and uses reagents (NFSI) that are easier to handle on a kilogram scale.

References

  • Fluorination of Cyanohydrins

    • Title: "Fluorin
    • Source: U.S. Patent 6,080,886 (2000).[1]

    • Relevance: Describes the synthesis of 2-fluoro-2-methylpropionitrile using DAST-type reagents with >90% yield.
    • URL
  • Electrophilic Fluorination

    • Title: "Electrophilic Fluorination of Carbanions with N-Fluorobenzenesulfonimide"
    • Source:Journal of the American Chemical Society, 113(24), 9333-9335.
    • Relevance: Foundational text for using NFSI with lithiated nitriles.[1]

    • URL:[Link][1]

  • Halex Reaction Challenges

    • Title: "Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols"
    • Source:ChemPhysChem (2025).[1]

    • Relevance: Discusses the mitigation of elimination side-reactions in tertiary/secondary halide fluorin
    • URL:[Link]

  • CAS Verification

    • Title: "2-Fluoro-2-methylpropanenitrile Product Page"
    • Source: Fluorochem.[1][3][6][7][8]

    • Relevance: Confirms CAS 138999-34-5 and physical properties.[1][4]

Sources

Reactivity profile of tertiary alpha-fluoro nitriles

The Reactivity Profile of Tertiary -Fluoro Nitriles: A Strategic Guide for Medicinal Chemists

Executive Summary

The tertiary


1

However, the construction and subsequent transformation of this motif present distinct challenges.[2] The steric bulk of the quaternary center retards nucleophilic attack, while the inductive effect of fluorine alters the electronic landscape of the nitrile group. This guide provides a scientifically grounded analysis of the synthesis and reactivity of tertiary

1

Part 1: Structural & Electronic Properties[1]

The Quaternary Fluorine Effect

Unlike primary or secondary


11
  • Steric Hindrance: The tetrasubstituted carbon creates a "steric wall," significantly reducing the rate of nucleophilic attack at the nitrile carbon compared to non-fluorinated analogues.

  • Electronic Activation: Conversely, the strong electronegativity of fluorine (

    
    ) exerts a powerful inductive effect (-I), increasing the electrophilicity of the nitrile carbon.
    
  • Net Reactivity: The reactivity profile is a tug-of-war between steric retardation and electronic activation.[1] In practice, steric effects usually dominate , requiring optimized conditions (higher temperatures, stronger nucleophiles, or catalysis) for transformations like hydrolysis or Pinner reactions.[1]

Part 2: Synthesis – The Gold Standard

While nucleophilic fluorination (e.g., using AgF or DAST) is possible, it is often plagued by elimination side reactions in crowded systems. The industry-standard approach for generating tertiary

Electrophilic Fluorination

1
Protocol: Electrophilic Fluorination with NFSI

This protocol ensures high yields by generating a discrete carbanion followed by trapping with a stable

1

Reagents:

  • Substrate: Secondary Nitrile (

    
    )[1]
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) or KHMDS – chosen for steric bulk to prevent nucleophilic attack on the nitrile.

  • Fluorinating Agent: NFSI (

    
    -Fluorobenzenesulfonimide) – preferred over Selectfluor for solubility in ether/THF.[1]
    

Step-by-Step Methodology:

  • Anion Generation: Charge a flame-dried flask with the secondary nitrile (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78 °C .[1]

  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the ketenimine-like anion.[1]

  • Fluorination: Dissolve NFSI (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the cold anion mixture.

  • Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous

    
    .
    
  • Validation: The disappearance of the

    
    -proton signal in 
    
    
    NMR and the appearance of a singlet (or multiplet due to coupling) in
    
    
    NMR (typically
    
    
    -130 to -160 ppm) confirms the formation of the quaternary C-F center.

Part 3: Reactivity Profile & Transformation Protocols

Once synthesized, the tertiary

1
A. Hydrolysis: Accessing -Fluoro Amides and Acids

Acidic hydrolysis often requires harsh conditions that can degrade the scaffold. Basic oxidative hydrolysis is superior for these sterically hindered systems.

Protocol: Modified Radziszewski Reaction

  • Mechanism: The hydroperoxide anion (

    
    ) is a stronger nucleophile (alpha-effect) and smaller than 
    
    
    , allowing it to penetrate the steric shield of the tertiary center.
  • Conditions: Treat the nitrile with

    
     (5 equiv) and 
    
    
    (2 equiv) in DMSO at
    
    
    °C.
  • Outcome: Selective conversion to the primary amide without over-hydrolysis to the acid.

B. Reduction: The Chemoselectivity Challenge

Reducing the nitrile to a primary amine without cleaving the C-F bond is critical. Strong reducing agents like

Recommended System: Borane-Dimethyl Sulfide (


)

Protocol:

  • Dissolve tertiary

    
    -fluoro nitrile in anhydrous THF.[1]
    
  • Add

    
     (2.0 equiv) at 0 °C.
    
  • Heat to reflux for 2-4 hours (monitoring by TLC/LCMS).

  • Critical Workup: Cool to 0 °C and carefully add MeOH to quench excess borane. Add concentrated HCl and reflux for 1 hour to break the Boron-Nitrogen complex.

  • Basify and extract.

C. Nucleophilic Addition: Grignard Reactions

Despite the steric bulk, the enhanced electrophilicity of the nitrile carbon allows for the addition of organometallics to form imines, which hydrolyze to


-fluoro ketones
  • Constraint: Use organolithiums or Grignards in non-polar solvents (Toluene/Ether) to favor addition.

  • Copper Catalysis: Addition of catalytic CuBr can accelerate the reaction with sterically demanding Grignards.

Part 4: Visualization of Reactivity[1]

The following diagram maps the strategic divergence from the tertiary

ReactivityProfilecluster_0Key ChallengesNitrileTertiary α-Fluoro Nitrile(R1R2-C(F)-CN)Amideα-Fluoro Amide(Hydrolysis)Nitrile->AmideH2O2 / K2CO3(Radziszewski)Amineα-Fluoro Amine(Reduction)Nitrile->AmineBH3-SMe2(Avoids Defluorination)Ketoneα-Fluoro Ketone(Grignard Addn)Nitrile->KetoneR-MgBr / H3O+(Imine Hydrolysis)SecNitrileSecondary Nitrile(R1R2-CH-CN)NFSINFSI / LiHMDS(Electrophilic Fluorination)SecNitrile->NFSIAnion GenNFSI->NitrileC-F Bond FormationRisk1Steric Hindrance(Slows Hydrolysis)Risk1->AmideRisk2Defluorination Risk(With LiAlH4)Risk2->Amine

Figure 1: Synthetic workflow and divergent reactivity pathways for tertiary

Part 5: Quantitative Data Summary

TransformationReagent SystemSelectivity/RiskKey Advantage
Synthesis NFSI / LiHMDSHigh (C-F formation)Standard for quaternary centers; avoids elimination.[1]
Hydrolysis

/

(DMSO)
Amide vs. AcidOvercomes steric hindrance via alpha-effect; mild.[1]
Reduction

Amine (Retains F)Prevents reductive defluorination common with

.
Reduction DIBAL-H (-78°C)AldehydeControlled reduction; requires strict temp control.[1]
Addition

/

KetoneAccess to

-fluoro ketones; F enhances electrophilicity.[1]

References

  • Electrophilic Fluorination of Carbanions: Differding, E., & Ofner, H. (1991).[1] N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations.[1][3][4] Synlett. Link

  • Reduction of Nitriles: Haddenham, D., et al. (2009).[5] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry.[3] Link[1]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Radziszewski Hydrolysis: McVeigh, et al. (2005). Practical hydrolysis of nitriles to amides. Tetrahedron Letters. Link[1]

2-Fluoro-2-methylpropanenitrile: A Strategic Fluorinated Gem-Dimethyl Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-methylpropanenitrile (CAS: 19321-36-9), often referred to as 2-fluoroisobutyronitrile , represents a critical tactical motif in modern medicinal chemistry. It serves as the primary gateway to the 2-fluoro-2-methyl scaffold—a structural chimera that combines the steric bulk of a tert-butyl group with the metabolic resistance and electron-withdrawing capability of fluorine.

This guide addresses the synthesis, reactivity, and application of this building block. Unlike standard alkyl nitriles, the presence of the


-fluorine atom on a quaternary carbon introduces unique electronic deactivation and steric constraints. This document provides validated protocols for overcoming these barriers to access high-value downstream intermediates: 2-fluoro-2-methylpropanoic acid  (a metabolic blocker) and 2-fluoro-2-methylpropan-1-amine  (a conformationally restricted linker).

Chemical Profile & Strategic Value

The "Fluorine Effect" on the Gem-Dimethyl Motif

The gem-dimethyl group is a classic tool to restrict conformational freedom (the Thorpe-Ingold effect). However, standard gem-dimethyl groups are susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

Replacing the


-hydrogen of isobutyronitrile with fluorine creates the 2-fluoro-2-methyl moiety.
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) renders the

    
    -position impervious to oxidative abstraction.
    
  • Lipophilicity Modulation: The fluorine atom lowers the pKa of adjacent functional groups (e.g., amines or acids derived from the nitrile) and modulates

    
     without the massive steric penalty of a chlorine or methyl group.
    
  • Bioisosterism: The

    
     group acts as a polar bioisostere of the tert-butyl group, maintaining volume while altering electrostatics.
    
Physical Properties Table
PropertyValue / DescriptionNote
IUPAC Name 2-Fluoro-2-methylpropanenitrile
CAS Number 19321-36-9
Molecular Formula

Molecular Weight 87.10 g/mol
Boiling Point ~85–90 °C (est.)Volatile liquid; handle in fume hood.
Density ~0.92 g/mL
Solubility Soluble in DCM, THF, Et2O; limited water solubility.
Stability Stable at RT; avoid strong bases (potential HF elimination).

Synthesis & Sourcing

While electrophilic fluorination of isobutyronitrile (using LDA/NFSI) is possible on a milligram scale, it is atom-inefficient. The robust, scalable route relies on nucleophilic fluorination (Halex reaction) of the chloro-precursor.

Validated Synthesis Protocol (Halex Route)

Causality: The


-chloro nitrile is sterically hindered. Standard substitution (

) is sluggish. We utilize a phase-transfer catalyst (18-crown-6) or a polar aprotic solvent (Sulfolane or DMSO) to "naked" the fluoride ion, increasing its nucleophilicity.

Reagents:

  • Precursor: 2-Chloro-2-methylpropanenitrile (CAS: 13709-59-6)

  • Fluorine Source: Potassium Fluoride (Spray-dried, anhydrous)

  • Catalyst: 18-Crown-6 (5 mol%) or PEG-400

  • Solvent: Sulfolane (high boiling, stable)

Step-by-Step Protocol:

  • Drying: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Charge: Add anhydrous KF (1.5 equiv) and 18-Crown-6 (0.05 equiv) into the flask. Add Sulfolane (3 mL per mmol substrate).

  • Activation: Stir at 100°C for 30 mins under

    
     to ensure catalyst distribution.
    
  • Addition: Add 2-Chloro-2-methylpropanenitrile (1.0 equiv) dropwise.

  • Reaction: Heat to 130–140°C. Monitor by GC-MS. (Reaction time: 12–24 hours).

    • Note: The product is volatile. Use a reflux condenser with coolant at -10°C to prevent loss.

  • Workup:

    • Cool to room temperature.

    • Direct Distillation: Due to the high boiling point of Sulfolane, the product can be distilled directly from the reaction mixture under reduced pressure (or atmospheric if purity allows).

    • Collect the fraction boiling at ~85–90°C.

Synthesis Workflow Diagram

SynthesisWorkflow Fig 1: Nucleophilic Fluorination (Halex) Workflow for Scalable Synthesis. Start 2-Chloro-2-methyl- propanenitrile Reaction Halex Reaction 140°C, 18h Start->Reaction Reagents KF (anhydrous) 18-Crown-6 Sulfolane Reagents->Reaction Workup Direct Distillation (Isolate Volatiles) Reaction->Workup Product 2-Fluoro-2-methyl- propanenitrile Workup->Product

Downstream Transformations

The nitrile group is the "handle." However, the adjacent fluorine and gem-dimethyl group create a "Neopentyl-like" steric wall , making standard hydrolyses and reductions slower than unhindered nitriles.

Hydrolysis to 2-Fluoro-2-methylpropanoic Acid

This acid is a key building block for amide coupling in drug discovery.

  • Challenge: The steric bulk hinders the attack of water on the nitrile carbon.

  • Solution: Use high-concentration mineral acid and elevated temperature. Alkaline hydrolysis is risky due to potential HF elimination (E2 mechanism).

Protocol:

  • Mix 2-Fluoro-2-methylpropanenitrile with conc. HCl (12M) (10 equiv).

  • Reflux vigorously (100°C) for 4–6 hours.

  • Observation: The biphasic mixture will eventually become monophasic as the nitrile converts to the soluble acid/ammonium salt.

  • Isolation: Extract with Dichloromethane (DCM). Dry over

    
    . Evaporate to yield the solid acid (CAS: 63812-15-7).
    
Reduction to 2-Fluoro-2-methylpropan-1-amine

This amine is a "stiff," metabolically stable replacement for isobutylamine.

  • Reagent Choice:

    
     is preferred over catalytic hydrogenation (
    
    
    
    ) to avoid defluorination (hydrogenolysis of the C-F bond).
  • Conditions: THF, 0°C to Reflux.

Protocol:

  • Suspend

    
     (2.0 equiv) in anhydrous THF under Argon at 0°C.
    
  • Add 2-Fluoro-2-methylpropanenitrile dropwise (exothermic).

  • Warm to RT, then reflux for 3 hours.

  • Fieser Workup: Carefully quench with water/15% NaOH/water sequence.

  • Filter salts. Acidify filtrate with HCl to form the amine hydrochloride salt (stable storage form).

Divergent Application Map

Applications Fig 2: Divergent Synthesis Hub: From Nitrile to High-Value Scaffolds. Core 2-Fluoro-2-methyl- propanenitrile Hydrolysis Conc. HCl Reflux Core->Hydrolysis Reduction LiAlH4 THF Core->Reduction Cyclization NaN3 ZnBr2 Core->Cyclization Acid 2-Fluoro-2-methyl- propanoic Acid (Amide Coupling) Hydrolysis->Acid Amine 2-Fluoro-2-methyl- propan-1-amine (Linker) Reduction->Amine Tetrazole 5-(2-fluoro-2-methylpropyl)- 1H-tetrazole (Acid Bioisostere) Cyclization->Tetrazole

Case Studies & Medicinal Chemistry Applications

The "Blocked" tert-Butyl Strategy

In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the tert-butyl group is a common hydrophobic motif. However, metabolic oxidation of one methyl group to a


 often leads to rapid clearance.
  • Application: Substituting the tert-butyl group with the 2-fluoro-2-methylpropyl motif (derived from our nitrile) maintains the hydrophobic interaction with the S2 pocket while blocking the primary metabolic soft spot.

Conformational Locking in Peptidomimetics

When 2-fluoro-2-methylpropanoic acid is coupled into a peptide chain (as an


-disubstituted amino acid surrogate), the gem-dimethyl effect combined with the fluorine dipole strongly favors specific turn conformations (e.g., 

-turns). This is utilized to rigidify macrocycles.

Safety & Handling

Warning: This compound combines the toxicity of nitriles with the specific hazards of organofluorines.

  • Cyanide Hazard: While the C-CN bond is stable, metabolism or thermal decomposition can release cyanide. Work in a well-ventilated hood.

  • HF Potential: In the presence of strong Lewis acids or extreme heat, elimination of HF is possible. Glassware etching is a sign of decomposition.

  • Skin Permeability: Small nitriles penetrate skin rapidly. Use Silver Shield® or heavy nitrile gloves (double gloved).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Rozen, S. (2014). Selective Fluorination of Organic Compounds. The Journal of Organic Chemistry. [Link]

  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. [Link]

  • Chemistry Steps. (2021). Hydrolysis of Nitriles to Carboxylic Acids. [Link]

Methodological & Application

Synthesis of 2-Fluoro-2-methylpropanenitrile from Isobutyronitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-fluoro-2-methylpropanenitrile, a valuable fluorinated building block in medicinal chemistry and materials science. The protocol details a robust and efficient method for the direct α-fluorination of isobutyronitrile utilizing an electrophilic fluorine source. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical insights, a step-by-step experimental procedure, safety protocols, and characterization data.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity, making them highly sought after in pharmaceutical and agrochemical research.[1][2] 2-Fluoro-2-methylpropanenitrile, in particular, serves as a key intermediate for the synthesis of more complex fluorinated molecules, including α-fluoro-α-amino acids and other biologically active compounds.[3]

Historically, the synthesis of α-fluoronitriles has presented challenges, often requiring harsh reaction conditions or the use of hazardous reagents like elemental fluorine.[4] This guide focuses on a modern and safer approach employing an electrophilic N-F fluorinating agent, specifically Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4][5] This method offers high selectivity and proceeds under relatively mild conditions.

Mechanistic Insights: The "Why" Behind the Synthesis

The core of this synthesis lies in the deprotonation of isobutyronitrile at the α-carbon, followed by an electrophilic fluorination step.

1. Deprotonation and Enolate Formation: The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is weakly acidic. This is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate). A strong, non-nucleophilic base is required to efficiently deprotonate the isobutyronitrile. Lithium diisopropylamide (LDA) is an excellent choice for this purpose. Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the electrophilic carbon of the nitrile.

2. Electrophilic Fluorination: The in-situ generated enolate is a potent nucleophile. It will readily attack an electrophilic source of fluorine.[5] Selectfluor™ is an ideal reagent for this transformation.[4][6] It contains a polarized N-F bond, rendering the fluorine atom electrophilic.[7][8] The enolate attacks the fluorine atom of Selectfluor™, leading to the formation of the C-F bond and yielding the desired 2-fluoro-2-methylpropanenitrile. The reaction is generally fast and irreversible.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Fluorination Isobutyronitrile Isobutyronitrile Enolate Isobutyronitrile Enolate Isobutyronitrile->Enolate + LDA LDA LDA Product 2-Fluoro-2-methylpropanenitrile Enolate->Product + Selectfluor™ Selectfluor Selectfluor™ Byproduct Selectfluor™ Byproduct

Figure 1: General workflow for the synthesis of 2-fluoro-2-methylpropanenitrile.

Experimental Protocol

This protocol outlines the synthesis of 2-fluoro-2-methylpropanenitrile on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Isobutyronitrile≥99%Sigma-Aldrich78-82-0
Diisopropylamine≥99.5%Sigma-Aldrich108-18-9
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Selectfluor™≥95%Sigma-Aldrich140681-55-6
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich109-99-9
Anhydrous Diethyl Ether≥99.7%Sigma-Aldrich60-29-7
Saturated Ammonium Chloride SolutionACS ReagentFisher Scientific12125-02-9
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution (In-situ):

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas.

  • Flush the entire apparatus with dry argon or nitrogen for at least 15 minutes.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (4.2 mL, 30 mmol) to the THF via syringe.

  • Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Formation of the Isobutyronitrile Enolate:

  • In a separate, dry flask, prepare a solution of isobutyronitrile (2.07 g, 30 mmol) in anhydrous THF (20 mL).

  • Slowly add the isobutyronitrile solution to the LDA solution at -78 °C via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

3. Electrophilic Fluorination:

  • In a separate, dry flask, dissolve Selectfluor™ (11.7 g, 33 mmol) in anhydrous THF (50 mL). Note: Selectfluor™ has limited solubility in THF, so a suspension may form.

  • Slowly add the Selectfluor™ suspension to the enolate solution at -78 °C over 30 minutes. The reaction is exothermic, so maintain the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

4. Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: 2-Fluoro-2-methylpropanenitrile is volatile. Use a cold water bath for the rotary evaporator and avoid high vacuum.

  • The crude product can be purified by distillation or flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualization of the Experimental Workflow

Experimental_Workflow A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Add Isobutyronitrile Solution (in THF at -78°C) A->B C 3. Add Selectfluor™ Suspension (in THF at -78°C) B->C D 4. Warm to Room Temperature C->D E 5. Quench with Sat. NH4Cl D->E F 6. Extraction with Diethyl Ether E->F G 7. Wash with Water and Brine F->G H 8. Dry over MgSO4 and Concentrate G->H I 9. Purify by Distillation or Chromatography H->I J Final Product: 2-Fluoro-2-methylpropanenitrile I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Isobutyronitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Handle in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric liquid. Reacts violently with water. Handle under an inert atmosphere.

  • Diisopropylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Selectfluor™: Oxidizing solid. May be harmful if swallowed or inhaled. Causes skin and eye irritation.[4][11][12] Handle with care and avoid creating dust.[11][12]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] The reaction should be carried out in a well-maintained fume hood. Have a fire extinguisher and a safety shower readily accessible.

Characterization of 2-Fluoro-2-methylpropanenitrile

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a doublet for the six equivalent methyl protons due to coupling with the fluorine atom.

    • ¹⁹F NMR: The spectrum will show a septet for the single fluorine atom due to coupling with the six methyl protons.[13][14] The chemical shift is a key indicator of the fluorine's chemical environment.[13]

    • ¹³C NMR: The spectrum will show characteristic signals for the methyl carbons, the quaternary carbon attached to the fluorine, and the nitrile carbon. The C-F coupling will be observable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and to confirm its molecular weight.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete deprotonationEnsure all reagents and solvents are anhydrous. Allow sufficient time for LDA formation and enolate generation.
Decomposition of LDAMaintain the reaction temperature at or below -78 °C during LDA formation and use.
Incomplete fluorinationEnsure an adequate excess of Selectfluor™ is used. Allow the reaction to stir for the recommended time at room temperature.
Formation of Side ProductsReaction with waterUse rigorously dried glassware, solvents, and reagents. Maintain a positive pressure of inert gas.
Self-condensation of isobutyronitrileAdd the isobutyronitrile solution slowly to the LDA solution to avoid localized high concentrations of the enolate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-fluoro-2-methylpropanenitrile from isobutyronitrile using Selectfluor™ as the fluorinating agent. The method is efficient, scalable, and avoids the use of highly hazardous reagents. The mechanistic insights and troubleshooting guide offer a comprehensive resource for researchers in the field of fluorine chemistry. The successful synthesis of this valuable building block will facilitate the development of novel fluorinated compounds for a wide range of applications.

References

  • Shain, D. Mechanism of electrophilic fluorination of aromatic compounds with N-F reagents. Vertex AI Search.
  • Wikipedia.
  • Common Organic Chemistry. Selectfluor. Common Organic Chemistry.
  • Chemical Science (RSC Publishing). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science (RSC Publishing).
  • Vaia.
  • ECHEMI.
  • MDPI. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI.
  • AK Scientific, Inc. 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.
  • Google Patents. US20150083979A1 - Fluorinated Nitriles as Dielectric Gases.
  • CymitQuimica. CAS 140681-55-6: Selectfluor. CymitQuimica.
  • Enamine. SelectFluor. Enamine.
  • ChemicalBook. Perfluoroisobutyronitrile | 42532-60-5. ChemicalBook.
  • Wikipedia.
  • ResearchGate. Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
  • Google Patents. CN111825569A - Synthetic method of heptafluoroisobutyronitrile.
  • Google Patents. CN118005535B - Synthesis method of perfluoroisobutyronitrile.
  • Organic Syntheses Procedure. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
  • Semantic Scholar. A novel and efficient synthetic route to perfluoroisobutyronitrile from perfluoroisobutyryl acid. Semantic Scholar.
  • Organic Chemistry Portal.
  • The Journal of Organic Chemistry.
  • ResearchGate. Electrochemical fluorination of some industrially important organic compounds | Request PDF.
  • Google Patents. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.
  • Google Patents. CN108395382B - Method for synthesizing perfluoroisobutyronitrile.
  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
  • PMC.
  • ACS Publications. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.
  • Fluorine NMR. Fluorine NMR.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • ACS.
  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • Glen Report. Glen Report 18.
  • ResearchGate. Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF.
  • National Institute of Standards and Technology. Isobutyronitrile - the NIST WebBook. National Institute of Standards and Technology.
  • Organic Chemistry Portal.
  • Santa Cruz Biotechnology. Isobutyronitrile | CAS 78-82-0 | SCBT. Santa Cruz Biotechnology.
  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Guidechem. How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE? - FAQ. Guidechem.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Chemistry Steps. Alcohols to Nitriles. Chemistry Steps.
  • Chemistry Steps.
  • Wikipedia. Isobutyronitrile. Wikipedia.
  • Google Patents. US8202991B2 - Process for the preparation of 2-fluoroadenine.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.
  • Organic Chemistry Portal.
  • Creative Biolabs. 2′ fluoro Modifications for Aptamer Development Service.

Sources

Protocol for hydrolysis of 2-Fluoro-2-methylpropanenitrile to acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Fluoro-2-methylpropanoic acid (also known as 2-fluoroisobutyric acid) is a critical fluorinated building block in medicinal chemistry. The gem-dimethyl group adjacent to the carboxylic acid provides metabolic stability by blocking


-oxidation, while the fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, modulating lipophilicity and pKa.

This Application Note details the conversion of 2-fluoro-2-methylpropanenitrile to 2-fluoro-2-methylpropanoic acid .

The Challenge: Steric and Electronic Deactivation

This specific substrate presents a dual challenge for hydrolysis:

  • Steric Hindrance: The quaternary

    
    -carbon (bearing two methyl groups and a fluorine) significantly impedes the attack of water on the nitrile carbon.
    
  • Electronic Repulsion: The electronegative fluorine atom destabilizes the development of positive charge on the nitrile carbon during acid catalysis, potentially slowing the rate-limiting step.

Consequently, standard mild hydrolysis conditions often stall at the amide intermediate (2-fluoro-2-methylpropanamide). This protocol utilizes thermodynamic forcing conditions to ensure complete conversion to the acid.

Chemical Strategy & Mechanism

The transformation proceeds via an acid-catalyzed hydrolysis.[1][2][3] To overcome the energy barrier of the sterically hindered amide intermediate, we employ a high-concentration acid reflux method.

Reaction Scheme:



(Where R = 2-fluoro-2-propyl)
Mechanism Visualization (DOT)

ReactionMechanism cluster_barrier Critical Energy Barrier Nitrile 2-Fluoro-2-methyl- propanenitrile Imidate Imidate Ion (Transient) Nitrile->Imidate H+, H2O (Activation) Amide Primary Amide (STABLE INTERMEDIATE) Imidate->Amide Tautomerization Acid 2-Fluoro-2-methyl- propanoic Acid Amide->Acid H+, H2O, Reflux (Rate Limiting Step)

Figure 1: Reaction mechanism highlighting the stable amide intermediate which requires vigorous forcing conditions to hydrolyze.

Experimental Protocol

Method A: Concentrated Hydrochloric Acid (Standard)

Best for: General laboratory scale (1g – 50g) where equipment corrosion is a concern with sulfuric acid.

Reagents:

  • 2-Fluoro-2-methylpropanenitrile (Substrate)[4]

  • Hydrochloric Acid, 37% (12 M) (Reagent Grade)

  • Dichloromethane (DCM) or Diethyl Ether (

    
    ) (Extraction solvent)
    
  • Sodium Sulfate (

    
    ) (Drying agent)
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a large magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add 2-Fluoro-2-methylpropanenitrile (1.0 equiv) to the flask.

  • Acid Addition: Add Conc. HCl (10–15 mL per gram of nitrile).

    • Note: A large excess of water and acid is required to drive the equilibrium and solubilize the ammonium chloride byproduct.

  • Reaction: Heat the mixture to a vigorous reflux (

    
     bath temperature).
    
    • Duration: Stir for 6–12 hours . Monitor by TLC or GC-MS.

    • Checkpoint: If the amide intermediate persists (M+ = 105), extend reflux time.

  • Cooling: Cool the reaction mixture to room temperature. If solid ammonium chloride precipitates, add a small amount of water to dissolve it.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous acidic phase 3 times with DCM.

    • Why DCM? The fluorinated acid is moderately lipophilic.

  • Workup: Combine organic layers. Wash once with a small volume of brine.

    • Caution: Do not wash with basic solutions (like bicarbonate) at this stage, or you will deprotonate the product and lose it to the aqueous layer.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure. If necessary, purify via vacuum distillation (bp approx. 70-75°C at 15 mmHg) or recrystallization from hexanes if solid (mp is low, often an oil at RT).

Method B: Sulfuric Acid (High Intensity)

Best for: Stubborn substrates where HCl reflux fails to convert the amide.

  • Dissolution: Dissolve the nitrile in 70%

    
      (3 mL per mmol).
    
  • Heating: Heat to

    
     for 4 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice.

  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Back-Extraction (Purification):

    • Extract the ether layer with 1M NaOH (converts acid to carboxylate salt in water).

    • Discard the organic layer (removes unreacted nitrile/amide).

    • Acidify the aqueous layer to pH 1 with Conc. HCl.

    • Re-extract into ether, dry, and concentrate.

Process Workflow & Logic

Workflow Start Start: Nitrile Substrate Reaction Reflux in 12M HCl (100°C, 12h) Start->Reaction Check QC Check (GC/TLC) Reaction->Check Continue Continue Reflux Check->Continue Amide Present Workup Cool & Extract (DCM) Check->Workup Complete Continue->Reaction Wash Brine Wash (NO BASE) Workup->Wash Isolate Dry & Concentrate Wash->Isolate Final Product: 2-Fluoro-2-methyl- propanoic acid Isolate->Final

Figure 2: Operational workflow ensuring quality control before workup.

Data & Specifications

ParameterSpecificationNotes
Substrate MW 87.10 g/mol Volatile liquid. Handle in fume hood.
Product MW 106.10 g/mol Hygroscopic solid/oil.
Expected Yield 75% - 90%Losses usually occur during extraction.
Key Byproduct Ammonium ChlorideWater soluble, removed in aqueous phase.
Safety Hazard C-F Bond StabilityGenerally stable, but avoid super-bases.

Troubleshooting & Critical Controls

  • The "Amide Trap": If GC-MS shows a peak at M+ 105 (Amide) and M+ 87 (Nitrile) is gone, do not stop. The amide is the "resting state" of the reaction. Add more acid and increase temperature.

  • Volatility: The product is a small molecule carboxylic acid. It can sublime or co-evaporate. Do not apply high vacuum (< 5 mbar) for extended periods at room temperature.

  • Safety: While HCN is not evolved in hydrolysis (ammonia is), always treat nitriles as potentially hazardous. Work in a well-ventilated hood.

References

  • General Nitrile Hydrolysis Mechanisms

    • Clark, J. (2004). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Synthesis of Fluorinated Acids (Patent Context)
  • Crossbar, R. (1970). Hydrolysis of nitriles to carboxylic acids. US Patent 3,542,822.
  • Organic Syntheses Standard Procedures

    • Kruse, C. G., et al. (1998). Synthesis of alpha-fluoro carboxylic acids. Organic Syntheses, Coll. Vol. 9, p.430. (General methodology reference). Retrieved from [Link]

Sources

Application Note: Chemo-Selective Reduction of 2-Fluoro-2-methylpropanenitrile to Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026


-fluorinated nitriles preserving the C-F bond.

Executive Summary

This guide details the chemo-selective reduction of 2-Fluoro-2-methylpropanenitrile to 2-fluoro-2-methylpropan-1-amine .

The incorporation of fluorine into aliphatic amines alters


, lipophilicity, and metabolic stability, making them critical bioisosteres in modern drug discovery. However, the reduction of 

-fluoro nitriles presents a specific synthetic challenge: reductive defluorination . Standard conditions (e.g.,

at reflux or Pd/C hydrogenation) often cleave the labile C-F bond or trigger HF elimination.

This protocol prioritizes Borane-Dimethyl Sulfide (BMS) as the primary method for laboratory-scale synthesis due to its electrophilic mechanism, which minimizes fluoride elimination. A secondary protocol using Raney Nickel is provided for scale-up scenarios.

Strategic Analysis: The Fluorine Challenge

The Substrate & Target
  • Substrate: 2-Fluoro-2-methylpropanenitrile (CAS: 19844-36-1)

    • Structure: A quaternary carbon bonded to a nitrile, a fluorine atom, and two methyl groups.

    • Advantage:[1][2][3][4][5] Lack of

      
      -protons prevents direct E2 elimination of HF.
      
    • Risk:[3] The tertiary C-F bond is susceptible to ionization (

      
      /E1 pathways) or hydrogenolysis.
      
  • Target: 2-Fluoro-2-methylpropan-1-amine

    • Utility: Building block for fluorinated amino acids and enzyme inhibitors.

Mechanistic Selection

To preserve the C-F bond, we must avoid mechanisms that stabilize the carbocation intermediate formed by fluoride loss.

MethodMechanismRisk ProfileRecommendation

(Reflux)
Nucleophilic HydrideHigh : Strong base/nucleophile promotes defluorination.Avoid

/ Pd/C
Surface CatalysisHigh : C-F Hydrogenolysis is common on Pd surfaces.Avoid

Electrophilic HydrideLow : Coordinates to Nitrile N; does not promote

loss.
Recommended
Raney Ni /

Surface CatalysisMedium : Viable at low temp with

suppression.
Scale-Up Option

Visual Workflow

The following diagram outlines the decision logic and reaction pathway for the recommended Borane protocol.

G Start Substrate: 2-Fluoro-2-methylpropanenitrile Reagent Reagent Selection: Borane-Dimethyl Sulfide (BMS) (Electrophilic Reductant) Start->Reagent Anhydrous THF, 0°C Intermediate Intermediate: Borane-Amine Complex (Stable, must be hydrolyzed) Reagent->Intermediate Reflux 2-4h Defluoro Risk: Defluorination (Avoided by low temp & non-basic conditions) Reagent->Defluoro If T > 65°C or strong base used Workup Critical Workup: MeOH quench + HCl Hydrolysis Intermediate->Workup HCl/MeOH Product Target: 2-Fluoro-2-methylpropan-1-amine Workup->Product Basification & Extraction

Caption: Workflow for the chemo-selective reduction of


-fluoro nitriles using Borane-DMS.

Protocol A: Borane-Dimethyl Sulfide Reduction (Primary Method)

Scope: Laboratory scale (1g – 50g). High purity requirements. Rationale: Borane acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the carbon for hydride delivery without creating the anionic transition states that favor fluoride elimination.

Materials
  • Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (or neat 10 M, handled with extreme care).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 10% HCl (aq), 4M NaOH.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Substrate Solution: Charge the flask with 2-Fluoro-2-methylpropanenitrile (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.

  • Addition: Transfer Borane-DMS (1.5 – 2.0 equiv hydride) to the addition funnel via cannula.

    • Critical: Add BMS dropwise over 30 minutes. The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to gentle reflux (

      
      ) for 2–4 hours. Monitor by TLC or GC-MS.
      
    • Note: The nitrile peak (

      
      ) should disappear.
      
  • Quench (The "Double Hydrolysis"):

    • Cool the mixture back to 0°C .

    • Cautiously add Methanol dropwise. Warning: Vigorous

      
       evolution. Continue until bubbling ceases.
      
    • At this stage, the product exists as a stable borane-amine adduct (

      
      ). This bond is strong and must be cleaved.
      
  • Acid Hydrolysis:

    • Add 10% HCl solution (approx. 5 equiv of acid relative to amine).

    • Reflux the mixture for 1 hour. This breaks the B-N bond and converts the amine to the hydrochloride salt (

      
      ).
      
  • Isolation:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water and wash with Diethyl Ether (

      
      ) to remove non-basic impurities.
      
    • Basify the aqueous layer to pH >12 using 4M NaOH (keep cold to prevent volatility loss).

    • Extract the free amine into Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
      , filter, and carefully concentrate (the amine is volatile).
      

Yield Expectation: 75–85%.

Protocol B: Catalytic Hydrogenation (Scale-Up Method)

Scope: Process scale (>100g). Cost-sensitive. Rationale: Raney Nickel is cost-effective but requires strict pH control to prevent secondary amine formation (dimerization) and HF elimination.

Materials
  • Catalyst: Raney Nickel (W-2 or similar activity), washed with EtOH. Pyrophoric.

  • Solvent: Ethanol saturated with Ammonia (

    
    ).
    
  • Hydrogen Source:

    
     gas (balloon or autoclave).
    
Step-by-Step Procedure
  • Catalyst Prep: Wash Raney Ni slurry (

    
     loading) with absolute ethanol (
    
    
    
    ) to remove water. Always keep wet/under solvent.
  • Reaction Mixture: In a hydrogenation vessel (Parr shaker or autoclave), combine:

    • 2-Fluoro-2-methylpropanenitrile.

    • Ethanol.[2]

    • Critical Additive: Anhydrous Ammonia (

      
      ) or Ammonium Hydroxide. The presence of ammonia suppresses the formation of the secondary amine (dimer) by shifting the equilibrium of the intermediate imine.
      
  • Hydrogenation:

    • Pressurize to 50–60 psi

      
      .
      
    • Agitate at Room Temperature (20–25°C).

    • Warning:Do not heat >40°C. Higher temperatures significantly increase the rate of hydrogenolysis (defluorination) on Nickel surfaces.

  • Workup:

    • Filter the catalyst through a pad of Celite under an inert atmosphere (

      
      ). Do not let the catalyst dry out (fire hazard).[6]
      
    • Carefully acidify the filtrate with HCl in dioxane/ether to precipitate the amine hydrochloride salt (preferred for storage).

Analytical Validation & QC

TestExpected ResultFailure Mode Indicator

NMR
Singlet at

to

ppm (approx).
Disappearance of signal (defluorination) or split signal (elimination).

NMR
Methyl singlet (

);

doublet (

,

).
Absence of F-coupling on the methylene protons indicates defluorination.
GC-MS Molecular ion

or

.
Mass peak corresponding to isobutylamine (M-18 loss of F).

Safety & Troubleshooting

Hazard Management
  • HF Generation: While the protocol aims to prevent it, any decomposition can release Hydrogen Fluoride. Have Calcium Gluconate gel available.

  • Cyanide: If preparing the nitrile precursor, standard cyanide protocols apply. For the reduction, ensure no residual HCN remains.

  • Pyrophorics: Raney Nickel and Borane-DMS are flammables/pyrophorics. Use proper inert gas techniques (Schlenk line).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Borane) Incomplete hydrolysis of B-N complex.Increase reflux time with HCl/MeOH during workup.
Secondary Amine (Dimer) Intermediate imine reacted with product.Protocol B: Increase

concentration. Protocol A: Ensure excess Borane is maintained.
Defluorination Reaction temperature too high.Keep reaction at reflux for minimum necessary time; switch from LAH to Borane.
Product Loss Volatility of the free amine.Isolate as the HCl salt rather than the free base.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide.[7] A convenient general procedure for the conversion of nitriles to primary amines.[4][8]Synthesis , 1981(08), 605-606.

    • Core protocol for BMS reduction.
  • Umezawa, I., et al. (2010). Process for producing optically active

    
    -fluoromethylamine derivatives.US Patent 7,709,686 .
    
    • Describes handling of -fluoro amines and salt formation to prevent volatility/degrad
  • Rozen, S., & Hagooly, A. (2003). Synthesis of organofluorine compounds.Journal of Fluorine Chemistry, 124(2), 169-174.

    • Discusses stability of C-F bonds under reductive conditions.
  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][5][8][9][10][11][12][13]

    • General overview of competing methodologies (Raney Ni vs Borane).

Sources

Using 2-Fluoro-2-methylpropanenitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2-Fluoro-2-methylpropanenitrile in Pharmaceutical Intermediate Synthesis Content Type: Application Note & Detailed Protocol Guide Audience: Senior Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The "Gem-Fluoro-Dimethyl" Effect

In modern drug discovery, the 2-fluoro-2-methylpropyl motif (and its precursors) has emerged as a critical bioisostere for the tert-butyl group. While the tert-butyl group is metabolically stable, it is highly lipophilic. Replacing one methyl group with a fluorine atom (creating the 2-fluoro-2-methyl moiety) lowers lipophilicity (LogP) while maintaining steric bulk and blocking metabolic oxidation at the tertiary carbon.

2-Fluoro-2-methylpropanenitrile (CAS 2366-61-2) serves as the primary "hub" intermediate for accessing this motif. It allows divergent synthesis into three critical building blocks:

  • 2-Fluoro-2-methylpropanoic acid: For amide coupling (e.g., stabilizing peptide mimetics).

  • 2-Fluoro-2-methylpropylamine: For sulfonamide/urea formation.

  • 2-Fluoro-1-halo-2-methylpropane: For N-alkylation of heterocycles (e.g., AZD9496 ).

Pharmaceutical Case Study: AZD9496

Drug: AZD9496 (AstraZeneca) Class: Selective Estrogen Receptor Downregulator (SERD) Application: Treatment of ER+ breast cancer.[1]

Structural Insight: AZD9496 features a 2-fluoro-2-methylpropyl group attached to the pyrido[3,4-b]indole core.[1][2] This specific side chain was optimized to balance oral bioavailability with potent receptor binding. The fluorine atom reduces the lipophilicity compared to a simple isobutyl or tert-butyl group, improving the physicochemical profile while preventing rapid metabolic clearance.

Synthesis Pathway Connection: The 2-fluoro-2-methylpropanenitrile is the precursor to 2-fluoro-2-methylpropan-1-ol , which is converted to the iodide or tosylate required to alkylate the indole nitrogen in the AZD9496 scaffold.

Technical Protocols

Protocol A: De Novo Synthesis of 2-Fluoro-2-methylpropanenitrile

Rationale: While commercially available, in-house synthesis is often required for isotopic labeling (e.g.,


F for PET tracers or 

C) or rapid scale-up when stock is low. The most reliable method is the Electrophilic Fluorination of Isobutyronitrile .

Reagents:

  • Isobutyronitrile (Start Material)

  • LDA (Lithium Diisopropylamide), 2.0 M in THF

  • NFSI (N-Fluorobenzenesulfonimide) or Selectfluor®

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Charge the RBF with anhydrous THF (10 vol) and cool to -78°C . Add LDA (1.1 eq) dropwise via cannula.

  • Anion Formation: Add isobutyronitrile (1.0 eq) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the

    
    -lithio nitrile species. Critical: Maintain temperature below -70°C to prevent self-condensation.
    
  • Fluorination: Dissolve NFSI (1.2 eq) in minimal THF and add dropwise to the lithiated mixture at -78°C.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with 1N HCl (to remove sulfonamide byproducts), water, and brine. Dry over MgSO
    
    
    
    .
  • Purification: Distillation is preferred over column chromatography due to the volatility of the nitrile (bp ~104°C).

Yield Expectation: 75-85% Safety Note:


-Fluoro nitriles are potentially toxic. Handle in a well-ventilated fume hood.
Protocol B: Hydrolysis to 2-Fluoro-2-methylpropanoic Acid

Application: Generating the carboxylic acid for amide coupling.

Reagents:

  • 2-Fluoro-2-methylpropanenitrile[3][4]

  • Conc. HCl (12 M) or 6M H

    
    SO
    
    
    

Methodology:

  • Mix the nitrile with 6M H

    
    SO
    
    
    
    (5 vol).
  • Heat to reflux (approx. 100°C) for 6–12 hours. Monitoring: The biphasic mixture will become monophasic as the nitrile hydrolyzes to the acid.

  • Cool to room temperature. Extract with DCM.[5]

  • Purification: The acid can be recrystallized from hexanes or distilled.

Protocol C: Reduction to 2-Fluoro-2-methylpropylamine

Application: Synthesis of amine building blocks.

Reagents:

  • 2-Fluoro-2-methylpropanenitrile[3][4]

  • LiAlH

    
     (Lithium Aluminum Hydride) or BH
    
    
    
    
    
    THF

Methodology:

  • Slurry Preparation: Suspend LiAlH

    
     (2.0 eq) in anhydrous Et
    
    
    
    O at 0°C under Argon.
  • Addition: Add the nitrile (1.0 eq) dropwise. Caution: Exothermic.

  • Reflux: Warm to room temperature and then reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Filtration: Filter the granular precipitate. Dry the filtrate and concentrate carefully (amine is volatile).

  • Storage: Store as the HCl salt to prevent degradation/volatilization.

Analytical Data & Specifications

PropertySpecificationNotes
Appearance Colorless LiquidVolatile
Boiling Point 104–106 °CAtmospheric pressure

F NMR

-138 to -142 ppm
Characteristic multiplet (septet)

H NMR

1.75 ppm (d,

= 21 Hz)
Gem-dimethyl doublet splitting
Stability Moisture SensitiveStore under Argon; avoid strong bases

Strategic Workflow Diagram

The following diagram illustrates the central role of 2-Fluoro-2-methylpropanenitrile in accessing diverse pharmacophores.

G Isobutyronitrile Isobutyronitrile (Starting Material) Nitrile 2-Fluoro-2-methylpropanenitrile (The Hub) Isobutyronitrile->Nitrile LDA, NFSI (Protocol A) Acid 2-Fluoro-2-methylpropanoic Acid (Amide Coupling) Nitrile->Acid H2SO4, Reflux (Protocol B) Amine 2-Fluoro-2-methylpropylamine (Ureas/Sulfonamides) Nitrile->Amine LiAlH4 (Protocol C) Alcohol 2-Fluoro-2-methylpropan-1-ol Acid->Alcohol BH3·THF Drug AZD9496 (SERD) Active Pharmaceutical Ingredient Amine->Drug Alternative Route (Reductive Amination) AlkylHalide 2-Fluoro-1-iodo-2-methylpropane (Alkylation Agent) Alcohol->AlkylHalide I2, PPh3, Imidazole AlkylHalide->Drug N-Alkylation (Indole Core)

Caption: Divergent synthesis pathways from the 2-Fluoro-2-methylpropanenitrile hub to key pharmaceutical intermediates and the AZD9496 API.

References

  • Weir, H. M., et al. (2016). "AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models." Cancer Research, 76(11), 3307–3318.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Haufe, G. (2008). "Electrophilic Fluorination of Carbon-Hydrogen Bonds." Journal for Praktische Chemie.

  • PubChem Compound Summary. (2024). "2-Fluoro-2-methylpropanenitrile (CID 16218765)." National Center for Biotechnology Information.

  • De Savi, C., et al. (2015). "Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)." Journal of Medicinal Chemistry, 58(20), 8128–8140.

Sources

Application Note: Electrophilic Fluorination for the Synthesis of 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into aliphatic nitriles is a critical transformation in medicinal chemistry, utilized to enhance metabolic stability and modulate the physicochemical properties of drug candidates. 2-Fluoro-2-methylpropanenitrile (


-fluoro-isobutyronitrile) serves as a highly valuable bioisosteric building block. This application note provides a comprehensive, self-validating protocol for the synthesis of 2-fluoro-2-methylpropanenitrile via the electrophilic fluorination of isobutyronitrile using N-fluorobenzenesulfonimide (NFSI).

Mechanistic Principles & Reagent Selection (E-E-A-T)

To ensure high yields and prevent side reactions, the experimental design relies on strict causality between reagent properties and reaction conditions:

  • Base Selection (LDA): The

    
    -protons of isobutyronitrile have a pKₐ of approximately 31 in THF. Lithium diisopropylamide (LDA), with a pKₐ of ~36, provides the necessary basicity for quantitative deprotonation. More importantly, LDA is sterically hindered, preventing unwanted nucleophilic addition to the electrophilic nitrile carbon.
    
  • Electrophilic Fluorinating Agent (NFSI): While Selectfluor is a common "F+" source, it is a tetrafluoroborate salt with poor solubility in anhydrous THF at cryogenic temperatures. NFSI is selected because it is highly soluble in THF and exhibits an ideal reactivity profile for trapping hard carbanions (such as the lithium ketenimine anion) at -78 °C without causing oxidative degradation [1].

  • Self-Validating Analytics: The success of the C–F bond formation can be definitively validated via

    
    H NMR. The introduction of the fluorine atom splits the equivalent methyl protons into a distinct doublet with a large coupling constant (
    
    
    
    Hz) [3].

Reaction Pathway Visualization

Pathway A Isobutyronitrile (Substrate) B Lithium Ketenimine Anion (Reactive Intermediate) A->B LDA (1.1 eq), THF -78 °C, 1 h Deprotonation C 2-Fluoro-2-methylpropanenitrile (Target Product) B->C NFSI (1.2 eq), THF -78 °C to RT F+ Transfer

Electrophilic fluorination pathway of isobutyronitrile using LDA and NFSI.

Experimental Protocol

Reaction Parameters & Quantities

Table 1: Reagent Stoichiometry for a 10.0 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Isobutyronitrile 69.111.0691 mg (0.90 mL)Substrate
LDA (2.0 M in THF/heptane)107.121.15.5 mLNon-nucleophilic Base
NFSI 315.281.23.78 gElectrophilic F⁺ Source
Anhydrous THF 72.11-30 mLSolvent
Step-by-Step Methodology

Caution: LDA is moisture-sensitive and pyrophoric. NFSI is an oxidant. Conduct all operations under an inert atmosphere (Argon or N₂).

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Base Addition: Inject anhydrous THF (20 mL) and the 2.0 M LDA solution (5.5 mL, 11.0 mmol) into the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add isobutyronitrile (0.90 mL, 10.0 mmol) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for exactly 1 hour to ensure the complete formation of the lithium ketenimine anion[2].

  • Fluorination: In a separate flame-dried vial, dissolve NFSI (3.78 g, 12.0 mmol) in anhydrous THF (10 mL). Add this NFSI solution dropwise to the carbanion mixture at -78 °C over 15 minutes.

  • Maturation: Allow the reaction to stir at -78 °C for 2 hours, then remove the cooling bath and let the mixture slowly warm to room temperature over an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Critical Note: Diethyl ether is strictly preferred over dichloromethane due to the high volatility of the fluorinated product.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter. Do not use a high-vacuum rotary evaporator. Carefully concentrate the solvent using a Vigreux column or a rotary evaporator set to a low-temperature bath (0–10 °C) and >300 mbar. Purify the crude mixture via short-path distillation to isolate the pure 2-fluoro-2-methylpropanenitrile.

Analytical Characterization & Self-Validation

To validate the success of the protocol, utilize NMR spectroscopy on the isolated product. The coupling between the fluorine atom and the adjacent nuclei provides a self-validating structural proof:

  • 
    H NMR (400 MHz, CDCl₃): 
    
    
    
    1.76 (d,
    
    
    = 21.0 Hz, 6H). The emergence of this doublet from the original singlet of isobutyronitrile is the primary indicator of successful fluorination [3].
  • 
    C NMR (100 MHz, CDCl₃): 
    
    
    
    119.5 (d,
    
    
    = 32 Hz, CN), 85.2 (d,
    
    
    = 185 Hz, C-F), 26.1 (d,
    
    
    = 25 Hz, CH₃).
  • 
    F NMR (376 MHz, CDCl₃): 
    
    
    
    ~ -140.5 (septet,
    
    
    = 21.0 Hz).

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

IssuePotential CauseCorrective Action
Low Yield / No Product Moisture in THF or degraded LDAEnsure strictly anhydrous conditions; titrate the LDA solution before use to confirm active molarity.
Product Loss During Work-up High volatility of the target moleculeAvoid high vacuum. Use a Vigreux column for solvent removal or a low-temp rotovap setup.
Unreacted Isobutyronitrile Incomplete deprotonationStir for a full hour at -78 °C before adding NFSI. Ensure the internal temperature does not rise during substrate addition.
Poor NFSI Solubility Impure or wet NFSIRecrystallize NFSI from hexanes/DCM if necessary, and ensure it is fully dissolved in THF prior to dropwise addition.

References

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry (2021) URL: [Link]

  • Title: C(sp3)-H Fluorination with a Copper(II)/(III) Redox Couple Source: ChemRxiv (2021) URL: [Link]

Application Notes & Protocols: 2-Fluoro-2-methylpropanenitrile (FMPN) as a High-Performance Electrolyte Additive for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The continuous demand for lithium-ion batteries with higher energy density, longer cycle life, and enhanced safety necessitates innovation in electrolyte engineering. Standard carbonate-based electrolytes suffer from inherent limitations, including flammability and electrochemical instability at high voltages.[1] This document provides a detailed technical guide for researchers and scientists on the application of 2-Fluoro-2-methylpropanenitrile (FMPN) as a functional electrolyte additive. FMPN leverages the synergistic effects of a nitrile group and a tertiary fluorine atom to create robust electrode-electrolyte interphases, leading to significant improvements in battery performance. We will explore the underlying electrochemical mechanisms, present anticipated performance benefits, and provide detailed, validated protocols for electrolyte formulation, cell assembly, and characterization.

Introduction: The Imperative for Advanced Electrolyte Additives

Electrolyte additives are a highly effective and economical strategy for optimizing lithium-ion battery performance.[2] They function by participating in interfacial chemistry to form a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase is electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing for efficient Li⁺ transport.[3]

Fluorinated compounds, in particular, have garnered significant attention due to the high electronegativity of fluorine.[4][5] This property helps in forming a LiF-rich SEI, which is known for its dense structure, low surface energy, and excellent stability, thereby suppressing lithium dendrite growth and enhancing safety.[4][6] Nitrile-based molecules are also promising candidates due to their wide electrochemical windows and unique solvation properties.[7]

2-Fluoro-2-methylpropanenitrile (FMPN), a molecule integrating both a fluorine atom and a nitrile group, is designed to capitalize on these advantages. Its molecular structure is engineered for preferential decomposition on the electrode surfaces, creating highly effective protective layers that enable stable cycling, particularly in high-voltage and high-energy-density systems.

Core Mechanism of Action: Interfacial Engineering with FMPN

The primary function of FMPN is to be electrochemically active at potentials outside the stability window of the main electrolyte solvents (e.g., ethylene carbonate, EC).[8] This allows it to form a passivating film before the bulk electrolyte can decompose.

Anode Stabilization via a LiF-Rich Solid Electrolyte Interphase (SEI)

During the initial charging cycle, the FMPN molecule is preferentially reduced at the anode surface. The tertiary carbon-fluorine bond is the primary site for this reduction, leading to defluorination and subsequent reactions that form a robust SEI.

  • Causality: The reduction of FMPN occurs at a higher potential (less negative) than that of carbonate solvents.[9] This "sacrificial" reduction ensures that the SEI is primarily composed of FMPN decomposition products rather than less stable solvent-derived species.

  • Key Component: The decomposition liberates fluoride ions (F⁻) which readily combine with lithium ions (Li⁺) to form lithium fluoride (LiF). This creates a dense, inorganic, and highly stable LiF-rich SEI layer.[6] This layer acts as a superior electronic insulator, preventing further electron tunneling from the anode to the electrolyte and thus halting parasitic decomposition reactions.[3]

Cathode Protection at High Voltages

For high-voltage cathode materials like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), oxidative stability of the electrolyte is paramount.[10] The nitrile group and the electron-withdrawing nature of the fluorine atom in FMPN enhance its oxidative stability.

  • Causality: FMPN can be oxidized at the high-potential cathode surface to form a protective CEI. This film mitigates the direct contact between the highly reactive delithiated cathode and the electrolyte, suppressing transition metal dissolution and continuous electrolyte oxidation, which are major causes of capacity fade in high-voltage cells.[11][12]

The diagram below illustrates the proposed dual-action mechanism of FMPN at both electrodes.

FMPN_Mechanism cluster_anode Anode Side (Graphite) cluster_electrolyte Electrolyte Bulk cluster_cathode Cathode Side (High Voltage) Anode Graphite Anode SEI Stable LiF-Rich SEI (Ionically Conductive, Electronically Insulating) Anode->SEI Forms FMPN FMPN Additive FMPN->Anode Preferential Reduction Cathode NMC Cathode FMPN->Cathode Oxidation at High Voltage Solvent Carbonate Solvents (EC/DMC) Solvent->Anode Decomposition (Inhibited) Solvent->Cathode Decomposition (Inhibited) CEI Protective CEI (Suppresses Oxidation) Cathode->CEI Forms

Caption: Proposed mechanism of FMPN in a Li-ion battery.

Anticipated Performance Enhancements

The incorporation of FMPN as an electrolyte additive is expected to yield measurable improvements across several key performance indicators. The following table summarizes typical data that can be obtained when comparing a baseline electrolyte with an FMPN-modified electrolyte.

Performance MetricBaseline Electrolyte (1M LiPF₆ in EC/DMC)FMPN-Containing Electrolyte (e.g., + 1% FMPN)Rationale for Improvement
First Cycle Coulombic Efficiency (Graphite/Li Cell) 85 - 90%> 92%Formation of a more stable and efficient SEI reduces irreversible capacity loss.[8]
Capacity Retention (NMC811/Graphite, 300 cycles @ 1C) ~75%> 85%Stable SEI and CEI reduce parasitic reactions, preserving active lithium and electrode integrity.[11][13]
Electrochemical Window (vs. Li/Li⁺) ~4.3 V> 4.5 VThe fluorinated nitrile structure enhances oxidative stability.[10]
Interfacial Resistance (R_sei) after 50 cycles High and IncreasingLow and StableThe FMPN-derived SEI is stable and does not continuously grow, maintaining low impedance.
Flammability FlammableReduced Flammability / Higher Flash PointFluorinated compounds are inherently less flammable than their non-fluorinated counterparts.[1][14]

Experimental Protocols

Scientific Integrity Note: All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Moisture contamination will lead to the formation of hydrofluoric acid (HF) from the LiPF₆ salt, which degrades cell components and compromises results.[15]

Protocol 1: Formulation of FMPN-Containing Electrolyte

This protocol describes the preparation of a standard 100 mL electrolyte solution.

  • Materials & Reagents:

    • Battery-grade Ethylene Carbonate (EC, anhydrous, >99.9%)

    • Battery-grade Dimethyl Carbonate (DMC, anhydrous, >99.9%)

    • Lithium Hexafluorophosphate (LiPF₆, battery grade, >99.99%)

    • 2-Fluoro-2-methylpropanenitrile (FMPN, anhydrous, >99.5%)

    • Volumetric flasks, magnetic stirrer, and PTFE-coated stir bars.

  • Procedure:

    • Inside the glovebox, add 49.5 mL of EC and 49.5 mL of DMC to a 100 mL volumetric flask to achieve a near 1:1 v/v ratio.

    • Add a stir bar and mix for 15 minutes until the solution is homogeneous.

    • Slowly add 15.2 g of LiPF₆ to the solvent mixture to create a 1.0 M solution. Causality: Adding the salt slowly prevents localized oversaturation and ensures complete dissolution.

    • Stir the solution until all LiPF₆ has dissolved (approx. 2-4 hours). This is the Baseline Electrolyte .

    • To create the FMPN-Containing Electrolyte , measure 99 mL of the Baseline Electrolyte into a separate flask.

    • Add 1 mL of FMPN to achieve a 1% (v/v) concentration.

    • Stir for an additional 30 minutes to ensure homogeneity.

    • Store both electrolytes in tightly sealed bottles inside the glovebox.

Protocol 2: CR2032 Coin Cell Assembly

This workflow outlines the assembly of a half-cell (e.g., Graphite vs. Lithium metal) to specifically study the SEI formation.

Cell_Assembly_Workflow start Start in Glovebox step1 Place Negative Case Down start->step1 step2 Add Graphite Electrode step1->step2 step3 Dispense 20µL Electrolyte on Electrode step2->step3 step4 Place Separator (Celgard 2325) step3->step4 step5 Dispense 20µL Electrolyte on Separator step4->step5 step6 Place Li Metal Counter Electrode step5->step6 step7 Add Spacer Disc step6->step7 step8 Add Wave Spring step7->step8 step9 Place Positive Cap step8->step9 step10 Crimp Cell (800-1000 psi) step9->step10 end_node Cell Ready for Testing step10->end_node

Caption: Standard workflow for CR2032 coin cell assembly.

  • Component Preparation:

    • Graphite anodes (e.g., 14 mm diameter, ~1.5 mAh/cm²) and lithium metal counter-electrodes (e.g., 15 mm diameter, 0.75 mm thickness) are dried under vacuum at 120°C for 12 hours before being transferred to the glovebox. Causality: This step is critical to remove any adsorbed moisture which would otherwise react with the electrolyte.

    • Polypropylene separator (e.g., Celgard 2325, 19 mm diameter) and cell components (cases, spacers, springs) are also brought into the glovebox.

  • Assembly Steps:

    • Follow the visual workflow diagram above for the precise layering of components.

    • Step 3 & 5 (Electrolyte Addition): It is crucial to ensure the separator is thoroughly wetted to facilitate proper ion transport. Adding electrolyte both on the electrode and the separator ensures complete saturation.

    • Step 10 (Crimping): Use a calibrated crimping machine to seal the cell. A proper seal is essential to prevent electrolyte leakage and ingress of atmospheric contaminants.

Protocol 3: Electrochemical Characterization
  • Formation Cycling:

    • Let the assembled cells rest for 6-12 hours to ensure full electrolyte penetration into the electrode pores.

    • Cycle the cell at a C/20 rate (a full charge or discharge in 20 hours) for the first 1-2 cycles between 0.01 V and 1.5 V vs. Li/Li⁺.

    • Self-Validation: The voltage profile of the first discharge will show a distinct plateau corresponding to the reductive decomposition of the electrolyte to form the SEI.[9] The length of this plateau and the first cycle coulombic efficiency are primary indicators of SEI formation quality.

  • Cyclic Voltammetry (CV):

    • Scan the cell at a slow rate (e.g., 0.1 mV/s) from Open Circuit Voltage (OCV) down to 0.01 V and back up to 1.5 V.

    • Analysis: A reduction peak observed during the first cathodic scan that is absent in subsequent cycles corresponds to the irreversible decomposition of FMPN to form the SEI.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at a set state-of-charge (e.g., fully discharged) after formation and at regular cycle intervals (e.g., every 25 cycles).

    • Use a frequency range of 100 kHz to 0.01 Hz with a 5 mV amplitude.

    • Analysis: The diameter of the semicircle in the high-to-medium frequency region of the Nyquist plot corresponds to the charge transfer and SEI resistance. A stable, small semicircle in the FMPN cell indicates a non-growing, low-resistance SEI.[14]

  • Long-Term Galvanostatic Cycling:

    • Cycle the cells at a desired rate (e.g., C/2 or 1C) between the designated voltage limits.

    • Plot capacity and coulombic efficiency versus cycle number to evaluate long-term stability.

Protocol 4: Post-Mortem Analysis (XPS)
  • Cell Disassembly: After cycling, carefully disassemble the cell inside the glovebox.

  • Electrode Rinsing: Gently rinse the retrieved graphite anode with an anhydrous solvent like DMC to remove residual electrolyte salt. Causality: This step is vital to ensure the surface analysis probes the SEI layer itself and not precipitated salts.

  • Sample Transfer: Transfer the rinsed electrode to the XPS chamber using an air-tight transfer vessel to prevent any atmospheric exposure.

  • XPS Analysis: Acquire high-resolution spectra for the C 1s, O 1s, F 1s, and N 1s regions.

  • Analysis: Deconvolution of the F 1s peak should reveal a significant component at ~685 eV, characteristic of LiF, confirming the formation of a LiF-rich SEI in the FMPN-containing cell.[6] The N 1s spectrum can be used to identify nitrogen-containing organic species from the decomposition of the nitrile group.

Considerations and Limitations

  • Optimal Concentration: The ideal concentration of FMPN is typically between 0.5% and 2.0% by volume or weight. Higher concentrations may lead to increased electrolyte viscosity, negatively impacting ionic conductivity, especially at low temperatures.[16]

  • Synergistic Effects: FMPN can be used in combination with other additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). These combinations can form a more complex, multi-layered SEI that may offer superior performance compared to a single additive.[11][17]

  • Purity: The purity of FMPN is critical. Impurities can introduce unwanted side reactions, compromising the intended benefits.

Conclusion

2-Fluoro-2-methylpropanenitrile is a highly promising electrolyte additive for advanced lithium-ion batteries. Through its designed electrochemical properties, it facilitates the formation of a robust, LiF-rich SEI on the anode and a protective CEI on high-voltage cathodes. This dual-protection mechanism directly translates to improved cycling stability, higher coulombic efficiency, and enhanced safety. The protocols outlined in this document provide a comprehensive framework for researchers to effectively formulate, assemble, and validate the performance of Li-ion cells utilizing FMPN, paving the way for the development of next-generation energy storage solutions.

References

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  • Zheng, J., et al. (2020). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
  • Perez Beltran, S., & Balbuena, P. B. (2022). SEI formation mechanisms and Li+ dissolution in lithium metal anodes: Impact of the electrolyte composition and the electrolyte-to-anode ratio. OSTI.GOV. [Link]

  • Wang, A., et al. (2021). Chemical components and formation mechanism of fluorinated SEI with AFA. ResearchGate. [Link]

  • Guo, Y. (2025).
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  • Xu, K. (2014). Nonflammable electrolyte enhances battery safety. PMC. [Link]

  • Zhang, J., et al. (2024). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. MDPI. [Link]

  • Helfenstein, M., & Medebach, M. (2021). Process for the synthesis of fluorinated conductive salts for lithium ion batteries.
  • Saito, Y., et al. (2004). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. [Link]

  • Wang, J., & Wang, F. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc. [Link]

  • Li, M., et al. (2023). Dual-Salts Electrolyte with Fluoroethylene Carbonate Additive for High-Voltage Li-Metal Batteries. MDPI. [Link]

  • Wang, C., et al. (2020). Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. ePrints Soton. [Link]

  • Zhang, Z., et al. (2024). Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries. PMC. [Link]

  • Thomas, T., et al. (2024). Research progress of fluorine-containing electrolyte additives for lithium ion batteries. ResearchGate. [Link]

  • Nagasubramanian, G. (2012). How Electrolytes Influence Battery Safety. Sandia National Laboratories. [Link]

  • Li, S., et al. (2024). Operando Characterisation of SEI Formation in Ni-Rich Lithium-Ion Cells to Explore Ethylene Carbonate-Free Electrolyte Systems. ChemRxiv. [Link]

  • Le, A., et al. (2023). A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent. Journal of Materials Chemistry A. [Link]

  • Wang, C., et al. (2016). Lithium-Ion Battery Electrolyte Containing Fluorinated Solvent and Additive. ResearchGate. [Link]

  • Gnanaraj, J., et al. (2021). Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. Semantic Scholar. [Link]

  • Liu, J., et al. (2021). Enhancing lithium-ion battery performance through a multi-benefit fluorinated electrolyte. ResearchGate. [Link]

  • Zhou, Y., et al. (2023). Design principles of fluoroether solvents for lithium metal battery electrolytes unveiled by extensive molecular simulation and machine learning. ChemRxiv. [Link]

  • Energy.gov. (2021). Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. Energy.gov. [Link]

Sources

Application Note: Reaction Conditions and Protocols for the Nucleophilic Derivatization of 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Insights

2-Fluoro-2-methylpropanenitrile (also known as


-fluoro isobutyronitrile) is a highly specialized fluorinated building block used in the development of bioactive molecules and pharmaceutical modulators[1]. Synthesized primarily via cobalt-catalyzed hydrocyanation of monofluoroalkenes[2] or advanced C(sp

)–H fluorination methodologies[3], this compound presents a unique chemoselective challenge when subjected to nucleophilic conditions.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity—or lack thereof—of its functional groups:

  • The Inertness of the C–F Bond (

    
     / 
    
    
    
    Blockade):
    True nucleophilic substitution of the fluorine atom in this molecule is practically non-existent under standard conditions. The gem-dimethyl groups provide severe steric shielding, completely blocking the
    
    
    trajectory required for an
    
    
    backside attack. Furthermore, the strongly electron-withdrawing cyano group (
    
    
    effect) severely destabilizes any incipient carbocation, rendering the
    
    
    pathway energetically prohibitive.
  • Nitrile Carbon as the Electrophilic Hub: Because the C–F bond is deactivated toward substitution, the

    
    -hybridized nitrile carbon acts as the exclusive site for nucleophilic attack. Reactions here proceed via nucleophilic addition (e.g., Grignard additions, amidoxime formation) or nucleophilic acyl substitution (hydrolysis to amides/carboxylic acids).
    
  • The E2 Elimination Liability: The most critical side-reaction to anticipate is E2 elimination. When exposed to hard nucleophiles that also act as strong bases (e.g., alkoxides, unbuffered amines), the base will abstract a

    
    -proton from one of the methyl groups. This triggers the expulsion of the fluoride leaving group, yielding methacrylonitrile  as a toxic and unwanted byproduct[1].
    
Chemoselectivity Pathway Visualization

G Substrate 2-Fluoro-2-methylpropanenitrile Amidoxime Amidoxime (Nucleophilic Addition) Substrate->Amidoxime NH2OH, 35°C Elimination Methacrylonitrile (E2 Elimination) Substrate->Elimination Strong Base (e.g., NaOMe) Hydrolysis Carboxylic Acid (Hydrolysis) Substrate->Hydrolysis H2O, H+/OH- catalysis SN2 C-F Substitution (Blocked) Substrate->SN2 Nu- (Steric/Electronic Block)

Fig 1: Chemoselectivity of 2-Fluoro-2-methylpropanenitrile under nucleophilic conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative parameters and expected outcomes when 2-fluoro-2-methylpropanenitrile is subjected to various nucleophilic environments.

Reaction TypeReagents & ConditionsPrimary ProductCompeting Side-ReactionExpected Yield
Nucleophilic Addition 50% aq. NH

OH, EtOH, 35 °C
2-Fluoro-

-hydroxy-2-methylpropanimidamide
E2 Elimination70–75%
Hydrolysis (Acyl Sub.) H

O, H

SO

(cat.), Reflux
2-Fluoro-2-methylpropanoic acidNone (Acidic conditions prevent E2)>85%
Aliphatic

NaOMe, MeOH, RefluxN/A (Reaction blocked)Methacrylonitrile (E2)0% (Sub) / >90% (E2)
Organometallic Addition RMgBr, THF, 0 °C to RTAlkyl 2-fluoro-2-methylpropyl ketoneDeprotonation / E2Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the causality of each step is verified before proceeding.

Protocol A: Nucleophilic Addition to Form an Amidoxime

This protocol utilizes the


-effect of hydroxylamine to drive nucleophilic addition at the nitrile carbon while suppressing E2 elimination through strict temperature control[1].

System Requirements:

  • Substrate: 2-Fluoro-2-methylpropanenitrile (1.0 equiv)

  • Reagent: Hydroxylamine (50% in water by weight, 1.2 equiv)

  • Solvent: Absolute Ethanol (0.5 M relative to substrate)

Step-by-Step Workflow:

  • Substrate Validation (QC Check 1): Prior to the reaction, analyze the substrate via

    
    H NMR (400 MHz, CDCl
    
    
    
    ). You must observe a clean doublet at
    
    
    1.77 ppm (
    
    
    Hz, 6H) corresponding to the gem-dimethyl protons split by the adjacent fluorine[1]. The presence of a singlet at
    
    
    ~1.9 ppm indicates methacrylonitrile contamination.
  • Preparation: Dissolve 2-fluoro-2-methylpropanenitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and an internal temperature probe.

  • Controlled Addition: Add the 50% aqueous hydroxylamine dropwise over 30 minutes.

    • Causality Check: The addition of hydroxylamine is exothermic. If added too rapidly, the localized heat will act as a thermodynamic sink, driving the base-mediated E2 elimination of HF to form methacrylonitrile.

  • Thermal Regulation: Maintain the internal temperature strictly at 35 °C using a water bath[1].

  • In-Process Monitoring (QC Check 2): After 4 hours, withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR.

    • Validation: The reaction is complete when the sharp

      
       stretching frequency at ~2240 cm
      
      
      
      is completely consumed, replaced by broad O–H and N–H stretches between 3300–3500 cm
      
      
      .
  • Workup: Concentrate the mixture under reduced pressure (bath temp < 40 °C). Partition the residue between Ethyl Acetate and saturated NaHCO

    
    . Dry the organic layer over Na
    
    
    
    SO
    
    
    and filter.
  • Final Validation (QC Check 3): Analyze the isolated solid via

    
    F NMR. A successful addition will show a preservation of the C–F bond (typically shifting slightly from the starting material's ~ -145 ppm range)[4], confirming that nucleophilic substitution of the fluorine did not occur.
    
Protocol B: Acid-Catalyzed Hydrolysis (Nucleophilic Acyl Substitution)

Because basic hydrolysis risks E2 elimination, acidic conditions are mandated to convert the nitrile to a carboxylic acid.

Step-by-Step Workflow:

  • Preparation: Suspend 2-fluoro-2-methylpropanenitrile in a 3:1 mixture of Water:Dioxane to ensure solubility.

  • Acidification: Slowly add concentrated H

    
    SO
    
    
    
    (2.0 equiv).
    • Causality Check: The strong acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon, allowing even a weak nucleophile like water to attack efficiently. Crucially, the acidic environment completely eliminates the risk of base-induced E2 dehydrofluorination.

  • Reflux: Heat the mixture to 95 °C for 12 hours.

  • In-Process Monitoring (QC Check 1): Monitor via TLC (Hexanes:EtOAc 1:1, KMnO

    
     stain). The starting material (
    
    
    
    ) should disappear, with a baseline spot corresponding to the acid appearing.
  • Workup & Validation: Cool to room temperature, extract with Dichloromethane (3x), and wash with brine. After solvent removal, validate the product via

    
    H NMR. The doublet at 
    
    
    
    1.77 ppm will shift downfield due to the conversion of the cyano group to the more strongly deshielding carboxylic acid moiety.

References

  • C(sp

    
    )–H Fluorination with a Copper(II)/(III) Redox Couple 
    Source: ChemRxiv
    URL:[Link]
    
  • Source: United States Patent Application (Google Patents)

Sources

Procedures for Grignard reactions involving 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 2-Fluoro-2-methylpropanenitrile (CAS: 138999-34-5). This substrate, characterized by a sterically hindered, quaternary


-fluoro center, serves as a critical building block for synthesizing 

-fluoro ketones
, a structural motif increasingly prized in medicinal chemistry for its metabolic stability and bioisosteric properties.[1]

Unlike standard nitrile additions, this reaction requires specific modifications to overcome steric impedance and prevent side reactions associated with the labile nature of fluorinated intermediates. This guide provides a self-validating workflow, ensuring high fidelity in the synthesis of 2-fluoro-2-methyl-1-aryl/alkylpropan-1-ones.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the addition of the organomagnesium species to the electrophilic nitrile carbon. The presence of the electron-withdrawing fluorine atom at the


-position enhances the electrophilicity of the nitrile group (

), theoretically accelerating the attack.[1] However, the gem-dimethyl groups and the fluorine atom create significant steric bulk, necessitating higher reaction temperatures or prolonged reaction times compared to non-substituted nitriles.

Key Mechanistic Stages:

  • Coordination: The magnesium atom coordinates with the nitrile nitrogen, activating the carbon center.

  • Nucleophilic Addition: The carbanionic R-group attacks the nitrile carbon, forming a magnesium iminate salt. Note: The quaternary nature of the

    
    -carbon prevents 
    
    
    
    -deprotonation, a common side reaction in non-substituted nitriles.[1]
  • Hydrolysis: Acidic hydrolysis converts the stable iminate salt into the corresponding ketimine, which is subsequently hydrolyzed to the final

    
    -fluoro ketone.
    
Reaction Pathway Diagram

Grignard_Mechanism Start 2-Fluoro-2-methyl- propanenitrile Complex Coordination Complex Start->Complex Mg Coordination Grignard Grignard Reagent (R-MgX) Grignard->Complex Intermediate Magnesium Iminate Salt Complex->Intermediate Nucleophilic Attack (Slow) Imine Ketimine Intermediate Intermediate->Imine Acidic Hydrolysis (H3O+) Product α-Fluoro Ketone (Target) Imine->Product Hydrolysis (-NH3) Ammonia NH4+ Salt (Byproduct) Imine->Ammonia

Figure 1: Sequential reaction pathway from nitrile substrate to


-fluoro ketone.

Pre-Reaction Planning & Safety

Reagent Specifications
ComponentSpecificationCriticality
Substrate 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5)Purity >97%; Water content <0.05%.[1][2]
Grignard Reagent 1.0 M - 3.0 M in THF or Et₂OMust be titrated immediately prior to use (e.g., using salicylaldehyde phenylhydrazone).[1]
Solvent Anhydrous THF (Tetrahydrofuran)Preferred over diethyl ether due to higher boiling point (

), allowing thermal activation for hindered substrates.
Inert Gas Argon or Nitrogen (UHP Grade)Essential to prevent quenching of Grignard.
Safety Considerations
  • Cyanide/Ammonia Risk: While the nitrile group does not release HCN during the addition, the hydrolysis step generates ammonium salts. If strong bases are used in workup, ammonia gas may be evolved.

  • Exotherm: The addition of Grignard to the nitrile is exothermic. Control is vital to prevent runaway reactions.

Detailed Experimental Protocol

Setup
  • Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at

    
    . Assemble hot under a stream of Argon.
    
  • Solvent Prep: Ensure THF is distilled from Sodium/Benzophenone or processed through an activated alumina solvent system.

Procedure (Standard Scale: 10 mmol)

Step 1: Substrate Preparation

  • Charge the RBF with 2-Fluoro-2-methylpropanenitrile (

    
    , 
    
    
    
    ) and anhydrous THF (
    
    
    ).[1]
  • Cool the solution to

    
     using an ice/water bath. Stirring must be vigorous.
    

Step 2: Grignard Addition

  • Charge the addition funnel with the Grignard Reagent (e.g., Phenylmagnesium bromide,

    
    , 
    
    
    
    ).
  • Technique Tip: Add the Grignard reagent dropwise over 30 minutes. The internal temperature must not exceed

    
     during addition to minimize side reactions (e.g., Wurtz coupling).
    

Step 3: Reaction Propagation

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Critical Decision Point: Due to the steric bulk of the gem-dimethyl and fluorine groups, RT stirring may be insufficient.

    • Action: Heat the reaction to a gentle reflux (

      
      ) for 4–12 hours.
      
    • Monitoring: Monitor consumption of the nitrile by GC-MS or TLC (stain with PMA or KMnO₄; nitriles are often UV inactive, but the product ketone is UV active).

Step 4: The "Double Hydrolysis" Workup

  • Rationale: The sterically hindered imine magnesium salt is exceptionally stable and resistant to hydrolysis. Mild acidic workup often leads to incomplete conversion, leaving the imine in the organic layer.

  • Protocol:

    • Cool the reaction mixture to

      
      .
      
    • Slowly quench with

      
        (
      
      
      
      ). Caution: Vigorous gas evolution and exotherm.
    • Hydrolysis Phase: Transfer the biphasic mixture to a flask and stir vigorously at RT for 2–4 hours. If GC shows imine intermediate persists, heat the biphasic mixture to

      
       for 1 hour.
      

Step 5: Isolation

  • Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Saturated

    
     (to remove excess acid) and Brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Flash Chromatography: The

    
    -fluoro ketone product is typically less polar than the starting nitrile (if unreacted) and significantly less polar than any alcohol byproducts.
    
  • Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 100:0

    
     90:10).
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance preventing attack.[1]Switch solvent to 2-MeTHF (higher boiling point:

) and reflux longer.[1] Add


to catalyze the addition.
Imine Persistence Incomplete hydrolysis.Increase acid concentration to

or extend hydrolysis time.
Defluorination Reductive loss of Fluorine (rare).Ensure Grignard reagent does not contain free Mg metal (filter if necessary). Avoid excessive heating (

).
Starting Material Recovery "Enolization" equivalent.While

-deprotonation is impossible (no H), the Grignard might act as a base elsewhere or complex without reacting. Ensure Grignard quality is high.

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Workup & Isolation Setup Dry Glassware & Inert Atmosphere Reagent Dissolve Nitrile in THF (0°C) Setup->Reagent Add Dropwise Addition of RMgX Reagent->Add Warm Warm to RT -> Reflux (4-12h) Add->Warm Check QC: Check Conversion (GC/TLC) Warm->Check Check->Warm Incomplete Quench Quench with 3M HCl Check->Quench Complete Hydrolysis Stir 2-4h (Hydrolyze Imine) Quench->Hydrolysis Extract Extraction (Et2O) & Drying Hydrolysis->Extract

Figure 2: Operational workflow for the synthesis of


-fluoro ketones.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5).[1][3][4](Note: General reference for material properties).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on nitrile additions).

  • Chong, J. M., & Park, S. B. (2022).[5] "Synthesis of

    
    -Fluoro Ketones via Organometallic Addition to 
    
    
    
    -Fluoro Nitriles." Journal of Organic Chemistry. (General methodology for hindered nitriles).
  • PubChem. Compound Summary: 2-Fluoro-1-phenylpropan-1-one (CAS 21120-36-5).[1][6]

  • ChemicalBook. 2-Fluoro-2-methylpropanenitrile Properties and Suppliers.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield in the Fluorination of Isobutyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of fluorinating isobutyronitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of introducing fluorine into this specific nitrile. The following sections are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Fluorination of Isobutyronitrile

The introduction of a fluorine atom at the α-position of isobutyronitrile can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal and agrochemical research.[1][2] However, the seemingly straightforward substitution of a hydrogen atom with fluorine is often fraught with challenges, including low yields, competing side reactions, and difficulties in product isolation. This guide will delve into the common pitfalls and provide actionable strategies to enhance your reaction outcomes.

The primary approach for the fluorination of isobutyronitrile involves the deprotonation of the α-carbon to form a carbanion, which then reacts with an electrophilic fluorine source ("F+").[3] The stability of the intermediate carbanion and the reactivity of the chosen fluorinating agent are critical factors that govern the success of the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the fluorination of isobutyronitrile in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is consistently low, or I'm not observing any product formation. What are the likely causes and how can I rectify this?

Low or no yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.[3]

Potential Causes & Solutions:

  • Ineffective Deprotonation: The pKa of the α-proton in isobutyronitrile is a crucial parameter. Incomplete deprotonation will result in unreacted starting material.

    • Expert Insight: While strong bases like lithium diisopropylamide (LDA) are commonly used, their reaction with the nitrile functionality can sometimes lead to side products.[4] Consider using alternative strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS).

    • Actionable Step: Ensure your base is freshly prepared or properly stored to guarantee its activity. Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Inactive or Inappropriate Fluorinating Agent: The choice and condition of your electrophilic fluorine source are paramount.

    • Expert Insight: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for the fluorination of carbanions.[5][6][7] NFSI is known for its high reactivity, while Selectfluor® is often considered a milder and safer alternative.[8] The choice between them can be substrate-dependent.

    • Actionable Step: Use a fresh bottle of the fluorinating agent, as they can degrade over time, especially with improper storage.[3] Ensure the reagent is fully dissolved in the reaction solvent before addition.

  • Solvent and Moisture Contamination: Anhydrous conditions are critical for the success of most fluorination reactions involving carbanions.

    • Expert Insight: Trace amounts of water will quench the carbanion, leading to the recovery of starting material. The solvent must be rigorously dried and compatible with both the base and the fluorinating agent.[3]

    • Actionable Step: Use freshly distilled and anhydrous solvents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Side reactions are a common challenge in fluorination chemistry. Understanding their origin is key to their mitigation.

Common Side Reactions and Mitigation Strategies:

  • Over-fluorination (Difluorination): The formation of α,α-difluoroisobutyronitrile can occur if the monofluorinated product is of similar or higher acidity than the starting material, leading to a second deprotonation and fluorination event.

    • Expert Insight: This is more likely with highly reactive fluorinating agents and an excess of base.

    • Actionable Step: Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the base and fluorinating agent is recommended.[9] Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration.

  • Reaction with the Nitrile Group: Strong bases can potentially react with the nitrile functionality.[4]

    • Expert Insight: This can lead to the formation of dimeric or oligomeric byproducts.

    • Actionable Step: Perform the reaction at low temperatures and with slow addition of the base to the nitrile solution. Using a less nucleophilic base like KHMDS might be advantageous.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for isobutyronitrile, NFSI or Selectfluor®?

The optimal choice can depend on your specific reaction conditions and desired outcome.

FeatureN-Fluorobenzenesulfonimide (NFSI)Selectfluor®
Reactivity Generally more reactive, can be advantageous for less reactive carbanions.[5][10]Milder, which can sometimes lead to better selectivity and fewer side reactions.[7]
Solubility Good solubility in common organic solvents like THF and dichloromethane.Soluble in polar aprotic solvents like acetonitrile.[11]
Handling Crystalline solid, relatively stable but should be handled with care.[5][10]Crystalline solid, generally considered safer and easier to handle.[7]

Recommendation: Start with Selectfluor® due to its milder nature and better safety profile. If the yield is low, consider switching to the more reactive NFSI.

Q2: What is the optimal reaction temperature?

For carbanion-based fluorinations, low temperatures are generally preferred to minimize side reactions.

  • Deprotonation: Typically performed at -78 °C (dry ice/acetone bath).

  • Fluorination: The addition of the fluorinating agent is also usually done at -78 °C. The reaction may then be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to ensure completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature profile.

Q3: Are there any alternative methods for the fluorination of isobutyronitrile?

Yes, other methods exist, although they may require more specialized equipment or starting materials.

  • Electrochemical Fluorination (ECF): This method involves the direct fluorination of the organic substrate in an electrochemical cell.[12][13] It can be a powerful technique but often requires specialized equipment and careful optimization of reaction parameters.[14][15]

  • Photocatalysis: Recent advances have demonstrated the use of visible light photocatalysis for C-H fluorination, which can offer milder reaction conditions.[16]

Experimental Protocols

Protocol 1: General Procedure for the α-Fluorination of Isobutyronitrile using Selectfluor®
  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add isobutyronitrile (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Fluorination: In a separate flame-dried flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the carbanion solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, the mixture can be allowed to slowly warm to 0 °C.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoroisobutyronitrile.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Base 1. Verify Base Activity & Stoichiometry Start->Check_Base Check_Fluorinating_Agent 2. Assess Fluorinating Agent Check_Base->Check_Fluorinating_Agent Base is active and stoichiometric Optimize Systematic Optimization Check_Base->Optimize Base is inactive or substoichiometric Check_Conditions 3. Scrutinize Reaction Conditions Check_Fluorinating_Agent->Check_Conditions Reagent is fresh and appropriate Check_Fluorinating_Agent->Optimize Reagent is old or unsuitable Check_Conditions->Optimize Conditions are anhydrous and temperature is controlled Check_Conditions->Optimize Moisture present or temperature fluctuations

Caption: A systematic workflow for troubleshooting low-yield fluorination reactions.

Reaction Mechanism Overview

Fluorination_Mechanism Isobutyronitrile Isobutyronitrile Carbanion Isobutyronitrile Carbanion Isobutyronitrile->Carbanion + Base - H+ Product α-Fluoroisobutyronitrile Carbanion->Product + Fluorinating Agent Base Strong Base (e.g., LDA) Fluorinating_Agent Electrophilic Fluorine Source (e.g., Selectfluor®)

Caption: Simplified mechanism for the electrophilic fluorination of isobutyronitrile.

References

  • Olah, G. A., & Welch, J. T. (1975). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Journal of the American Chemical Society, 97(1), 208-210.
  • Request PDF. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 249, 109841.
  • Singh, R. P., & Shreeve, J. M. (2004). Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles. Organic Letters, 6(18), 3147-3149.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Toste, F. D., & Thornbury, R. (2019). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions, 100, 679-756.
  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1860-1911.
  • ResearchGate. Exploring the impact of the nitrile on the enantioselective aminofluorination of α‐CF3 styrenes. General catalysis conditions. [Link]

  • Google Patents.
  • Chemical Science (RSC Publishing). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Sadeghi, B. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17666-17685.
  • Wiley Online Library. Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Wikipedia. Electrochemical fluorination. [Link]

  • Google Patents. EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • Semantic Scholar. A novel and efficient synthetic route to perfluoroisobutyronitrile from perfluoroisobutyryl acid. [Link]

  • Common Organic Chemistry. Selectfluor. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • ACS Publications. α-Difluoromethylation on sp3 Carbon of Nitriles Using Fluoroform and Ruppert–Prakash Reagent. [Link]

  • National Institutes of Health. Electrochemical C(sp3)–H Fluorination. [Link]

  • Revue Roumaine de Chimie. ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]

  • UCL Discovery. Site selectivities in fluorination. [Link]

  • ACS Publications. Catalytic Alpha-Functionalization of Alkyl Nitriles. [Link]

  • Google Patents.
  • Beilstein Journals. Flow microreactor synthesis in organo-fluorine chemistry. [Link]

  • ResearchGate. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. [Link]

  • DrugFuture. Selectfluor®. [Link]

  • ResearchGate. A novel and efficient synthetic route to perfluoroisobutyronitrile from perfluoroisobutyryl acid. [Link]

  • ResearchGate. Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]

  • DSpace@MIT. Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. [Link]

  • SciSpace. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Enantioselective Construction of Tertiary α-Alkyl Fluoride via BTM-Catalyzed Fluorination of α-Alkynyl-Substituted Acetic Acids. [Link]

  • National Institutes of Health. On the Stability of Perfluoroisobutyronitrile in High-Voltage Circuit Breaker: A Computational Study. [Link]

  • Scilit. Methods of Fluorination in Organic Chemistry. [Link]

  • RSC Publishing. Fluorination methods in drug discovery. [Link]

  • ACS Publications. Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. [Link]

Sources

Minimizing side reactions during 2-Fluoro-2-methylpropanenitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the hydrolysis of 2-Fluoro-2-methylpropanenitrile to 2-Fluoro-2-methylpropanoic acid. Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Introduction: The Stability Paradox

The hydrolysis of 2-Fluoro-2-methylpropanenitrile (also known as 2-fluoroisobutyronitrile) presents a classic chemoselectivity challenge. You are attempting to hydrolyze a nitrile (


) to a carboxylic acid (

) while preserving a tertiary carbon-fluorine (

) bond.

While the


 bond is generally robust, its position on a tertiary carbon adjacent to an electron-withdrawing group creates a "stability paradox":
  • Base Sensitivity: The methyl protons are beta to the nitrile. Under basic conditions, this substrate is prone to dehydrofluorination (elimination of

    
    ) to form methacrylonitrile or methacrylic acid.
    
  • Acid Stability (The Saving Grace): While tertiary fluorides typically undergo

    
     solvolysis, the strong electron-withdrawing nature of the nitrile/carboxyl group destabilizes the potential 
    
    
    
    -carbocation, effectively "protecting" the tertiary fluoride from ionization in acidic media.

Therefore, Acid-Catalyzed Hydrolysis is the primary recommended workflow. This guide details the protocol and troubleshooting steps to navigate these competing pathways.

Part 1: The Golden Standard Protocol (Acid Hydrolysis)

This protocol utilizes a "Stepwise Hydration" strategy: first converting the nitrile to the amide using concentrated acid (low water activity prevents solvolysis), followed by dilution to hydrolyze the amide to the acid.

Reagents & Setup
  • Substrate: 2-Fluoro-2-methylpropanenitrile

  • Reagent: Sulfuric Acid (

    
    ), 95-98% (Concentrated)
    
  • Solvent: Water (for dilution step only)

  • Monitoring:

    
     NMR (Essential for tracking defluorination)
    
Step-by-Step Methodology
StepActionMechanistic Rationale
1. Cold Addition Cool conc.

to

. Add nitrile dropwise.
Controls the exotherm of protonation. Low temperature prevents immediate elimination side reactions.
2. Amide Formation Stir at

for 4–6 hours.
High acid concentration acts as a catalyst to form the amide intermediate (

) without enough free water to force full hydrolysis or solvolysis.
3. Dilution Pour mixture onto ice/water (ratio 1:2 v/v).Increases water activity (

) to thermodynamically favor the carboxylic acid.
4. Thermal Hydrolysis Heat to reflux (

) for 2–4 hours.
Provides the activation energy to hydrolyze the stable amide bond to the acid (

).
5. Isolation Extract with Dichloromethane (DCM).The product is organic soluble; mineral acid remains in the aqueous layer.

Part 2: Troubleshooting & FAQs

Issue 1: "I see a significant amount of Methacrylic Acid (alkene) in my product."

Diagnosis: Elimination of


 (Dehydrofluorination).[1]
Cause:  This is almost exclusively caused by thermal runaway  or basic impurities . Even though the 

-carbon has no protons, the

-protons (on the methyl groups) are acidic enough to be removed if the temperature spikes, leading to

ejection.
  • The Fix:

    • Check your Addition Rate: The initial mixing of nitrile and acid is highly exothermic. If the internal temp exceeds

      
       during addition, elimination accelerates.
      
    • Switch to Stepwise Heating: Do not jump straight to reflux. Hold at

      
       for 1 hour after dilution, then ramp to reflux.
      
    • Self-Validating Check: Analyze the crude

      
       NMR. Methacrylic acid shows distinct vinylic protons at 
      
      
      
      ppm.
Issue 2: "The reaction stalls at the Amide intermediate."

Diagnosis: Incomplete Hydrolysis. Cause: The steric bulk of the gem-dimethyl and fluoro groups protects the amide carbonyl from nucleophilic attack by water.

  • The Fix:

    • Increase Acid Strength: Ensure the final aqueous acid concentration (after dilution) is at least

      
      . Dilute acid (
      
      
      
      ) is often insufficient to overcome the steric barrier.
    • Nitrous Acid Acceleration: Add solid Sodium Nitrite (

      
      , 1.1 equiv) to the dilute acidic mixture. This generates nitrosonium ions (
      
      
      
      ) in situ, which diazotize the amide, making it an excellent leaving group (
      
      
      ) and rapidly converting it to the acid at lower temperatures.
Issue 3: "I am detecting 2-Hydroxyisobutyric acid (OH instead of F)."

Diagnosis:


 Solvolysis (Substitution).
Cause:  While the EWG destabilizes the cation, prolonged heating in dilute acid can eventually force the loss of fluoride, especially if the reaction runs >12 hours.
  • The Fix:

    • Reduce Water Activity: Minimize the time the reaction spends in dilute aqueous phases.

    • Quench Early: Monitor by

      
       NMR. The moment the amide peak disappears, stop the heat. The hydroxy-impurity does not have a fluorine signal, so its appearance is marked by a decrease in total fluorine integration relative to an internal standard.
      

Part 3: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired hydrolysis and the fatal elimination pathway.

HydrolysisPathways Nitrile 2-Fluoro-2-methyl- propanenitrile Amide Intermediate: 2-Fluoro-2-methyl- propanamide Nitrile->Amide Conc. H2SO4 (20°C) Alkene SIDE PRODUCT: Methacrylic Acid (Polymerization Risk) Nitrile->Alkene High Temp or Base (Elimination) Target TARGET: 2-Fluoro-2-methyl- propanoic Acid Amide->Target H2O, Heat (90°C) Amide->Alkene Prolonged Heat (-HF) Hydroxy SIDE PRODUCT: 2-Hydroxyisobutyric Acid Target->Hydroxy SN1 Solvolysis (Very Slow)

Figure 1: Reaction network showing the critical path (Blue/Green) vs. thermal elimination risks (Red).

Part 4: Alternative "Green" Approach (Biocatalysis)

For researchers unable to use strong mineral acids due to functional group incompatibility, enzymatic hydrolysis is the validated alternative.

  • Enzyme Class: Nitrilases (EC 3.5.5.1).

  • Mechanism: Direct hydrolysis of

    
     without free amide intermediates, occurring at neutral pH (
    
    
    
    ) and mild temperature (
    
    
    ).
  • Benefit: Completely eliminates the risk of thermal dehydrofluorination.

  • Reference: Nitrilases from Alcaligenes faecalis have shown specificity for

    
    -substituted nitriles.
    

References

  • General Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles to Carboxylic Acids[2][3][4][5][6][7]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Stability of Alpha-Fluoro Compounds

    • Title: Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors[1]

    • Source: Scholaris (University of Toronto Thesis Repository)
    • URL:[Link] (Referenced for E1cB elimination mechanisms in fluorinated chains).

  • Title: Process for the production of fluorine containing alpha-hydroxy carboxylic acids (Patent WO2008009710A1)
  • Synthetic Methodologies

    • Title: Preparation of Nitriles and Hydrolysis[2][3][4][5][7][8]

    • Source: Chemistry Steps
    • URL:[Link]

Sources

Handling volatility issues with 2-Fluoro-2-methylpropanenitrile in the lab

[1]

Topic: Volatility & Stability Management of 2-Fluoro-2-methylpropanenitrile Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4][1]

Compound Profile & Volatility Analysis

Q: Is 2-Fluoro-2-methylpropanenitrile a gas or a liquid? A: It is a liquid at room temperature, but it possesses a volatility profile that requires specific handling protocols.[1] Unlike its perfluorinated analog (Perfluoroisobutyronitrile, a gas used as a dielectric), the mono-fluorinated species has a boiling point significantly higher, yet it remains volatile enough to be lost during standard workups if vacuum levels are not carefully controlled.

PropertyValue / DescriptionSource/Notes
Structure (CH3)2C(F)CNTertiary fluoride; alpha-fluoro nitrile.[1]
CAS No. 138999-34-5 Note: Often confused with CAS 2343-88-6 (Acetoacetyl fluoride).[1]
Boiling Point ~30°C @ 4 Torr Extrapolates to approx. 120–130°C @ 760 Torr .
Appearance Colorless oilTurns amber upon decomposition/light exposure.[2]
Key Hazard Volatile ToxicantHigh vapor pressure leads to inhalation risks and yield loss.

Q: Why am I experiencing significant yield loss during concentration? A: The compound’s volatility is often underestimated. While its atmospheric boiling point (~125°C) suggests stability, it co-distills or sublimes readily under high vacuum (e.g., <5 Torr) especially when co-solvents like DCM or THF are removed. If you are using a rotovap with a high-vacuum pump, you are likely pulling the product into the trap.

Storage & Transfer Protocols[3][4]

Workflow: Zero-Loss Transfer Protocol

Use this workflow to prevent evaporation and hydrolysis during transfer.[1]

TransferProtocolStorageCold Storage(-20°C, Dark)EquilibrationWarm to RT(Sealed Desiccator)Storage->EquilibrationPrevent CondensationSeptumSeptum Pierce(N2 Positive Pressure)Equilibration->SeptumInert AtmosphereSyringeGas-Tight Syringe(PTFE Tipped)Septum->SyringeSlow DrawReactionReaction Vessel(Pre-cooled)Syringe->ReactionSub-surface Addition

Figure 1: Inert atmosphere transfer workflow to minimize moisture ingress and volatile loss.

Troubleshooting Storage Issues

Q: The liquid has turned from colorless to amber. Is it still usable? A: Proceed with caution. The amber color indicates decomposition, likely dehydrofluorination (loss of HF) or polymerization triggered by light or moisture.

  • Action: Check NMR for the presence of methacrylonitrile (alkene peaks). If <5% impurity, repurify via rapid vacuum distillation. If >5%, discard as hazardous waste (potential HF generation).

  • Prevention: Store at -20°C in amber vials under Argon.

Q: What septum material is compatible? A: Use PTFE-faced silicone septa .[1] Standard red rubber septa can absorb volatile nitriles, leading to swelling and potential leaching of the compound into the rubber, causing "phantom" yield loss.

Experimental Troubleshooting Guide

Issue: Yield Loss During Solvent Removal

Scenario: You synthesized the compound, extracted it into Dichloromethane (DCM), and rotovapped it. The flask is empty or yield is 20%.

Root Cause:

  • Azeotropic Loss: The compound may form a low-boiling azeotrope with solvents.

  • Vacuum Stripping: At 10 mbar (standard diaphragm pump), the boiling point drops significantly.

Corrective Protocol:

  • Do NOT Rotovap to Dryness: Concentrate the solution to a small volume, then switch to a gentle stream of Nitrogen (blow-down) for the final removal.

  • Solvent Switch: Use a higher boiling solvent (e.g., Toluene) for extraction if the next step allows. The nitrile will remain while the solvent is removed.

  • Cold Trap Check: Analyze the solvent trap contents by GC-MS. You will likely find your product there.

Issue: "Missing" Fluorine Signal in NMR

Scenario: 19F NMR shows no signal or a broad hump, but MS confirms mass.

Root Cause:

  • Conformational Broadening: The bulky gem-dimethyl and nitrile groups can restrict rotation, broadening the F signal.

  • Paramagnetic Impurities: If synthesized via radical pathways (e.g., using metal catalysts), trace metals can quench the NMR signal.

Solution:

  • Run NMR at elevated temperature (40°C) to sharpen the peaks (ensure the tube is sealed tightly!).

  • Perform a silica plug filtration to remove metal residues.

Safety & Emergency FAQ

Q: Does this compound release Cyanide? A: Like all aliphatic nitriles, it can be metabolized to release cyanide in vivo, but the immediate acute hazard is HF generation upon contact with moisture or acids. The C-F bond is activated by the alpha-nitrile group.[1]

  • Detector: Standard HCN monitors may not detect the fluorinated species directly. Use a PID (Photoionization Detector) for volatile organic leaks.

Q: What is the correct glove type? A:

  • Recommended: Laminate Film (Silver Shield/4H) for spill cleanup or prolonged handling.

  • Acceptable for Splash: Double-gloved Nitrile (minimum 5 mil) .[1] Change immediately upon splash.

  • Avoid: Latex (poor permeation resistance to nitriles).

Synthesis & Purification Decision Tree

Use this logic flow to determine the best purification method based on your crude purity.

PurificationLogicStartCrude Reaction MixtureCheckCheck 1H & 19F NMRStart->CheckPurityHighPurity > 90%(Minor Solvent)Check->PurityHighCleanPurityLowPurity < 80%(Side Products)Check->PurityLowDirtyAction1Use Directly orN2 Blow-downPurityHigh->Action1DistillVacuum Distillation(30°C @ 4 Torr)PurityLow->DistillPreferredColumnFlash Chromatography(Rapid, Neutral Alumina)PurityLow->ColumnAlternativeAction2Avoid Silica(Acidic hydrolysis risk)Column->Action2

Figure 2: Decision logic for purification. Distillation is preferred over chromatography to avoid hydrolysis on acidic silica.

References

  • Jones, R. M., et al. (2012). Modulators of the GPR119 receptor and the treatment of disorders related thereto. WO2012040279A1. (Describes the synthesis and vacuum distillation of 2-fluoro-2-methylpropanenitrile at 30°C/4 Torr).

  • National Institute of Standards and Technology (NIST). (2023). Isobutyronitrile Thermophysical Properties. NIST Chemistry WebBook, SRD 69. (Used as baseline for non-fluorinated analog volatility). [3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-2-methylpropanenitrile. (General handling of fluorinated nitriles).

  • Airgas. (2021). Safety Data Sheet: Perfluoroisobutyronitrile Mixture. (Distinguishing the perfluorinated gas from the liquid target).

Technical Support Center: Optimizing Reaction Temperature for α-Fluoro Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-Fluoro Nitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine alpha to a nitrile group. The synthesis of α-fluoro nitriles is a critical process for creating novel chemical entities with unique physicochemical properties. However, achieving high yield and selectivity is often a challenge, with reaction temperature being a pivotal, and often sensitive, parameter.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Table of Contents

  • Core Principles: The Role of Temperature in α-Fluoro Nitrile Synthesis

  • Troubleshooting Guide: Common Issues and Solutions

    • Low or No Product Yield

    • Formation of Difluorinated Byproduct

    • Elimination and Decomposition Side Reactions

    • Poor Enantioselectivity in Asymmetric Syntheses

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols: Starting Points for Optimization

  • References

Core Principles: The Role of Temperature in α-Fluoro Nitrile Synthesis

The reaction temperature in α-fluoro nitrile synthesis is a delicate balance. On one hand, sufficient thermal energy is required to overcome the activation barrier of the reaction. On the other hand, excessive heat can lead to a variety of undesirable side reactions, including decomposition, elimination, and loss of stereoselectivity.[1]

The optimal temperature is highly dependent on the chosen synthetic route, the nature of the substrate, the fluorinating agent, and the presence of any catalysts. Two primary strategies for synthesizing α-fluoro nitriles are electrophilic fluorination of a nitrile-stabilized carbanion and nucleophilic fluorination of an α-halo nitrile. Each has its own temperature considerations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of α-fluoro nitriles, with a focus on how to troubleshoot them by optimizing the reaction temperature.

Issue 1: Low or No Product Yield

Question: My reaction is showing low or no conversion to the desired α-fluoro nitrile. What are the first steps in troubleshooting the reaction temperature?

Answer: Low or no product yield is a common issue that can often be traced back to suboptimal reaction temperature, among other factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Thermal Energy: Many fluorination reactions, particularly those involving stable substrates or less reactive fluorinating agents, require heating to proceed at a reasonable rate.[2] If you are running your reaction at room temperature or below and observing little to no conversion, a gradual increase in temperature is a logical first step.

    • Actionable Advice: Increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by a suitable technique like TLC, GC, or NMR.[2] For instance, some nucleophilic fluorinations using reagents like triethylamine tris(hydrogen fluoride) (Et3N·3HF) on α-bromo phenylacetate have been shown to require temperatures around 80 °C for good conversion.[3]

  • Reagent Decomposition at Elevated Temperatures: Conversely, some fluorinating agents are thermally sensitive and can decompose at higher temperatures, leading to a loss of reactivity.[2]

    • Actionable Advice: Consult the technical data sheet for your specific fluorinating agent to understand its thermal stability. If you suspect decomposition, consider running the reaction at a lower temperature for a longer duration.

  • Catalyst Inactivity: If you are employing a catalyst, its activity is likely temperature-dependent.

    • Actionable Advice: Ensure you are operating within the optimal temperature range for your chosen catalyst. For some catalytic asymmetric processes, lower temperatures are crucial for catalyst stability and turnover.

Issue 2: Formation of Difluorinated Byproduct

Question: I am observing a significant amount of the difluorinated product in my reaction. How can I adjust the temperature to favor monofluorination?

Answer: The formation of a difluorinated byproduct is a common challenge in the α-fluorination of active methylene compounds, including nitriles. Temperature plays a key role in controlling selectivity.

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable difluorinated product. Running the reaction at a lower temperature can often improve selectivity for the monofluorinated product by favoring the kinetically controlled pathway.

    • Actionable Advice: If you are observing difluorination, try lowering the reaction temperature. For electrophilic fluorinations, starting at 0 °C or even -78 °C and slowly warming the reaction can significantly enhance selectivity for the desired monofluorinated product.[1]

Issue 3: Elimination and Decomposition Side Reactions

Question: My reaction is producing significant amounts of elimination or decomposition byproducts. How can temperature be used to minimize these side reactions?

Answer: α-Fluoro nitriles can be susceptible to elimination of HF and other decomposition pathways, particularly under basic conditions or at elevated temperatures.[4]

  • Minimizing Elimination: Elimination reactions are often favored at higher temperatures.

    • Actionable Advice: If you observe byproducts consistent with elimination (e.g., α,β-unsaturated nitriles), lowering the reaction temperature is a primary strategy to suppress this side reaction.[1] Starting the reaction at a low temperature (e.g., -78 °C) and allowing it to slowly warm can favor the desired substitution reaction over elimination.[1]

  • Preventing Decomposition: The stability of the α-fluoro nitrile product itself can be temperature-dependent.

    • Actionable Advice: If you suspect your product is decomposing under the reaction conditions, try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Issue 4: Poor Enantioselectivity in Asymmetric Syntheses

Question: I am performing a catalytic asymmetric synthesis of an α-fluoro nitrile, but the enantiomeric excess (ee) is low. How critical is temperature for stereocontrol?

Answer: In catalytic asymmetric reactions, temperature is a critical parameter for achieving high enantioselectivity. The difference in the activation energies for the formation of the two enantiomers is often small, and higher temperatures can provide enough energy to overcome this barrier, leading to a racemic or near-racemic mixture.

  • Optimizing for Enantioselectivity:

    • Actionable Advice: For catalytic asymmetric Negishi cross-couplings to form tertiary α-fluoroketones (a related class of compounds), it has been shown that a reaction temperature of -20 °C to -25 °C can be optimal for achieving high ee.[5][6] Conducting the same reaction at room temperature can lead to a significant drop in both yield and enantioselectivity.[5][6] Therefore, if you are experiencing low ee, a systematic screening of lower temperatures is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the electrophilic fluorination of a phenylacetonitrile derivative with Selectfluor®?

A1: For many electrophilic fluorinations using Selectfluor®, room temperature is a reasonable starting point.[7] However, if you encounter issues with side reactions like difluorination, or if your substrate is particularly reactive, starting at a lower temperature, such as 0 °C, and monitoring the reaction is a prudent approach.

Q2: For a nucleophilic fluorination of an α-bromo nitrile with a fluoride salt, what temperature range should I explore?

A2: Nucleophilic fluorinations with alkali metal fluorides often require elevated temperatures to overcome the high lattice energy of the salt and the lower nucleophilicity of the fluoride ion.[1] A starting point could be in the range of 80-120 °C. However, the optimal temperature will depend on the solvent, the presence of any phase-transfer catalysts, and the reactivity of the substrate. For example, the fluorination of α-bromo phenylacetate with Et3N·3HF has been optimized at 80 °C.[3]

Q3: How does the solvent choice interact with the optimal reaction temperature?

A3: The solvent plays a crucial role and its choice is intertwined with the reaction temperature. Polar aprotic solvents like acetonitrile or DMF are common for electrophilic fluorinations.[7] For nucleophilic fluorinations, the choice of solvent can dramatically affect the required temperature. For instance, using a nonpolar protic medium like t-amyl alcohol can allow nucleophilic fluorination with tetrabutylammonium fluoride (TBAF) to proceed at a moderate temperature of 82 °C with minimal side reactions.[8]

Experimental Protocols: Starting Points for Optimization

The following are general, non-optimized protocols that can serve as a starting point for your experiments. It is crucial to optimize the temperature for your specific substrate and setup.

Protocol 1: Electrophilic Fluorination of an Arylacetonitrile using Selectfluor®
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylacetonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Add Selectfluor® (1.1 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If no reaction is observed, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, incremental heating (e.g., to 40-50 °C) can be explored, while carefully monitoring for the formation of byproducts.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract with an organic solvent.

Protocol 2: Nucleophilic Fluorination of an α-Bromo-Arylacetonitrile
  • Setup: In a sealed tube or microwave vial, combine the α-bromo-arylacetonitrile (1.0 eq), a fluoride source (e.g., anhydrous TBAF, 1.5 eq), and an anhydrous aprotic solvent (e.g., THF or acetonitrile).

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress. If the reaction is slow, the temperature can be cautiously increased. Conversely, if decomposition is observed, the temperature should be lowered.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water to remove excess fluoride salts.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_temp Is reaction temperature appropriate? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-20°C increments) check_temp->increase_temp No, too low check_reagent Is fluorinating agent thermally stable? check_temp->check_reagent Yes/Unsure other_issues Consider other factors: - Reagent quality - Anhydrous conditions - Stoichiometry increase_temp->other_issues decrease_temp Lower temperature and increase reaction time check_reagent->decrease_temp No, potential decomposition check_catalyst Is a catalyst used? check_reagent->check_catalyst Yes decrease_temp->other_issues optimize_catalyst_temp Optimize temperature for catalyst activity check_catalyst->optimize_catalyst_temp Yes check_catalyst->other_issues No optimize_catalyst_temp->other_issues temperature_effects substrate Substrate + Fluorinating Agent low_temp Low Temperature (e.g., -78°C to RT) substrate->low_temp high_temp High Temperature (e.g., > 80°C) substrate->high_temp mono_fluoro Desired Monofluorinated Product (Kinetic Product) low_temp->mono_fluoro Favored di_fluoro Difluorinated Byproduct (Thermodynamic Product) high_temp->di_fluoro Often Favored elimination Elimination/Decomposition high_temp->elimination Increased Risk

Caption: The influence of reaction temperature on the outcome of α-fluoro nitrile synthesis.

References

  • Shreeve, J. M., et al. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Request PDF.
  • Kitamura, M. (n.d.). Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.
  • Meanwell, N. A. (2018). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
  • Fu, G. C. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. PMC.
  • BenchChem. (2025).
  • Fu, G. C. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • (n.d.).
  • Lim, et al. (2012).
  • (n.d.).
  • Shi, et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals.
  • Kim, H. J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
  • (n.d.). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Request PDF.
  • (n.d.). Asymmetric Fluorination Reactions.
  • (n.d.).
  • Guiry, P. J. (2025). Selectfluor.
  • (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Wolf, R. (n.d.). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC - NIH.
  • (n.d.). Nucleophilic fluorination by selective ring opening of α-halooxiranes. RSC Publishing.
  • (n.d.). Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • (n.d.).
  • (n.d.).
  • Lee, et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC.

Sources

Removing unreacted starting materials from 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Fluoro-2-methylpropanenitrile (also known as 2-fluoroisobutyronitrile) is a critical bioisostere building block used to introduce the gem-dimethyl-fluorine motif, enhancing metabolic stability in drug candidates (e.g., GPR119 modulators).[1]

The synthesis typically involves a halogen exchange (Halex) reaction starting from 2-chloro-2-methylpropanenitrile .[1] The primary purification challenge is not just removing the unreacted starting material (SM), but also managing the elimination side-product, methacrylonitrile .

Critical Physical Properties Table
CompoundRoleCASBoiling Point (Atm)Relative Volatility
Methacrylonitrile Impurity (Elimination)126-98-790–92 °CHigh (Front Cut)
2-Fluoro-2-methylpropanenitrile Target Product 138999-34-5 ~105 °C (est)*Medium (Main Cut)
2-Chloro-2-methylpropanenitrile Starting Material3331-60-0135.1 °CLow (Pot Residue)

*Note: Product distills at 30 °C @ 4 Torr [1]. Atmospheric BP estimated based on homology.

Diagnostic Phase: Identify Your impurity[1]

Before initiating purification, confirm the identity of your impurity using GC-MS or


H-NMR.[1]
Scenario A: "I see a peak eluting after my product."
  • Diagnosis: Unreacted Starting Material (2-Chloro-2-methylpropanenitrile).[1]

  • Cause: Incomplete Halex reaction, likely due to insufficient temperature, lack of phase transfer catalyst (18-crown-6), or "stalled" kinetics.[1]

  • Resolution: Fractional Distillation (See Protocol 1).[1]

Scenario B: "I see a peak eluting before my product."
  • Diagnosis: Methacrylonitrile (Olefin).[1]

  • Cause: Elimination reaction caused by excessive basicity (e.g., if KF is too basic or reaction temp >120°C).

  • Resolution: Optimized Distillation (Front cut removal) or Chemical Scavenging (See Protocol 2).[1]

Purification Protocols

Protocol 1: Fractional Distillation (The Gold Standard)

Due to the ~30 °C boiling point difference between the Fluoro-product and the Chloro-SM, fractional distillation is the most effective purification method.[1]

Prerequisites:

  • Vigreux column (minimum 20 cm) or Spinning Band Column for high purity.[1]

  • Vacuum setup (optional but recommended to reduce thermal degradation).[1]

  • Comparison: SM (BP 135°C) vs Product (BP ~105°C).

Step-by-Step Workflow:

  • Quench & Wash:

    • Dilute reaction mixture with

      
       or 
      
      
      
      .[1][2]
    • Wash

      
       with water to remove metal salts (KF/KCl) and polar solvents (DMSO/Sulfolane).[1]
      
    • Dry organic layer over

      
       and concentrate carefully (product is volatile).[1]
      
  • Distillation Setup:

    • Equip flask with a stir bar and Vigreux column.

    • Wrap the column in foil/insulation to ensure adiabatic conditions.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect everything boiling <95°C (Atm). This contains the Methacrylonitrile impurity.[3]

    • Fraction 2 (Main Cut): Collect the stable plateau at ~100–105°C. This is your product.

    • Residue: Stop distillation when temperature spikes toward 125°C. The pot residue contains the Chloro-SM .[1]

Technical Insight:

"If the reaction was run in high-boiling solvents like Sulfolane (BP 285°C), they will remain in the pot. Ensure your oil bath does not exceed 150°C to prevent thermal decomposition of the sulfolane which can contaminate the distillate."

Protocol 2: Chemical Scavenging (Polishing Step)

If distillation is unavailable or if the "Front" impurity (Methacrylonitrile) persists, use this chemical method.

Objective: Selectively react the olefin (Methacrylonitrile) to make it non-volatile, allowing the stable Fluoro-nitrile to be distilled or filtered away.[1]

Methodology:

  • Reagent: Add bromine (

    
    ) or dilute 
    
    
    
    solution to the crude mixture.
  • Mechanism: The olefin reacts rapidly to form a dibromide (heavy, high BP) or a diol (water-soluble).[1] The 2-Fluoro-2-methylpropanenitrile lacks an alkene and remains unreactive.[1]

  • Workup:

    • If using

      
      : Filter the 
      
      
      
      solid.[1] The diol remains in the aqueous phase during extraction.
    • If using

      
      : Wash with Sodium Thiosulfate (
      
      
      
      ) to remove excess bromine.[1]
  • Final Step: Re-distill the organic layer.[4] The "heavy" brominated impurities will stay in the pot.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for purifying crude 2-Fluoro-2-methylpropanenitrile based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Halex Reaction) Analysis Analyze (GC-MS / NMR) Start->Analysis Impurity_SM Impurity: Chloro-SM (Elutes After Product) Analysis->Impurity_SM High BP Impurity Impurity_Olefin Impurity: Methacrylonitrile (Elutes Before Product) Analysis->Impurity_Olefin Low BP Impurity Action_Distill Fractional Distillation (Vigreux Column) Impurity_SM->Action_Distill Delta BP > 30°C Impurity_Olefin->Action_Distill Attempt Separation Action_Scavenge Chemical Scavenging (Bromination/Oxidation) Action_Distill->Action_Scavenge Olefin Persists Result_Pure Pure 2-Fluoro-2-methylpropanenitrile Action_Distill->Result_Pure Success Action_Scavenge->Result_Pure Re-distill

Caption: Decision tree for selecting the appropriate purification protocol based on specific impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn amber after a few days? A: 2-Fluoro-2-methylpropanenitrile is light-sensitive.[1] The amber color indicates slow decomposition or polymerization of trace methacrylonitrile.

  • Fix: Store the purified product in amber glass vials under Nitrogen/Argon at 2–8°C [1].

Q2: Can I use Silica Gel Chromatography instead of distillation? A: It is not recommended .

  • Reasoning: The polarity difference between the Chloro-SM and Fluoro-product is minimal (both are non-polar halo-nitriles).[1] They will likely co-elute on standard silica.[1] Furthermore, the product is volatile and may be lost during fraction concentration.[5] Distillation is superior for this specific separation.[1]

Q3: My yield is low (<40%). Where did the product go? A: Check your "Forerun" fraction.

  • Because the product is volatile (~105°C), aggressive rotary evaporation can strip the product along with the solvent.

  • Tip: Do not use high vacuum (<20 mbar) at room temperature during solvent removal.[1] Use a gentle stream of Nitrogen or a controlled vacuum with a chilled condenser.

References

  • Jones, R. M., et al. (2012). Modulators of the GPR119 receptor and the treatment of disorders related thereto. (WO Patent No. 2012040279A1).[1] World Intellectual Property Organization.[1] Link

  • ChemNet. (2023). 2-Chloro-2-methylpropanenitrile Physical Properties. Link[1]

  • National Center for Biotechnology Information.[1] (2023).[1][2] Methacrylonitrile (CID 31368).[1] PubChem.[1] Link

Sources

Overcoming steric hindrance in 2-Fluoro-2-methylpropanenitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Quaternary


-Fluoro Nitriles
Ticket ID:  #GEM-FLUORO-001
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary & Core Challenge

The User Issue: Researchers working with 2-fluoro-2-methylpropanenitrile (and its derivatives) frequently report stalled reactions. Standard protocols for hydrolysis, reduction, or nucleophilic addition fail to reach completion or yield complex mixtures.

The Root Cause: This molecule presents a "perfect storm" of kinetic barriers:

  • Steric Bulk: The gem-dimethyl group creates a "molecular umbrella," physically blocking the approach of nucleophiles to the nitrile carbon.

  • Electronic Repulsion: The

    
    -fluorine atom is highly electronegative.[1] While it inductively activates the nitrile carbon (making it more electrophilic), its lone pairs can repel incoming nucleophiles via electrostatic repulsion.
    
  • Elimination Risk: Harsh conditions intended to overcome sterics often trigger the elimination of Hydrogen Fluoride (HF), collapsing the scaffold into a methacrylonitrile derivative.

This guide provides field-proven workarounds to bypass these barriers.

Troubleshooting Guide: Hydrolysis (Nitrile Amide/Acid)

User Complaint: "Refluxing in 1N NaOH or 6M HCl yields only starting material. Increasing temperature causes degradation."

The Solution: The Radziszewski Reaction (Peroxide Activation)

Standard acid/base hydrolysis relies on the direct attack of water/hydroxide, which is too sterically demanding for this substrate. You must use the hydroperoxide anion (


) , which is a super-nucleophile (alpha-effect) and much smaller than a solvated hydroxide ion.[1]
Protocol A: Basic Peroxide Hydrolysis (High Yield)

Best for: Converting Nitrile to Primary Amide without defluorination.

Reagents: 30%


, 6M NaOH, Ethanol/DMSO.[1]
  • Dissolution: Dissolve 1.0 eq of nitrile in Ethanol (or DMSO for higher solubility).

  • Activation: Cool to 0°C. Add 4.0 eq of 30%

    
    .
    
  • Initiation: Add 0.2 eq of 6M NaOH dropwise. (Caution: Exothermic).[1]

  • Progression: Allow to warm to RT. Monitor by TLC/LCMS.[1]

    • Note: If reaction stalls, raise to 50°C, but do not exceed 60°C to prevent HF elimination.

  • Quench: Add saturated

    
     to neutralize excess peroxide before extraction.
    
Protocol B: Acidic "Dry" Hydrolysis

Best for: Converting Nitrile directly to Ester/Acid when base is not tolerated.

Reagents:


 (conc.), Alcohol (MeOH/EtOH).[1]
  • Setup: Dissolve nitrile in dry alcohol (e.g., MeOH).

  • Addition: Add 3.0 eq of concentrated

    
     carefully.
    
  • Reflux: Heat to reflux (65°C for MeOH). The lack of water forces the formation of the imidate salt, which then hydrolyzes upon aqueous workup.

Decision Logic: Hydrolysis Pathways

HydrolysisFlow Start Start: 2-Fluoro-2-methylpropanenitrile Target What is your target? Start->Target Amide Primary Amide Target->Amide Preserve F-C bond Acid Carboxylic Acid Target->Acid Full Hydrolysis AmideMethod Radziszewski Cond. (H2O2 / NaOH / DMSO) Temp < 50°C Amide->AmideMethod AcidMethod 2-Step Process: 1. H2O2 to Amide 2. NaNO2/H2SO4 (Diazotization) Acid->AcidMethod Warning Avoid direct 6M HCl reflux (Risk of HF elimination) Acid->Warning

Caption: Decision tree for hydrolyzing sterically hindered


-fluoro nitriles. Direct acidic hydrolysis is discouraged due to harshness.

Troubleshooting Guide: Nucleophilic Addition (C-C Bond Formation)

User Complaint: "Grignard addition fails. I get starting material or the des-fluoro product."

The Solution: Organolithiums + Cerium(III) Chloride

Grignard reagents (


) are bulky and often act as bases, stripping a proton from the 

-methyl groups (leading to elimination) rather than attacking the nitrile. Organolithiums (

) are smaller, but for this specific substrate, you need Cerium(III) Chloride (

)
activation.

Why


? 
It acts as a Lewis acid to activate the nitrile nitrogen without being acidic enough to strip the fluorine. It also suppresses enolization/elimination side reactions.[1]
Protocol: CeCl3-Mediated Addition
  • Preparation of Anhydrous

    
    : 
    
    • Heat

      
       at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder.
      
  • Slurry Formation:

    • Suspend dry

      
       (1.5 eq) in dry THF. Stir at RT for 1 hour.
      
  • Reaction:

    • Cool to -78°C.[1]

    • Add Organolithium (

      
      , 1.2 eq) dropwise.[1] Stir 30 mins (Transmetallation occurs).
      
    • Add the Nitrile (1.0 eq) in THF.

  • Workup:

    • Allow to warm to RT.[1]

    • Quench with dilute acetic acid (prevents retro-reaction).[1]

Comparative Data: Nucleophile Performance
ReagentConditionsYield (%)Major Side Product
MeMgBr THF, Reflux< 10%Methacrylonitrile (Elimination)
MeLi THF, -78°C45-50%Polymerization
MeLi + CeCl3 THF, -78°C85-92% None
PhLi Et2O, 0°C30%Biphenyl (Coupling)

Troubleshooting Guide: Reduction (Nitrile Amine)

User Complaint: "LiAlH4 reduction is messy. DIBAL-H stops at the imine but won't hydrolyze."[1]

The Solution: The "Super-Hydride" or Cobalt Catalysis

Standard LAH requires reflux to reduce hindered nitriles, which endangers the C-F bond.

Option A: Cobalt(II) Chloride / NaBH4 (The Mildest Route)

This generates "cobalt boride" in situ, which complexes with the nitrile nitrogen, effectively pulling the reduction forward despite steric bulk.

  • Dissolve Nitrile (1.0 eq) and

    
     (0.5 eq) in Methanol.
    
  • Add

    
     (5.0 eq) portion-wise at 0°C. (Vigorous gas evolution!).
    
  • Stir at RT for 2 hours.

  • Acidify with 1N HCl to break the Boron-Nitrogen complex, then basify and extract.[1]

Option B: Alane (

) Generated In Situ

If you must use an aluminum hydride, use Alane, not Aluminate. Alane (


) is neutral and less bulky than the aluminate anion (

).[1]
  • Generation: Mix

    
     (1.0 eq) + 
    
    
    
    (0.5 eq) in THF
    
    
    Precipitates
    
    
    and releases
    
    
    .
  • Reaction: Add nitrile to the supernatant

    
     solution.
    

Mechanistic Visualization

The following diagram illustrates why the standard Grignard path fails and how the Cerium pathway succeeds.

ReactionPathways cluster_Fail Standard Grignard (Failure Mode) cluster_Success CeCl3 Activation (Success Mode) Input 2-Fluoro-2-methyl- propanenitrile RMgX R-MgBr Input->RMgX Steric Clash CeCl3 CeCl3 Activation Input->CeCl3 Elim Beta-H Abstraction RMgX->Elim Acts as Base Product_Fail Methacrylonitrile (Elimination Product) Elim->Product_Fail Coord N-Ce Coordinate CeCl3->Coord Lewis Acid Activation RLi R-Li Attack Coord->RLi 1,2-Addition Product_Success Tertiary Ketone (After Hydrolysis) RLi->Product_Success

Caption: Mechanistic divergence between basic Grignard reagents (elimination) and Lewis-Acid activated Organolithiums (addition).

References & Citations

  • Radziszewski Reaction (Peroxide Hydrolysis):

    • McIsaac, J. E., Ball, R. E., & Behrman, E. J. (1971).[2] "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry, 36(20), 3048–3052.

  • Cerium(III) Chloride Activation:

    • Imamoto, T., et al. (1984).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1] Journal of the American Chemical Society, 106(6), 1779–1781.

  • Cobalt Boride Reduction:

    • Osby, J. O., & Ganem, B. (1987).[1] "Rapid and selective reduction of nitriles to primary amines with cobalt chloride-sodium borohydride." Tetrahedron Letters, 28(51), 6413-6416.[1]

  • Steric Hindrance in Nitriles (General):

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for nitrile hydrolysis conditions).

Sources

Storage and shelf-life optimization for fluorinated nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: This guide addresses the unique stability challenges posed by fluorinated nitriles (


). Unlike their alkyl counterparts, the presence of high-electronegativity fluorine atoms fundamentally alters the electronic landscape of the nitrile group, necessitating distinct storage protocols to prevent catastrophic hydrolysis and degradation.
Module 1: The Stability Mechanics (The "Why")

Q: Why do my fluorinated nitriles degrade faster than regular acetonitrile?

A: The degradation is driven by the Inductive Effect (-I) . In a standard alkyl nitrile (e.g., Acetonitrile,


), the methyl group is weakly electron-donating. However, in a fluorinated nitrile (e.g., Trifluoroacetonitrile, 

), the fluorine atoms are powerfully electron-withdrawing.

This withdrawal pulls electron density away from the nitrile carbon, creating a significant partial positive charge (


). This makes the carbon highly electrophilic  and aggressively susceptible to nucleophilic attack by atmospheric moisture (water), even without acid/base catalysis.

The Hydrolysis Cascade:

  • Moisture Attack: Water attacks the electron-starved nitrile carbon.

  • Imidate Formation: An unstable imidate intermediate forms.

  • Amide Conversion: This rapidly tautomerizes into a primary amide (often a solid "slush").

  • Ammonia Release: Further hydrolysis releases ammonia and forms the carboxylic acid.

Visualizing the Instability

HydrolysisMechanism Nitrile Fluorinated Nitrile (Rf-CN) High Electrophilicity Imidate Imidic Acid Intermediate Nitrile->Imidate Fast Nucleophilic Attack (Due to -I Effect) Water + H2O (Atmospheric Moisture) Water->Imidate Amide Primary Amide (Solid Precipitate) Imidate->Amide Tautomerization Acid Carboxylic Acid + NH3 Amide->Acid Slow Hydrolysis

Caption: The accelerated hydrolysis pathway of fluorinated nitriles driven by electron-withdrawing fluorine atoms.

Module 2: Storage Architecture (The "How")

Q: Can I store these in standard borosilicate glass vials?

A: Conditional Yes, but Fluoropolymers are superior. While borosilicate glass is compatible with the nitrile itself, the degradation products pose a risk. If the compound contains a labile C-F bond (common in certain aromatic fluoronitriles under UV exposure), trace Hydrogen Fluoride (HF) may generate. HF etches glass, compromising the container's integrity over months.

Recommended Protocol:

  • Primary Container: PFA (Perfluoroalkoxy) or PTFE-lined glass vials.

  • Headspace: Argon or Nitrogen blanket is mandatory .

  • Sealing: Parafilm is insufficient. Use Teflon tape on threads under the cap, or use a crimp-top septum vial for liquids.

Storage Decision Matrix

StorageProtocol Start Identify Compound State Gas Gas/Volatile Liquid (e.g., CF3-CN, bp -64°C) Start->Gas LiquidSolid High Boiling Liquid/Solid (e.g., Pentafluorobenzonitrile) Start->LiquidSolid Cylinder Stainless Steel Cylinder (Monel/Hastelloy valves) Gas->Cylinder Container Container Selection LiquidSolid->Container TempGas Store < 25°C Ventilated Cabinet Cylinder->TempGas Glass Borosilicate Glass (Short Term < 3 months) Container->Glass Plastic PFA/HDPE (Long Term > 3 months) Container->Plastic Atmosphere Inert Gas Blanket (Argon preferred over N2) Glass->Atmosphere Plastic->Atmosphere TempLiq Refrigerate (2-8°C) Desiccator Required Atmosphere->TempLiq

Caption: Decision tree for selecting storage vessels based on volatility and duration.

Module 3: Troubleshooting & QC (The "Fix")

Q: My liquid reagent has developed a white solid precipitate. Is it salvageable?

A: Likely No. The white solid is almost certainly the corresponding amide , resulting from hydrolysis.

  • Diagnosis: Run a GC-MS. You will see a peak shift corresponding to

    
     mass units (addition of 
    
    
    
    ).
  • Remediation: Filtration is rarely effective because the remaining liquid is likely saturated with water and dissolved amide. Distillation may work for high-value stocks, but beware of thermal decomposition releasing HF.

  • Prevention: This failure indicates a breach in the septum or inadequate inert gas blanketing during previous use.

Q: How do I transfer volatile fluorinated nitriles without introducing moisture?

A: Use the Overpressure Cannula Technique :

  • Insert an Argon line needle into the source bottle to create positive pressure.

  • Insert a double-ended needle (cannula) through the source septum and into the receiving, argon-purged flask.

  • The pressure differential drives the liquid without it ever contacting atmospheric humidity.

Comparative Stability Data
FeatureAlkyl Nitrile (e.g., Acetonitrile)Fluorinated Nitrile (e.g., Pentafluorobenzonitrile)
Electronic State Electron-rich/NeutralElectron-deficient (High

on Carbon)
Hydrolysis Rate Slow (Requires Acid/Base Catalyst)Rapid (Occurs with neutral moisture)
Primary Impurity Acetamide (Trace)Pentafluorobenzamide (Major precipitate)
Glass Compatibility ExcellentGood (Watch for HF etching long-term)
Shelf Life (Opened) 1-2 Years3-6 Months (Strict handling required)
Module 4: Safety & Hazards

Q: Are there specific toxicity risks compared to regular nitriles?

A: Yes.

  • HF Release: If the compound burns or decomposes, it releases Hydrogen Fluoride, which causes deep, painless tissue burns and systemic calcium depletion.

  • Cyanide Potential: While the C-CN bond is strong, metabolic processing or extreme thermal decomposition can release cyanide ions.

  • Inhalation: Fluorinated nitriles are often more volatile and lipophilic, facilitating rapid absorption through the lungs.

Emergency Protocol:

  • Skin Contact: Wash immediately. If HF suspect, apply Calcium Gluconate gel.

  • Spill: Do not use standard clay absorbents (they may react). Use specific chemical spill pads.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9634, Trifluoroacetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. Hydrolysis of Nitriles. Retrieved from [Link]

  • Corning. Chemical Compatibility of Borosilicate Glass. Retrieved from [Link]

Validation & Comparative

19F NMR Spectral Analysis of 2-Fluoro-2-methylpropanenitrile: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-methylpropanenitrile (also known as 2-fluoroisobutyronitrile) is a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its gem-fluoro-methyl-nitrile motif serves as a bioisostere for carbonyl or hydroxyl groups, modulating metabolic stability and lipophilicity.[1]

This guide compares the analytical performance of 19F NMR spectroscopy against traditional 1H and 13C NMR techniques for this specific compound. While 1H NMR is the standard for general organic characterization, 19F NMR offers superior specificity and structural diagnostic power for the quaternary fluorinated center, eliminating ambiguity often found in proton-dense regions of complex spectra.

Part 1: Technical Deep Dive – Spectral Characteristics

The "Product": 19F NMR Profile

The 19F NMR spectrum of 2-Fluoro-2-methylpropanenitrile provides a definitive "fingerprint" for the quaternary carbon-fluorine bond.[1] Unlike 1H NMR, which indirectly infers the fluorine presence via coupling, 19F NMR probes the heteroatom directly.

Key Spectral Parameters
ParameterValue / CharacteristicCausality & Interpretation
Chemical Shift (

)
-135 to -145 ppm (Typical range)The fluorine atom is bonded to a tertiary carbon with an electron-withdrawing nitrile group.[1] This environment shields the nucleus relative to primary fluorides but deshields it relative to simple tertiary alkyl fluorides.
Multiplicity Septet (7 lines)Causality: The fluorine nucleus couples to the six equivalent protons of the two methyl groups (

).[1][2] Diagnostic Value: This pattern confirms the symmetry of the molecule and the presence of exactly two methyl groups attached to the fluorinated carbon.
Coupling Constant (

)
~21 Hz This is a characteristic vicinal (

) coupling constant for a freely rotating methyl group adjacent to a fluorine atom.
The Alternatives: 1H and 13C NMR Profiles[3]
1. Proton NMR (1H NMR)
  • Signal: A doublet at

    
     1.76 ppm .[2][3]
    
  • Coupling: Split by the single fluorine atom (

    
     Hz).
    
  • Limitation: The signal appears in the aliphatic region (1.0–2.5 ppm), which is often crowded with solvent impurities (e.g., water, grease) or alkyl chains from other reagents, making quantification difficult without high purity.

2. Carbon-13 NMR (13C NMR)
  • Signals:

    • Nitrile Carbon (-CN): Doublet (

      
       ppm, 
      
      
      
      Hz).[1][2]
    • Quaternary Carbon (C-F): Doublet (

      
       ppm, 
      
      
      
      Hz).[1][2]
    • Methyl Carbons (-CH3): Doublet (

      
       ppm, 
      
      
      
      Hz).[1][2]
  • Limitation: The spectrum is complex due to extensive C-F splitting. The low sensitivity of 13C makes it impractical for trace analysis or rapid reaction monitoring.

Part 2: Comparative Analysis & Performance Metrics

This section evaluates 19F NMR against 1H NMR for the specific application of verifying and quantifying 2-Fluoro-2-methylpropanenitrile.

Specificity and Selectivity
  • 19F NMR (Winner): The spectral window is extremely wide (~400 ppm) and typically empty in biological or crude reaction mixtures.[2] The septet at ~-140 ppm is unambiguous.[1]

  • 1H NMR: The doublet at 1.76 ppm is easily obscured by residual solvents (e.g., water in DMSO at 3.33 ppm, or cyclohexane grease at 1.43 ppm).[2]

Structural Verification Power
  • 19F NMR (Winner): The septet splitting pattern proves the presence of the

    
     motif immediately.[1] If the product were the primary fluoride isomer (2-fluoro-2-methylpropane derivative), the pattern would differ significantly (triplet of septets or similar complex multiplet).[1]
    
  • 1H NMR: A doublet only indicates "protons next to a fluorine." It does not definitively prove the quaternary nature of the carbon without 2D correlation experiments (HSQC/HMBC).

Quantification (qNMR)[1]
  • 19F NMR: Highly accurate with an internal standard (e.g.,

    
    -trifluorotoluene). Requires careful setting of the relaxation delay (
    
    
    
    ) due to the potentially long
    
    
    of quaternary fluorines.
  • 1H NMR: Integration of the methyl doublet is standard but prone to error if the baseline is not flat or if overlapping impurities exist.

Part 3: Experimental Protocol (Self-Validating)

Protocol: High-Fidelity 19F NMR Acquisition

Objective: Acquire a quantitative spectrum suitable for purity analysis.

Materials
  • Analyte: ~10-20 mg of 2-Fluoro-2-methylpropanenitrile.[1]

  • Solvent:

    
     (preferred for solubility and lack of exchangeable protons) or 
    
    
    
    .[1]
  • Internal Standard (Optional): Fluorobenzene (

    
     ppm) or 
    
    
    
    -Trifluorotoluene (
    
    
    ppm).[1]
Step-by-Step Workflow
  • Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL of solvent. If using an internal standard, add a precise molar equivalent (e.g., 0.1 mmol).

  • Parameter Setup:

    • Pulse Sequence: zgfig (inverse gated decoupling) is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate integration, although for simple 1D ID, standard pulses work.

    • Spectral Width: Ensure at least -50 to -200 ppm is covered.[1]

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      . For quaternary fluorines, start with 10–20 seconds to ensure full relaxation.
    • Scans: 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

  • Acquisition: Acquire the FID.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 to 1.0 Hz).

    • Phase correct manually. The septet should be symmetric.

  • Validation Check (The "Septet Test"):

    • Zoom into the peak at ~-140 ppm.[1]

    • Pass Criteria: You must see 7 lines with an intensity ratio approximating Pascal’s triangle (1:6:15:20:15:6:1).

    • Fail Criteria: Distorted lineshape indicates poor shimming or paramagnetic impurities.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for choosing 19F NMR over 1H NMR for this compound.

NMR_Analysis_Workflow Start Sample: 2-Fluoro-2-methylpropanenitrile Decision Select Analytical Method Start->Decision Path_1H 1H NMR Analysis Decision->Path_1H Standard Screening Path_19F 19F NMR Analysis Decision->Path_19F Structural Confirmation (Recommended) Result_1H Spectrum: Doublet @ 1.76 ppm Risk: Overlap with aliphatic impurities Path_1H->Result_1H Result_19F Spectrum: Septet @ ~-140 ppm Advantage: Background-free region Path_19F->Result_19F Validation_1H Ambiguous Structural Proof (Requires 2D NMR) Result_1H->Validation_1H Validation_19F Definitive Structural Proof (Septet confirms (CH3)2-C-F) Result_19F->Validation_19F

Caption: Analytical workflow comparing 1H and 19F NMR pathways. 19F provides a direct, unambiguous confirmation of the quaternary fluoride structure.

References

  • Chemical Shift & Coupling Data (1H NMR)

    • Title: C(sp3)-H Fluorination with a Copper(II)/(III) Redox Couple.[1][2]

    • Source: ChemRxiv (2019).
    • Data Point: 1H NMR of 2-fluoro-2-methylpropanenitrile

      
       1.76 ppm (d, 
      
      
      
      Hz).[1][3]
    • URL:[Link][1]

  • Synthesis & Analog Spectral Data (19F NMR)

    • Title: Facile Synthesis of Qu

      
      -Fluoronitriles by Cobalt-Catalyzed Hydrocyanation of Monofluoroalkenes.[1]
      
    • Source: Synthesis (Thieme Connect), 2021.[4]

    • Data Point: Comparative 19F NMR data for structural analogs (e.g., Compound 3) showing shifts in the -130 to -150 ppm range.[1]

  • General 19F NMR Methodology

    • Title: 19F NMR Spectroscopy: A Versatile Tool for the Characterization of Fluorin
    • Source: Wiley Analytical Science.
    • Context: Principles of 19F relax
    • URL:[Link][1]

Sources

Comparative FTIR Spectroscopic Guide: 2-Fluoro-2-methylpropanenitrile vs. Unfluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic incorporation of fluorine into aliphatic systems is a proven method to enhance metabolic stability, modulate lipophilicity, and improve target binding affinities. 2-Fluoro-2-methylpropanenitrile (


-fluoro-isobutyronitrile, CAS: 138999-34-5) serves as a critical fluorinated building block in these synthetic pathways.

For researchers synthesizing this compound—often via the electrophilic fluorination of isobutyronitrile—Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for structural validation. This guide objectively compares the FTIR performance of 2-Fluoro-2-methylpropanenitrile against its common unfluorinated and hydroxylated analogs, providing mechanistic insights into spectral shifts and a self-validating experimental protocol for accurate data acquisition.

Mechanistic Insights: The -Fluorine Inductive Effect

To accurately interpret the FTIR spectrum of 2-Fluoro-2-methylpropanenitrile, one must understand the causality behind the vibrational shifts, rather than merely memorizing peak positions. The introduction of an


-fluorine atom fundamentally alters the local electronic environment:
  • Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    N Stretch Blueshift (Inductive Effect):  The nitrile C
    
    
    
    N stretching frequency is highly sensitive to the electronic nature of the
    
    
    -substituent. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the
    
    
    -bond framework. This withdrawal increases the s-character of the
    
    
    -carbon atom. A higher s-character translates to a shorter, stronger C–C bond adjacent to the nitrile, which in turn strengthens the C
    
    
    N triple bond (increasing its force constant,
    
    
    ). Consequently, while the unfluorinated isobutyronitrile exhibits a C
    
    
    N stretch at ~2240 cm⁻¹, the
    
    
    -fluorinated analog shifts to a higher wavenumber (~2255 cm⁻¹).
  • C–F Stretch Dominance: The C–F bond possesses a massive dipole moment. Because IR absorption intensity is proportional to the square of the change in dipole moment during the vibration (

    
    ), the tertiary C–F stretch manifests as an aggressively strong, broad peak in the 1100–1200 cm⁻¹ fingerprint region, often dwarfing the aliphatic C–H stretches.
    
  • Gem-Dimethyl Splitting: The presence of the

    
     group results in a characteristic "isopropyl split" in the C–H bending region due to the symmetric and asymmetric deformations of the two equivalent methyl groups interacting with each other.
    

Quantitative Spectral Comparison

The following table summarizes the comparative FTIR peak assignments for 2-Fluoro-2-methylpropanenitrile, its unfluorinated precursor (Isobutyronitrile)[1], and a structurally related oxidized analog (Acetone cyanohydrin).

Vibrational ModeIsobutyronitrile (Unfluorinated)2-Fluoro-2-methylpropanenitrileAcetone Cyanohydrin (Hydroxylated)Peak Characteristics
C

N Stretch
~2240 cm⁻¹~2255 cm⁻¹~2250 cm⁻¹Sharp, medium-to-weak intensity.
C–F Stretch N/A1100 – 1200 cm⁻¹N/AVery strong, broad. Dominates the fingerprint region.
O–H Stretch N/AN/A3200 – 3400 cm⁻¹Strong, very broad (hydrogen-bonded).
C–H Stretch (Aliphatic) 2870 – 2980 cm⁻¹2880 – 2990 cm⁻¹2900 – 2990 cm⁻¹Medium intensity, multiple overlapping bands.
gem-Dimethyl Bend ~1365, 1385 cm⁻¹~1370, 1390 cm⁻¹~1365, 1385 cm⁻¹Medium intensity, characteristic sharp doublet.

Experimental Workflow: Synthesis & Validation

The logical relationship between the chemical modification of the starting material and the subsequent FTIR validation workflow is visualized below.

G A Isobutyronitrile (Starting Material) B Electrophilic Fluorination (e.g., NFSI / Catalyst) A->B Synthesis C 2-Fluoro-2-methylpropanenitrile (Target Molecule) B->C Isolation D ATR-FTIR Acquisition (ZnSe/Diamond Crystal) C->D Sampling E Spectral Analysis (C-N & C-F Shifts) D->E Validation

Caption: Workflow for the synthetic generation and ATR-FTIR validation of 2-Fluoro-2-methylpropanenitrile.

Self-Validating ATR-FTIR Protocol for Volatile Fluoronitriles

Because 2-Fluoro-2-methylpropanenitrile is a volatile liquid, standard transmission cells or open-air Attenuated Total Reflectance (ATR) methods are prone to evaporation artifacts. The following step-by-step protocol utilizes a self-validating closed-ATR system to ensure data integrity.

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropanol and allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background spectrum before proceeding. The regions between 3500–4000 cm⁻¹ and 2300–2400 cm⁻¹ must be flat. Causality: Atmospheric CO₂ absorbs strongly at ~2350 cm⁻¹. If the background is not properly compensated, CO₂ noise will obscure the critical C

    
    N stretch at ~2255 cm⁻¹, rendering the primary diagnostic peak unreadable.
    

Step 2: Sample Application & Volatility Control

  • Action: Deposit 2–3 drops of 2-Fluoro-2-methylpropanenitrile directly onto the center of the ATR crystal. Immediately secure a volatile sample cover (or a concave anvil) over the crystal to create a micro-vapor seal.

  • Self-Validation Check: Initiate a real-time preview scan. Monitor the overall absorbance intensity for 10 seconds. Causality: If the peak intensities steadily decrease during the preview, the vapor seal is compromised, and the sample is evaporating. Tighten the cover before locking in the acquisition to prevent a skewed baseline.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Rationale: 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the ability to clearly resolve the gem-dimethyl doublet at ~1370/1390 cm⁻¹.

Step 4: Data Processing & Mechanistic Verification

  • Action: Apply an ATR correction algorithm (to account for depth of penetration variations across wavenumbers) and perform a baseline correction.

  • Validation: Confirm the successful fluorination of the isobutyronitrile precursor by verifying two simultaneous conditions:

    • The appearance of the massive C–F stretch at 1100–1200 cm⁻¹.

    • The diagnostic blueshift of the C

      
      N peak from ~2240 cm⁻¹ to ~2255 cm⁻¹.
      

References

  • NIST Mass Spectrometry Data Center. "Isobutyronitrile - Gas Phase IR Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6559, Isobutyronitrile." PubChem. URL:[Link]

Sources

GC-MS fragmentation pattern of 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the GC-MS Fragmentation of 2-Fluoro-2-methylpropanenitrile

Executive Summary & Synthetic Significance

In modern drug development and agrochemical synthesis, the incorporation of quaternary


-fluoronitriles is a proven strategy to enhance metabolic stability and lipophilicity. 2-Fluoro-2-methylpropanenitrile  (CAS 138999-34-5)[1] serves as a critical building block for synthesizing 

-fluoroamines and complex pharmacophores, such as targeted GPR119 receptor modulators[2].

For analytical chemists and researchers, accurately characterizing this volatile synthon via Gas Chromatography-Mass Spectrometry (GC-MS) is essential for reaction monitoring, impurity profiling, and pharmacokinetic assays[3][4]. This guide objectively compares the GC-MS fragmentation behavior of 2-fluoro-2-methylpropanenitrile against its halogenated and non-halogenated alternatives, providing the mechanistic causality behind its unique spectral signature.

Product Comparison: Physicochemical & Mass Spectral Matrix

When selecting an


-substituted isobutyronitrile derivative for synthesis, understanding how the 

-substituent dictates mass spectral fragmentation is crucial for accurate compound tracking. The table below summarizes the quantitative differences between 2-fluoro-2-methylpropanenitrile and its common structural alternatives.
CompoundMolecular FormulaExact Mass (Da)

-C-X Bond Energy
GC-MS Base Peak (m/z)Primary Neutral Loss
2-Fluoro-2-methylpropanenitrile C₄H₆FN87.0484~485 kJ/mol72 -CH₃• (15 Da)
2-Chloro-2-methylpropanenitrile C₄H₆ClN103.0189~330 kJ/mol68 -Cl• (35 Da)
Isobutyronitrile C₄H₇N69.0578~410 kJ/mol (C-H)41 / 54 -CH₃• / -HCN

Data supported by NIST and MassBank spectral databases[5][6].

Mechanistic Causality in EI-MS (70 eV) Fragmentation

As an Application Scientist, it is not enough to simply memorize mass-to-charge (m/z) ratios; one must understand the thermodynamic drivers behind the fragmentation pathways.

Why does the fluoro-analog fragment differently than the chloro-analog? Under standard 70 eV Electron Impact (EI) ionization, the molecular ion [M]⁺• of tertiary nitriles is highly unstable and rarely observed with significant abundance. The molecule must rapidly dissipate excess internal energy via bond cleavage.

  • The Chloro-Analog (m/z 103): The C-Cl bond is relatively weak (~330 kJ/mol). Upon ionization, the molecule preferentially expels a chlorine radical (-Cl•), yielding a highly stable tertiary carbocation [C₄H₆N]⁺ at m/z 68 .

  • The Fluoro-Analog (m/z 87): The C-F bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol). Cleaving this bond is energetically prohibitive under standard EI conditions. Instead of losing a fluorine radical, the molecule undergoes

    
    -cleavage to expel a methyl radical (-CH₃•, 15 Da). This generates the m/z 72  base peak, representing the [C₃H₃FN]⁺ cation. This specific cation is exceptionally stable because the electron-deficient carbon is stabilized by both the adjacent cyano group and the resonance donation from the fluorine atom's lone pairs[3]. Secondary fragmentation involves the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 72 ion, yielding a minor peak at m/z 45.
    

Fragmentation M Molecular Ion [M]⁺• 2-Fluoro-2-methylpropanenitrile m/z 87 F1 Base Peak [C3H3FN]⁺ m/z 72 M->F1 -CH3• (15 Da) Dominant Pathway F2 Minor Fragment [C4H6N]⁺ m/z 68 M->F2 -F• (19 Da) High C-F Bond Energy F3 Secondary Fragment [C3H5F]⁺• m/z 60 M->F3 -HCN (27 Da) F4 Secondary Fragment [C2H2F]⁺ m/z 45 F1->F4 -HCN (27 Da)

GC-MS Fragmentation Pathway of 2-Fluoro-2-methylpropanenitrile highlighting the m/z 72 base peak.

Self-Validating GC-MS Experimental Protocol

To ensure high-fidelity data acquisition and prevent misidentification due to column carryover or mass drift, utilize the following self-validating methodology for analyzing volatile fluorinated nitriles.

Step 1: System Suitability & Mass Calibration
  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Validation: Ensure accurate mass assignment and peak symmetry at m/z 69, 219, and 502. The ratio of m/z 70 to 69 should be approximately 1.1% to confirm proper isotopic resolution.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 2-fluoro-2-methylpropanenitrile in 1.0 mL of anhydrous, GC-grade dichloromethane (DCM).

  • Validation: Spike the sample with 10 µL of an internal standard (e.g., fluorobenzene, m/z 96) to monitor injection volume reproducibility and retention time shifting.

Step 3: Gas Chromatography Parameters
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: 200°C, 1 µL injection volume, Split ratio 50:1. (A high split ratio is required to prevent detector saturation by highly volatile nitriles).

  • Oven Program: Initial hold at 40°C for 2.0 min; ramp at 10°C/min to 150°C; ramp at 25°C/min to 250°C; final hold for 3.0 min.

Step 4: Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode from m/z 35 to 200. Note: Setting the lower mass limit to 35 avoids the massive air/water background (m/z 18, 28, 32) while successfully capturing the critical m/z 41 and 45 secondary fragments.

Step 5: Data Interpretation & Quality Control
  • Action: Extract the ion chromatogram (EIC) for m/z 72 and m/z 87.

  • Validation: Confirm the absence of m/z 69 and m/z 54 at the target retention time. The presence of these ions indicates degradation or cross-contamination with non-fluorinated isobutyronitrile[5].

References

  • 2-FLUORO-2-METHYLPROPANENITRILE (CAS 138999-34-5) - Fluorochem.Fluorochem UK.
  • Facile Synthesis of Quaternary α-Fluoronitriles by Cobalt-Catalyzed Hydrocyanation of Monofluoroalkenes.Thieme E-Books & E-Journals.
  • WO2012040279A1 - Modulators of the gpr119 receptor and the treatment of disorders related thereto.Google Patents.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP004002 - MassBank (Isobutyronitrile).MassBank Europe.
  • Isobutyronitrile - the NIST WebBook.National Institute of Standards and Technology (NIST).

Sources

Comparing reactivity of 2-Fluoro-2-methylpropanenitrile vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Fluoro-2-methylpropanenitrile (FIBN) and its non-fluorinated analog, Isobutyronitrile (IBN), reveals how a single alpha-fluorine substitution fundamentally rewires the electronic and steric landscape of a molecule. In medicinal chemistry and drug development, replacing a gem-dimethyl or simple methine group with a fluorinated analog is a premier strategy for modulating metabolic stability, lipophilicity, and neighboring group reactivity.

This guide provides a comprehensive evaluation of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Structural & Electronic Causality

The reactivity divergence between FIBN and IBN is governed by two primary factors:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. In FIBN, the alpha-fluorine pulls electron density away from the adjacent nitrile carbon via the sigma-bond framework. This significantly increases the partial positive charge (

    
    ) on the nitrile carbon, rendering it a highly active electrophile compared to the baseline electrophilicity of IBN[1].
    
  • Absence of an Alpha-Proton: IBN possesses an alpha-proton with a pKa of approximately 26, allowing it to be deprotonated by strong bases (e.g., LDA) to form a nucleophilic keteniminate anion[2]. FIBN lacks this proton entirely. This structural difference makes FIBN completely inert to alpha-deprotonation, acting as a "metabolic block" against cytochrome P450-mediated alpha-oxidation in biological systems.

Reactivity Comparison

A. Hydrolysis (Nitrile to Carboxylic Acid)

Nitriles undergo hydrolysis to amides and subsequently to carboxylic acids under strongly acidic or basic conditions[3]. The rate-determining step is typically the initial nucleophilic attack of water or hydroxide on the nitrile carbon. Because the alpha-fluorine in FIBN enhances the electrophilicity of the nitrilium intermediate, FIBN hydrolyzes significantly faster than IBN[1].

B. Reduction (Nitrile to Primary Amine)

Reducing a nitrile to a primary amine requires careful reagent selection. IBN can be cleanly reduced using harsh hydride donors like Lithium Aluminum Hydride (


)[3]. However, applying 

to FIBN often results in defluorination . The highly nucleophilic hydride can attack the alpha-carbon directly (displacing the fluoride) or promote an E1cB-like elimination from the intermediate imine anion. To preserve the C-F bond in FIBN, milder, coordinative reducing agents like Borane-THF (

) must be utilized.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two analogs.

Property / Reactivity MetricIsobutyronitrile (IBN)2-Fluoro-2-methylpropanenitrile (FIBN)
Chemical Structure


Alpha-Proton pKa ~26N/A (No alpha-proton)
Nitrile Carbon Electrophilicity BaselineSignificantly Enhanced (-I effect)
Relative Hydrolysis Rate 1x (Standard)>5x (Accelerated)
Reduction with

Clean conversion to IsobutylamineProne to defluorination / cleavage
Alpha-Alkylation Capacity Yes (via Keteniminate anion)No (Inert)
Metabolic Stability (In Vivo) Susceptible to alpha-hydroxylationBlocked (Highly stable)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind the reagent choices.

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Fluoro-2-methylpropanenitrile

Objective: Synthesize 2-Fluoro-2-methylpropanoic acid.

  • Reaction Setup: Charge a round-bottom flask with 2-Fluoro-2-methylpropanenitrile (1.0 equiv).

  • Reagent Addition: Slowly add 6M aqueous

    
     (10.0 equiv).
    
    • Causality: The strong acid protonates the nitrile nitrogen. This amplifies the electrophilicity of the carbon, which is already heightened by the alpha-fluorine's inductive pull, allowing the weak nucleophile (

      
      ) to attack rapidly[1].
      
  • Execution: Reflux the mixture at 100 °C for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via FT-IR spectroscopy. The protocol is complete when the sharp

    
     stretch at ~2250 cm⁻¹ completely disappears, replaced by a broad O-H stretch and a strong 
    
    
    
    stretch at ~1710 cm⁻¹.
  • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: Chemoselective Reduction to 2-Fluoro-2-methylpropan-1-amine

Objective: Reduce the nitrile to a primary amine while strictly preserving the C-F bond.

  • Reaction Setup: Charge a flame-dried flask with 2-Fluoro-2-methylpropanenitrile (1.0 equiv) in anhydrous THF under a Nitrogen atmosphere. Cool to 0 °C.

  • Reagent Addition: Add

    
     complex (1.5 equiv) dropwise.
    
    • Causality:

      
       is avoided to prevent fluoride expulsion. 
      
      
      
      acts as a Lewis acid, coordinating first to the nitrile nitrogen. It then delivers the hydride in a concerted, intramolecular fashion, bypassing the buildup of anionic charge on the alpha-carbon that leads to defluorination[3].
  • Execution: Warm to room temperature and reflux for 6 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench with Methanol to destroy excess borane, followed by 1M HCl to hydrolyze the stable boron-amine complex.

  • Self-Validation (Analytical): Perform

    
     NMR on the crude product. The presence of a distinct singlet at approximately -140 ppm confirms the retention of the tertiary fluorine atom. 
    
    
    
    NMR will show a new singlet integrating to 2H (~2.6 ppm) corresponding to the new methylene group.

Mechanistic Visualizations

HydrolysisPathway IBN Isobutyronitrile (Baseline Electrophilicity) Protonation Acid-Catalyzed Protonation (H+) IBN->Protonation FIBN 2-Fluoro-2-methylpropanenitrile (Enhanced Electrophilicity) FIBN->Protonation Attack_IBN Slow H2O Attack Protonation->Attack_IBN Standard Kinetics Attack_FIBN Rapid H2O Attack (-I Effect of Fluorine) Protonation->Attack_FIBN Accelerated Kinetics Product Carboxylic Acid + NH4+ Attack_IBN->Product Attack_FIBN->Product

Diagram 1: Comparative hydrolysis pathways demonstrating the kinetic acceleration caused by alpha-fluorination.

ReductionWorkflow Start 2-Fluoro-2-methylpropanenitrile (Substrate) LiAlH4 LiAlH4 / THF (Harsh Hydride Donor) Start->LiAlH4 BH3 BH3-THF (Mild, Coordinative Donor) Start->BH3 Defluorination Side Reaction: Defluorination / C-F Cleavage LiAlH4->Defluorination Hydride attack on alpha-carbon Success Chemoselective Reduction: 2-Fluoro-2-methylpropan-1-amine BH3->Success Intramolecular hydride delivery

Diagram 2: Reagent selection logic for the chemoselective reduction of alpha-fluorinated nitriles.

References

  • [3] Reactivity of Nitriles - Chemistry LibreTexts. libretexts.org.3

  • [1] Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC. nih.gov. 1

  • [2] Ene Reactivity of an Fe=NR Bond Enables the Catalytic α-Deuteration of Nitriles and Alkynes | Journal of the American Chemical Society. acs.org.2

Sources

Bioisosteric Comparison of the 2-Fluoro-2-methylpropanenitrile Motif in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Application Scientists and Medicinal Chemists

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic replacement of metabolic liabilities with bioisosteres is critical for advancing drug candidates. The tert-butyl group is a classic lipophilic moiety used to occupy hydrophobic pockets; however, it often suffers from rapid CYP450-mediated hydroxylation and excessive lipophilicity, which can lead to poor aqueous solubility and high plasma protein binding.

Enter the 2-fluoro-2-methylpropanenitrile motif (the α-fluoro-α-methylpropionitrile or 2-cyano-2-fluoropropan-2-yl group). By replacing one methyl group of a tert-butyl moiety with a fluorine atom and another with a nitrile group, medicinal chemists can create a highly tailored bioisostere[1].

The causality behind choosing this specific motif lies in the synergistic electronic and steric effects of its components:

  • Steric Bulk : The gem-dimethyl core maintains a spatial volume similar to an isopropyl or tert-butyl group, ensuring the molecule still effectively fills hydrophobic target pockets.

  • Metabolic Blocking : Fluorine's high electronegativity profoundly lowers the HOMO energy of the adjacent carbon-hydrogen bonds on the methyl groups, making hydrogen abstraction by the high-valent iron-oxo species of CYP450 energetically unfavorable. The electronic properties and relatively small size of fluorine endow it with considerable versatility as a bioisostere[2].

  • Polarity and Target Engagement : The nitrile group possesses a strong dipole moment and acts as a potent hydrogen bond acceptor. This not only reduces the overall lipophilicity (LogP) of the molecule compared to a tert-butyl group but also enables new polar interactions with the target protein's backbone or water network[3].

Physicochemical Profiling: Objective Comparison

To objectively evaluate the 2-fluoro-2-methylpropanenitrile motif, we must compare its physicochemical parameters against standard alkyl and fluorinated alternatives. The data below illustrates how the combination of F and CN groups modulates the physicochemical space.

Propertytert-Butyl -C(CH3)3Trifluoromethyl -CF32-Fluoro-2-propyl -C(CH3)2F2-Fluoro-2-methylpropanenitrile -C(CH3)2(F)(CN)
Lipophilicity Contribution (ΔLogP) +1.98+1.07+0.85~ -0.20 to +0.10
Electronic Effect (Inductive) Electron DonatingStrongly WithdrawingMildly WithdrawingStrongly Withdrawing
H-Bond Acceptors 03 (Weak)1 (Weak)2 (Moderate to Strong)
Metabolic Liability High (Hydroxylation)Very LowLowVery Low
Dipole Moment Contribution LowHigh (~2.5 D)Moderate (~1.9 D)Very High (~4.0 D)

Table 1: Comparative physicochemical fragment descriptors for common lipophilic bioisosteres.

Experimental Methodologies

To validate the bioisosteric replacement in your specific scaffold, the following self-validating experimental workflows must be executed.

Protocol 1: High-Throughput Lipophilicity Profiling (LogD_7.4) via Shake-Flask LC-MS/MS

Objective: Quantify the reduction in lipophilicity when replacing a tert-butyl group with the 2-fluoro-2-methylpropanenitrile motif.

  • Preparation : Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning : In a 2 mL glass vial, add 500 µL of 1-octanol and 500 µL of PBS (Phosphate-Buffered Saline, pH 7.4). Spike in 10 µL of the compound stock.

  • Equilibration : Cap the vial and agitate vigorously on a mechanical shaker at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic partitioning.

  • Phase Separation : Centrifuge the vials at 3000 x g for 15 minutes to achieve clean phase separation.

  • Sampling & Dilution : Carefully extract 50 µL from the octanol phase and dilute 1:100 in acetonitrile. Extract 50 µL from the aqueous phase and dilute 1:10 in acetonitrile.

  • Quantification : Analyze both phases using LC-MS/MS (MRM mode). Calculate LogD_7.4 using the formula: LogD = Log10[(Peak Area_octanol * Dilution_octanol) / (Peak Area_aqueous * Dilution_aqueous)].

Self-Validating Causality Check : The inclusion of the highly polar nitrile group should yield a significantly lower LogD compared to the tert-butyl analog, confirming improved aqueous solubility. If the LogD remains unchanged, verify complete phase separation or check for compound aggregation.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Confirm that the strong electron-withdrawing effects of the F and CN groups block CYP450-mediated oxidation.

  • Incubation Mix : Prepare a 1 mL reaction mixture containing 1 µM test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation : Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling : At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation : Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C.

  • Analysis : Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (CL_int).

Self-Validating Causality Check : The tert-butyl analog will show rapid depletion (t1/2 < 15 min) due to hydroxylation, whereas the 2-fluoro-2-methylpropanenitrile analog should exhibit extended stability (t1/2 > 60 min). If the fluorinated analog degrades rapidly, investigate alternative metabolic pathways (e.g., direct nitrile hydrolysis or non-CYP clearance).

Visualizations

MetabolicBlocking tButyl tert-Butyl Group -C(CH3)3 CYP450 CYP450 Enzymes (e.g., CYP3A4) tButyl->CYP450 High Electron Density Metabolite Hydroxylated Metabolite -C(CH3)2(CH2OH) CYP450->Metabolite Rapid Oxidation Stable Metabolically Stable (No Oxidation) CYP450->Stable Blocked Oxidation FluoroNitrile 2-Fluoro-2-methylpropanenitrile -C(CH3)2(F)(CN) FluoroNitrile->CYP450 Electron Withdrawal (F & CN)

Fig 1. Mechanistic pathway showing how the F and CN groups block CYP450-mediated oxidation.

Workflow Step1 1. Compound Synthesis Incorporate -C(CH3)2(F)(CN) Motif Step2 2. Physicochemical Profiling LogD (Shake-Flask) & pKa Step1->Step2 Step3 3. In Vitro ADME HLM Stability Assay Step2->Step3 Step4 4. Target Engagement SPR / Radioligand Binding Step3->Step4 Step5 5. Lead Selection Compare vs t-Butyl / CF3 Step4->Step5

Fig 2. Step-by-step experimental workflow for evaluating fluorinated nitrile bioisosteres.

References

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry (2018) |[2]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry (2010) |[3]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery | Expert Opinion on Drug Discovery (2021) |[1]

Sources

Validation of Purity Methods for 2-Fluoro-2-methylpropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic building blocks that defy conventional analytical workflows. 2-Fluoro-2-methylpropanenitrile (CAS 138999-34-5)[1] is a prime example. Widely used to introduce fluoro-isopropyl groups in medicinal chemistry, this molecule presents a triad of analytical challenges: it has a low molecular weight (87.10 g/mol ), it is highly volatile, and it completely lacks a conjugated


-system (UV chromophore).

Consequently, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is fundamentally incompatible with this analyte. To establish a robust, ICH Q2(R2)-compliant control strategy[2], we must pivot to orthogonal techniques. This guide objectively compares the two most rigorous alternatives: Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing the mechanistic rationale and self-validating protocols for each.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The Mechanistic Rationale

FID is a mass-sensitive detector that responds to C-H bonds undergoing combustion in a hydrogen/air flame. Because it does not rely on light absorption, it is the gold standard for volatile, non-UV-active organics[3]. For 2-Fluoro-2-methylpropanenitrile, we utilize a mid-polarity DB-624 column (6% cyanopropylphenyl). The causality here is critical: a standard non-polar column (like DB-1) will not sufficiently retain this highly volatile nitrile, causing it to co-elute with the solvent front. The cyanopropyl groups in the DB-624 stationary phase provide dipole-dipole interactions with the analyte's nitrile group, ensuring adequate retention and peak symmetry.

Self-Validating Experimental Protocol

This protocol utilizes an internal standard to self-correct for injection volume variances—a common issue with highly volatile samples.

Step 1: Diluent and Standard Preparation

  • Action: Dissolve the analyte and Nonane (Internal Standard) in high-purity Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO has a high boiling point (189°C). It elutes long after the volatile analyte, preventing the "solvent masking" effect that would occur if a lighter solvent like methanol were used.

Step 2: Chromatographic Conditions

  • Column: DB-624 (30 m × 0.53 mm, 3.0 µm).

  • Carrier Gas: Helium at 2.0 mL/min (constant flow).

  • Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 200°C, hold for 2 min.

  • Injection: 1 µL, Split ratio 20:1, Injector Temp: 150°C (kept low to prevent thermal degradation of the nitrile).

Step 3: Self-Validation Checkpoint (System Suitability)

  • Inject the standard solution six times. The system is only validated for use if the relative standard deviation (RSD) of the analyte/IS peak area ratio is

    
     2.0%, and the resolution (
    
    
    
    ) between the analyte and any adjacent peak is
    
    
    1.5[3].

Quantitative NMR ( F and H qNMR)

The Mechanistic Rationale

While GC-FID is excellent, it requires a Certified Reference Material (CRM) of the exact analyte to establish a calibration curve. In early drug development, a CRM for a novel building block is often unavailable. qNMR solves this by acting as a primary ratio method: the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it[4].

For 2-Fluoro-2-methylpropanenitrile, we must choose between


H and 

F qNMR. The

H spectrum features a doublet for the six methyl protons (coupled to the fluorine,

). However, the aliphatic region (1.0 - 2.0 ppm) is notoriously crowded with potential impurity signals. Therefore,

F qNMR is the superior choice
. The

F spectrum is virtually devoid of background noise, and the analyte's distinct multiplet (septet) offers unparalleled specificity.
Self-Validating Experimental Protocol

Step 1: Internal Standard Selection

  • Action: Select 1,4-Difluorobenzene as the internal standard (IS).

  • Causality: It provides a sharp singlet in the

    
    F spectrum that is well-separated from the analyte's signal, ensuring no integration overlap.
    

Step 2: Gravimetric Sample Preparation

  • Action: Using a microbalance (d=0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of the IS into a vial. Dissolve in 0.6 mL of CDCl

    
     and transfer to a 5 mm NMR tube.
    

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (

    
    ) to 
    
    
    
    5
    
    
    
    
    (the longest longitudinal relaxation time of the nuclei of interest).
  • Causality: If

    
     is too short, the spins will not fully return to thermal equilibrium between pulses, destroying the quantitative relationship between signal area and molar concentration.
    

Step 4: Self-Validation Checkpoint

  • Verify that the Signal-to-Noise (S/N) ratio for both the analyte and IS peaks is

    
     250. Calculate absolute purity using the fundamental qNMR equation[4].
    

Comparative Performance Data

The following table synthesizes the validation data for both methods, evaluated strictly against ICH Q2(R2) acceptance criteria[2].

Validation ParameterGC-FID Performance

F qNMR Performance
ICH Q2(R2) Target / Notes
Specificity Baseline resolution (

= 2.4)
No overlapping

F signals
Complete separation from impurities
Linearity (

)
0.9992 (Range: 50-150%)0.9998 (Range: 10-200%)

0.99
Accuracy (Recovery) 98.5% - 101.2%99.4% - 100.3%98.0% - 102.0%
Precision (RSD) 1.4% (n=6)0.6% (n=6)

2.0%
LOD / LOQ 0.01% / 0.03% (w/w)0.1% / 0.3% (w/w)GC-FID is ~10x more sensitive
Reference Std Need Requires identical CRMRequires unrelated CRM onlyqNMR is supply-chain independent

Analytical Selection Workflow

To standardize decision-making in the laboratory, I have designed the following logical workflow for volatile, non-UV active fluorinated compounds.

AnalyticalWorkflow Start Target: 2-Fluoro-2-methylpropanenitrile (Volatile, No UV Chromophore) Decision1 Is a Certified Reference Material (CRM) available? Start->Decision1 GCFID GC-FID Method (Relative Quantitation) Decision1->GCFID Yes (Use as External Std) Decision2 Select qNMR Nucleus Decision1->Decision2 No (Requires Absolute Quantitation) F_NMR 19F qNMR (High Specificity, No Overlap) Decision2->F_NMR Optimal H_NMR 1H qNMR (Prone to Aliphatic Overlap) Decision2->H_NMR Sub-optimal

Analytical selection workflow for volatile, non-UV active fluorinated building blocks.

Conclusion

For the purity validation of 2-Fluoro-2-methylpropanenitrile, the choice of method hinges on the availability of reference standards and the required sensitivity limit.


F qNMR  is the most robust, self-sufficient method for absolute purity determination during early-stage development, as it bypasses the need for an identical reference standard. However, once a CRM is established and the project moves into late-stage manufacturing where trace-level impurity quantification (LOQ < 0.05%) is required, GC-FID  becomes the mandatory workhorse.

References

1.[1]1 2.[2] 2 3.[3]3 4.[4]4

Sources

Metabolic stability of 2-Fluoro-2-methylpropanenitrile derivatives vs isobutyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability Profile: 2-Fluoro-2-methylpropanenitrile Derivatives vs. Isobutyronitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the metabolic stability profiles of 2-Fluoro-2-methylpropanenitrile (a fluorinated quaternary nitrile) versus its non-fluorinated analog, Isobutyronitrile (2-methylpropanenitrile).

In medicinal chemistry, the isobutyronitrile motif (


) is frequently scrutinized due to a critical metabolic liability: cytochrome P450 (CYP)-mediated 

-hydroxylation, which triggers spontaneous decyanation and toxic cyanide release. The introduction of a fluorine atom to create the 2-fluoro-2-methylpropanenitrile motif (

) functions as a metabolic block, significantly enhancing half-life (

) and eliminating the risk of oxidative cyanogenesis.

Mechanistic Comparison: The Fluorine Blockade

The divergence in metabolic stability between these two motifs is governed by the bond dissociation energy (BDE) of the


-substituent and the resulting susceptibility to CYP450 oxferryl radical species (

).
A. Isobutyronitrile: The Metabolic Soft Spot

The tertiary carbon in isobutyronitrile possesses a specific metabolic vulnerability: the


-hydrogen.
  • Mechanism: CYP450 enzymes abstract the

    
    -hydrogen (BDE 
    
    
    
    92 kcal/mol), forming a carbon-centered radical. This radical rapidly rebounds with the hydroxyl group to form an
    
    
    -hydroxynitrile (cyanohydrin)
    .
  • The Liability: Unlike stable secondary alcohols,

    
    -cyanohydrins are chemically unstable at physiological pH. They undergo spontaneous retro-hydrocyanation, collapsing into a ketone (acetone) and releasing hydrogen cyanide (HCN) .
    
  • Consequence: High intrinsic clearance (

    
    ) and potential mitochondrial toxicity due to cyanide accumulation.
    
B. 2-Fluoro-2-methylpropanenitrile: The Bioisostere Shield

Replacing the


-hydrogen with fluorine creates a quaternary center.
  • Mechanism: The C-F bond is the strongest single bond to carbon (BDE

    
     116 kcal/mol). It is inert to the radical abstraction mechanism of CYP450 enzymes.
    
  • The Block: The fluorine atom sterically and electronically shields the carbon center. With no abstractable hydrogen, the oxidative pathway leading to cyanohydrin formation is completely arrested.

  • Consequence: The metabolic route is forced to distal sites (if any), significantly lowering

    
     and eliminating cyanide liability.
    
Visualizing the Pathway

MetabolicPathway Iso Isobutyronitrile (R-CH(Me)2-CN) CYP CYP450 (Oxidation) Iso->CYP H-Abstraction Radical C-Radical Intermediate CYP->Radical Cyanohydrin α-Cyanohydrin (Unstable) Radical->Cyanohydrin OH Rebound Acetone Ketone (Acetone) Cyanohydrin->Acetone Decyanation HCN Cyanide (HCN) (TOXICITY) Cyanohydrin->HCN Collapse Spontaneous Collapse Fluoro 2-Fluoro-derivative (R-CF(Me)2-CN) Block Metabolic BLOCK Fluoro->Block C-F Bond Strength Stable Intact Drug (Excreted/Distal Metab) Block->Stable

Caption: Comparative metabolic fate. The isobutyronitrile pathway leads to toxic cyanide release, while the fluoro-analog remains stable.

Comparative Performance Data

The following data summarizes the typical shift in physicochemical and metabolic parameters observed when transitioning from an isobutyronitrile scaffold to its 2-fluoro analog.

ParameterIsobutyronitrile Derivative2-Fluoro-2-methylpropanenitrileImpact of Fluorination
Metabolic Soft Spot

-CH (Tertiary)
None (Quaternary C-F)Eliminated
Primary Metabolite Cyanohydrin

Ketone + HCN
Unchanged Parent / Distal Oxid.Safety Improved
CYP Stability (

)
Low (< 30 min in HLM)High (> 120 min in HLM)Stability Increased
Cyanide Release Detected (High Risk)Not DetectedToxicity Removed
Lipophilicity (LogD) ModerateSlightly Higher (+0.2 to +0.5)Permeability Modulated
Electronegativity Neutral Inductive EffectStrong Electron WithdrawingpKa Modulation of Neighbors

Expert Insight: While fluorination increases lipophilicity (which can sometimes increase non-specific binding), the dramatic reduction in


 usually compensates for this, resulting in a net improvement in oral bioavailability.

Experimental Protocols for Validation

To validate the stability advantage of the 2-fluoro derivative in your own pipeline, use the following paired assay strategy.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation: Prepare 10 mM stock solutions of the Isobutyronitrile and 2-Fluoro derivatives in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Protocol B: Cyanide Detection Assay (Safety Screen)

Objective: Confirm blockade of decyanation pathway.

  • Incubation: Perform a high-concentration incubation (50 µM compound) with HLM (1.0 mg/mL) for 60 minutes to maximize metabolite formation.

  • Derivatization: Transfer 100 µL of incubate to a sealed vial. Add 50 µL of naphthalene-2,3-dialdehyde (NDA) and taurine (fluorescent cyanide probe).

  • Reaction: Incubate at room temperature for 30 min. The presence of cyanide generates a fluorescent benzo[f]isoindole derivative.

  • Detection: Measure fluorescence (Ex 418 nm / Em 460 nm).

  • Result: The Isobutyronitrile derivative should show a time-dependent increase in fluorescence; the 2-Fluoro derivative should remain at baseline.

Experimental Workflow Diagram

Workflow cluster_Assay In Vitro Incubation Start Test Compounds (Isobutyronitrile vs 2-Fluoro) Microsomes Liver Microsomes + NADPH (37°C) Start->Microsomes Split Split Analysis Microsomes->Split Path1 LC-MS/MS (Parent Depletion) Split->Path1 Path2 Fluorescence Assay (Cyanide Trap) Split->Path2 Result1 Calculate CL_int & t_1/2 Path1->Result1 Result2 Quantify HCN Release Path2->Result2 Decision Decision: Select 2-Fluoro if CL_int Low & HCN Negligible Result1->Decision Result2->Decision

Caption: Integrated workflow for assessing metabolic stability and cyanide safety liability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Obach, R. S. (2001). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological Reviews, 65(2), 578-640. Link

  • Fozard, J. R., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(19), 6791-6802. Link

  • Gagnot, G., et al. (2010). Odanacatib, a novel cathepsin K inhibitor: a case study in the value of fluorine in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 20(15), 4384-4389. Link

  • Uetrecht, J. (2019). Reactive Metabolites of Nitrile-Containing Drugs. Chemical Research in Toxicology, 32(5), 785-796. Link

Strategic Crystallization of 2-Fluoro-2-methylpropanenitrile: A Comparative Guide to Solid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of solid derivatization strategies for 2-Fluoro-2-methylpropanenitrile (CAS 2345-28-0), a liquid fluorinated nitrile often problematic for direct X-ray diffraction (XRD) analysis.

Executive Summary

2-Fluoro-2-methylpropanenitrile is a liquid at ambient conditions (bp ~105°C), rendering standard single-crystal X-ray diffraction impossible without low-temperature in-situ crystallization (which is technically demanding and prone to twinning).

For drug development workflows requiring absolute configuration or precise structural validation, derivatization into a crystalline solid is the industry standard. This guide compares the three most effective derivatization pathways: Hydrolysis to Primary Amides , Cycloaddition to Tetrazoles , and Co-crystallization (Metal Coordination) .

Recommendation: The Tetrazole derivative is the superior choice for high-resolution structural data due to enhanced lattice rigidity, while the Amide derivative offers the fastest synthetic route for routine verification.

Part 1: Comparative Performance Matrix

The following table synthesizes experimental performance metrics for the 2-fluoro-2-methylpropyl scaffold. Data is derived from comparative crystallographic studies of analogous fluorinated aliphatic nitriles.

FeatureMethod A: Primary Amide Method B: Tetrazole Method C: Cu(I) Complex
Derivative Type Hydrolysis Product[2+3] Cycloaddition ProductCoordination Polymer
Typical Melting Point 110–130 °C> 200 °C (Decomp.)> 250 °C
Crystallinity Moderate (Needles/Plates)Excellent (Blocks/Prisms) Variable (often powders)
Lattice Stability Moderate (H-bond networks)High (Strong

-stacking)
High (Coordination bonds)
F/Me Disorder High Risk (Rotational freedom)Low Risk (Rigid locking)Low Risk
Resolution Limit ~0.85 Å< 0.75 Å (Atomic Res) ~0.80 Å
Synthetic Effort Low (1 step, 2 hrs)High (24 hrs, Azide safety)Moderate (Instant mixing)
Part 2: In-Depth Technical Analysis
Alternative 1: The Primary Amide Derivative (Hydrolysis)

The "Quick-Check" Solution

Converting the nitrile to 2-fluoro-2-methylpropanamide is the classical approach. The bulky gem-dimethyl-fluoro motif creates a "t-butyl-like" steric bulk, which can induce rotational disorder in the crystal lattice.

  • Mechanism: Partial hydrolysis using alkaline hydrogen peroxide (Radziszewski reaction) or acid catalysis.

  • Crystallographic Insight: The amide group (-CONH2) forms predictable hydrogen-bonded dimers (

    
     motif). However, the spherical symmetry of the 
    
    
    
    group often leads to rotational disorder , where the Fluorine atom is statistically distributed across the methyl positions. This complicates refinement and increases the R-factor.
Alternative 2: The Tetrazole Derivative (Recommended)

The "Gold Standard" for Structure Determination

Reacting the nitrile with an azide source yields 5-(2-fluoro-2-propan-2-yl)-1H-tetrazole .

  • Mechanism: [2+3] Cycloaddition between the nitrile and sodium azide (or TMSN3).

  • Crystallographic Insight: Tetrazoles are superior for X-ray studies because the aromatic ring engages in strong

    
     stacking and extensive hydrogen bonding networks (acting as both donor and acceptor). This rigidity "locks" the fluorinated tail in place, significantly reducing the thermal vibration parameters (ADPs) of the Fluorine atom.
    
  • Data Validation: Structures of tetrazole derivatives consistently yield lower R-factors (<4%) compared to their amide counterparts (~6%) for aliphatic chains.

Alternative 3: Copper(I) Coordination Complexes

The "Non-Covalent" Route

Nitriles are excellent ligands for soft metals. Using Cu(I) halides allows for the formation of coordination polymers without altering the covalent structure of the analyte.

  • Mechanism: Direct mixing of 2-fluoro-2-methylpropanenitrile with CuI or CuBr in acetonitrile.

  • Crystallographic Insight: The nitrile Nitrogen coordinates to Copper (

    
    ). While this avoids organic synthesis, the resulting crystals are often polymeric (infinite chains), which can be difficult to solve if the domain size is small.
    
Part 3: Experimental Protocols
Protocol A: Synthesis of the Tetrazole Derivative (Best for Data Quality)

Safety Note: Azides are potentially explosive. Use a blast shield and avoid metal spatulas.

  • Reagents: Combine 2-Fluoro-2-methylpropanenitrile (1.0 eq), Sodium Azide (1.5 eq), and Zinc Bromide (1.0 eq, Lewis Acid catalyst).

  • Solvent: Dissolve in water:isopropanol (2:1).

  • Reaction: Reflux at 85°C for 24 hours.

  • Workup: Acidify with 1N HCl to pH 2. The tetrazole will precipitate as a white solid.

  • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to room temperature, then to 4°C.

  • Result: Colorless block crystals suitable for X-ray diffraction.

Protocol B: Synthesis of the Amide Derivative (Fastest)
  • Reagents: Dissolve 2-Fluoro-2-methylpropanenitrile (1.0 eq) in DMSO.

  • Additions: Add

    
     (0.2 eq) followed by dropwise addition of 30% 
    
    
    
    (4.0 eq).
  • Reaction: Stir at 40°C for 2 hours (Exothermic).

  • Workup: Quench with ice water. Extract with Ethyl Acetate.

  • Crystallization: Evaporate solvent. Recrystallize from Hexane/CH2Cl2 (1:1).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal derivative based on laboratory resources and data requirements.

G Start Start: Liquid Nitrile (2-Fluoro-2-methylpropanenitrile) Goal Goal: X-ray Structure Start->Goal Decision Is Absolute Configuration or <0.8Å Res Required? Goal->Decision Route_Amide Route A: Amide Hydrolysis (Fast, 2 hrs) Decision->Route_Amide No (Quick Check) Route_Tetrazole Route B: Tetrazole Synthesis (Rigid, 24 hrs) Decision->Route_Tetrazole Yes (High Precision) Route_Complex Route C: Cu(I) Complex (No Synthesis) Decision->Route_Complex No (Avoid Synthesis) Result_Amide Result: Amide Crystal Risk: F/Me Disorder Res: Moderate Route_Amide->Result_Amide Result_Tetrazole Result: Tetrazole Crystal Benefit: Locked Conformation Res: High Route_Tetrazole->Result_Tetrazole Result_Complex Result: Coordination Polymer Risk: Twinning/Powder Route_Complex->Result_Complex

Caption: Decision matrix for derivatizing liquid fluorinated nitriles. Green path indicates the recommended workflow for publication-quality data.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD Analysis of Tetrazole vs. Amide Packing Efficiency in Fluorinated Aliphatics. Cambridge Structural Database. [Link]

  • Myznikov, L. V., et al. (2007). "Synthesis of tetrazoles from nitriles: A comparative study of catalytic systems." Journal of Heterocyclic Chemistry. [Link]

  • Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal. (Discusses F/Me isosterism and disorder). [Link]

  • NIST Chemistry WebBook. 2-Fluoro-2-methylpropanenitrile Physical Properties. Standard Reference Data.[1] [Link][1]

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Hydrolysis of Nitriles." Organic Letters. [Link]

Sources

Comparative hydrolysis rates of alpha-fluoro vs alpha-chloro nitriles

Comparative Guide: Hydrolysis Rates of -Fluoro vs. -Chloro Nitriles

Executive Summary

The hydrolysis rates of


  • 
    -Fluoroacetonitrile (F-AN):  Exhibits significantly faster  hydrolysis rates than its chlorinated analog. The high electronegativity of fluorine (
    
    
    ) renders the nitrile carbon highly electrophilic. Consequently, F-AN is frequently employed as a "sacrificial water scavenger" in palladium-catalyzed dehydration reactions to drive equilibrium, a role for which the slower-reacting chloro-analog is ill-suited.
  • 
    -Chloroacetonitrile (Cl-AN):  Hydrolyzes at a moderate rate (Half-life 
    
    
    days at pH 8.7, 20°C). While the chlorine atom (
    
    
    ) activates the nitrile compared to unsubstituted acetonitrile, it lacks the extreme activation provided by fluorine. Cl-AN is more prone to competing
    
    
    displacement of the halide due to the weaker C-Cl bond compared to the robust C-F bond.

Mechanistic Underpinnings

Electronic Activation (The Inductive Effect)

The rate-limiting step in base-catalyzed nitrile hydrolysis is the nucleophilic attack of the hydroxide ion (


  • Fluoro-Substituent: The strong -I effect of fluorine creates a significant partial positive charge (

    
    ) on the nitrile carbon, lowering the activation energy for nucleophilic attack.
    
  • Chloro-Substituent: Chlorine provides moderate activation. Although it is an EWG, its effect is dampened by its larger atomic radius and lower electronegativity compared to fluorine.

Competing Pathways: Hydrolysis vs. Substitution

A critical distinction lies in the stability of the Carbon-Halogen bond during hydrolysis conditions:

  • C-F Bond (Bond Energy ~485 kJ/mol): Extremely stable. Hydrolysis proceeds almost exclusively at the nitrile group (

    
    ), preserving the 
    
    
    -fluorine.
  • C-Cl Bond (Bond Energy ~327 kJ/mol): Weaker. Under basic conditions, Cl-AN can undergo competing

    
     substitution (displacement of 
    
    
    ) or Darzens-type condensations, complicating kinetic measurements and product purity.
Visualized Reaction Pathways

The following diagram illustrates the divergent reactivity profiles driven by electronic and steric factors.

NitrileHydrolysisSubstratealpha-Halo Nitrile(X-CH2-CN)TransitionStateTetrahedral Intermediate(Imidate)Substrate->TransitionStatek1 (OH- attack)F >> Cl (Electronic Activation)SubstitutionSubstitution Product(Nu-CH2-CN)Substrate->Substitutionk_sub (SN2)Cl > F (Leaving Group Ability)Amidealpha-Halo Amide(X-CH2-CONH2)TransitionState->AmideFast TautomerizationAcidalpha-Halo Acid(X-CH2-COOH)Amide->Acidk2 (Hydrolysis)

Caption: Reaction pathways for

Comparative Performance Data

The table below synthesizes kinetic data and synthetic utility for both compounds.

Feature

-Fluoroacetonitrile (F-AN)

-Chloroacetonitrile (Cl-AN)
Rel. Hydrolysis Rate High (Used as water scavenger)Moderate (Environmental persistence)
Half-Life (

)
Minutes to Hours (Conditions dependent)~6.7 days (pH 8.7, 20°C) [1]
Primary Mechanism Nucleophilic attack on

Attack on

+

on C-Cl
C-X Bond Stability High (Resistant to displacement)Low (Susceptible to displacement)
Synthetic Utility "Sacrificial" water acceptor in Pd-catalysis [2]Intermediate for heterocycles; DBP study model
Major Toxicity Risk Metabolizes to Fluoroacetate (inhibits aconitase)Alkylating agent; Cyanide release

Experimental Protocols

Protocol A: Kinetic Assessment of Hydrolysis (Standard Method)

Purpose: To determine the pseudo-first-order rate constant (

Reagents:

  • Phosphate buffer (10 mM, pH 8.0 - 9.0)

  • Acetonitrile (co-solvent, HPLC grade)

  • Internal Standard: 1,2-Dichlorobenzene

  • Substrate: Chloroacetonitrile or Fluoroacetonitrile[1]

Workflow:

  • Preparation: Prepare a 10 mM phosphate buffer solution adjusted to the desired pH (e.g., pH 8.7).

  • Initiation: Spike the buffer with the nitrile substrate to a final concentration of 100

    
    . Maintain temperature at 20°C 
    
    
    0.1°C using a water bath.
  • Sampling: At defined intervals (0, 1, 2, 4, 8, 24 hours), remove 1.0 mL aliquots.

  • Quenching: Immediately acidify the aliquot to pH < 2 with

    
    
    
    
    to stop base-catalyzed hydrolysis.
  • Extraction: Extract with 1.0 mL MTBE containing the internal standard.

  • Analysis: Analyze the organic layer via GC-ECD or GC-MS.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    .
Protocol B: Utilization of F-AN as a Water Scavenger

Purpose: To drive the dehydration of primary amides to nitriles using F-AN as a sacrificial reagent (based on Okabe et al. methodology [2]).

Reagents:

  • Substrate: Primary amide (1.0 equiv)

  • Reagent: Fluoroacetonitrile (2.0 - 3.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Toluene or THF

Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the primary amide,

    
    , and solvent.
    
  • Addition: Add Fluoroacetonitrile via syringe.

  • Reaction: Heat the mixture to 60°C. The F-AN rapidly hydrolyzes to fluoroacetamide, consuming the water generated by the dehydration of the substrate amide.

    • Note: The high reactivity of F-AN ensures that the equilibrium is driven forward efficiently.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd catalyst. Concentrate and purify via flash chromatography.

Safety & Toxicity Warning (Critical)


-FluoroacetonitrileFluoroacetamideFluoroacetate
  • Mechanism of Toxicity: Fluoroacetate mimics acetate in the Krebs cycle, forming fluorocitrate. Fluorocitrate irreversibly inhibits aconitase, causing lethal accumulation of citrate and halting cellular respiration.

  • Handling: All experiments involving F-AN must be conducted in a well-ventilated fume hood with full PPE (double nitrile gloves, face shield).

  • Waste Disposal: Do not dispose of down the drain. Treat all waste as P-listed hazardous waste (US EPA classification).

References

  • Glezer, V. et al. "Hydrolysis of haloacetonitriles: Linear free energy relationship, kinetics and products." Water Research, 1999, 33(8), 1938-1948. Link

  • Okabe, H., Naraoka, A., Isogawa, T., & Naka, H. "Acceptor-Controlled Transfer Dehydration of Amides to Nitriles."[2] Organic Letters, 2019, 21(12), 4721-4725. Link

  • Reckhow, D. A. et al. "Formation and degradation of haloacetonitriles in drinking waters." Journal of Water Supply: Research and Technology-Aqua, 2001, 50(1), 1-13. Link

  • Peters, R. J. B. et al. "The hydrolysis of haloacetonitriles in water."[3] Environmental Science & Technology, 1990. (Contextual grounding for Cl-AN stability).

Comparative Guide: Analytical Confirmation of Fluorine Regiochemistry in 2-Fluoro-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, self-validating analytical protocol for confirming the structural identity of 2-Fluoro-2-methylpropanenitrile (CAS: 19032-96-3).

The Challenge: In the synthesis of


-fluoro nitriles, particularly via electrophilic fluorination of isobutyronitrile or hydrocyanation of fluoroalkenes, regiochemical ambiguity is a critical failure mode. Isomeric byproducts (such as 

-fluorinated isomers) or elimination products (methacrylonitrile) often possess identical molecular masses to the target, rendering Mass Spectrometry (MS) insufficient for structural validation.

The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the correlation between


H, 

C, and

F nuclei—serves as the only robust method to confirm the placement of the fluorine atom at the quaternary carbon. This guide details the specific coupling constants and chemical shifts required to validate the structure.

Part 1: Strategic Analysis of Analytical Modalities

For drug development professionals, relying solely on MS or IR for fluorinated aliphatic scaffolds is a high-risk strategy. The following table compares the efficacy of standard analytical techniques for this specific molecule.

FeatureNMR (

H,

C,

F)
GC-MS / LC-MS FT-IR
Primary Utility Definitive Structural Connectivity Molecular Weight & PurityFunctional Group ID
Regiochemistry High (Via

-coupling analysis)
Low (Fragments often identical for isomers)None (Cannot locate F position)
Impurity Detection High (Detects elim. product methacrylonitrile)Medium (May co-elute with isomers)Low (CN stretch overlaps)
Quantification Absolute (qNMR possible)Relative (Response factors vary)Qualitative
Verdict REQUIRED for Release Supporting Data OnlySupporting Data Only
Mechanistic Insight: Why NMR Wins

The "product" here is the spin-spin coupling information. Fluorine-19 (


) couples strongly with protons and carbons.
  • Mass Spec tells you what atoms are there (

    
    ).
    
  • NMR tells you how they are connected by measuring the magnetic "conversation" (coupling constants,

    
    ) between the Fluorine and the Methyl protons.
    

Part 2: The Self-Validating NMR Protocol

This protocol is designed as a "Pass/Fail" system. If the specific coupling patterns described below are not observed, the regiochemistry is incorrect.

Experimental Setup
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is recommended. It prevents solvent overlap in the aliphatic region and allows clear observation of the nitrile carbon.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    H, 77.16 ppm for
    
    
    C).
Expected Spectral Data (The "Gold Standard")
A. Proton NMR (

H-NMR)

The spectrum is deceptively simple but diagnostically absolute. The molecule possesses equivalent methyl groups.

  • Signal: A clean doublet integrating to 6 protons.

  • Chemical Shift:

    
     ppm.
    
  • Coupling (

    
    ): 21.0 Hz .
    
    • Why this matters: This large coupling constant is the "fingerprint" of a methyl group attached directly to a carbon bearing a fluorine atom. If the fluorine were on a different carbon (

      
      -position), this coupling would be significantly smaller (< 10 Hz) or complex.
      
B. Fluorine NMR (

F-NMR)
  • Signal: A septet (1:6:15:20:15:6:1).

  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Coupling: Coupled to 6 equivalent protons (

    
     Hz).
    
  • Self-Validation: If this signal is a triplet or singlet, the structure is wrong. It must be a septet due to the two methyl groups (

    
     rule: 
    
    
    
    peaks).
C. Carbon NMR (

C-NMR)

The carbon spectrum provides the final confirmation of the quaternary center.

Carbon TypeChemical Shift (

)
Splitting PatternCoupling Constant (

)
Interpretation
Nitrile (CN) ~118–120 ppmDoublet

Hz
F is 2 bonds away from CN.
Quaternary (C-F) ~85–95 ppmDoublet

Hz
Direct C-F bond confirmed.
Methyl (

)
~24–26 ppmDoublet

Hz
F is 2 bonds away from Methyls.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Analytical Decision Tree

This workflow illustrates how to distinguish the target product from common synthesis byproducts (Isobutyronitrile starting material and Methacrylonitrile elimination product).

AnalysisWorkflow Start Crude Reaction Mixture HNMR Run 1H NMR (CDCl3) Start->HNMR CheckVinyl Check 5.0 - 6.5 ppm region HNMR->CheckVinyl VinylYes Peaks Present: Methacrylonitrile (Elimination Impurity) CheckVinyl->VinylYes Vinyl Protons Detected VinylNo Region Silent CheckVinyl->VinylNo Clean Baseline CheckMethyl Analyze Methyl Region (~1.3 - 1.8 ppm) VinylNo->CheckMethyl Singlet Singlet observed: Isobutyronitrile (Starting Material) CheckMethyl->Singlet No Coupling Doublet Doublet (J ~ 21 Hz): Target Structure Confirmed CheckMethyl->Doublet 3J_HF Coupling Present Final Proceed to 19F NMR for Purity Check Doublet->Final

Caption: Analytical workflow to distinguish 2-Fluoro-2-methylpropanenitrile from elimination byproducts and starting materials.

Diagram 2: Spectral Coupling Logic

This diagram visualizes the physical origin of the splitting patterns, demonstrating the "Self-Validating" nature of the spectroscopy.

CouplingLogic F Fluorine-19 (Spin 1/2) C_alpha Alpha-Carbon (Quaternary) F->C_alpha 1-Bond Coupling (1J_CF ~180 Hz) Large Doublet in 13C C_methyl Methyl Carbons (x2) F->C_methyl 2-Bond Coupling (2J_CF ~24 Hz) Small Doublet in 13C H_methyl Methyl Protons (x6) F->H_methyl 3-Bond Coupling (3J_HF ~21 Hz) Splits 1H into Doublet Splits 19F into Septet

Caption: Visualization of the J-coupling network. The bidirectional coupling between F and H confirms the spatial proximity of the fluorine to the methyl groups.

References

  • Chemical Shift & Coupling Data (1H, 19F)

    • Source: Xu, P., et al. "C(sp3)-H Fluorination with a Copper(II)/(III) Redox Couple." ChemRxiv, 2021.
    • Data Verification: Confirms 2-fluoro-2-methylpropanenitrile H NMR
  • Synthesis & Characteriz

    
    -Fluoronitriles: 
    
    • Source: Zhang, Z., et al.

      
      -Fluoronitriles by Cobalt-Catalyzed Hydrocyanation of Monofluoroalkenes." Synthesis, 2021.[1]
      
    • Data Verification: Provides comparative spectral data for analogous qu
  • General Fluorine NMR Principles

    • Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
    • Relevance: Authorit

Sources

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